Fospropofol disodium
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLQNWMSGFCOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180504 | |
| Record name | Fospropofol disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258516-87-9 | |
| Record name | Fospropofol disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fospropofol disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Bis-(1-methylethyl)phenoxymethyl)dihydrogenphosphate disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSPROPOFOL DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30868AY0IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Purification of Fospropofol Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of the anesthetic agent propofol (B549288), offers significant clinical advantages, including reduced pain on injection and a lower risk of hyperlipidemia. This technical guide provides an in-depth overview of the core synthesis and purification processes for this important pharmaceutical compound, drawing from established methodologies.
I. Synthesis of Fospropofol Disodium
The synthesis of this compound typically involves a multi-step process starting from propofol. Several patented methods outline different synthetic routes, primarily focusing on the phosphorylation of the hydroxyl group of propofol. Below are detailed experimental protocols for two prominent methods.
A. Method 1: Two-Step Synthesis via Chloro-intermediary
This method involves the formation of a chloromethyl ether intermediate followed by phosphorylation.
Experimental Protocol:
Step 1: Synthesis of 2-chloromethoxy-1,3-diisopropylbenzene
-
Under a nitrogen atmosphere, dissolve propofol in tetrahydrofuran (B95107) (THF).
-
Add sodium hydroxide (B78521) solid and bromochloromethane (B122714). The molar ratio of bromochloromethane to propofol should be between 5:1 and 7:1.[1]
-
Heat the reaction mixture to 30-40°C and maintain for 6 hours.[1]
-
After cooling to room temperature, filter the mixture.
-
Concentrate the filtrate under vacuum to obtain the crude 2-chloromethoxy-1,3-diisopropylbenzene as a faint yellow oil. A yield of approximately 93% can be expected.[1]
Step 2: Synthesis of this compound
-
Dissolve the 2-chloromethoxy-1,3-diisopropylbenzene intermediate in 60% phosphoric acid.
-
Add triethylamine (B128534) and tetrabutylammonium (B224687) bromide.
-
Heat the reaction mixture to 90-100°C for 1 hour.[1]
-
Concentrate the solvent and add water.
-
Adjust the pH to 1.5 using 6M hydrochloric acid and extract with diethyl ether.
-
Wash the organic phase with saturated sodium chloride solution and then concentrate.
-
Add water to the residue and adjust the pH to 9 with sodium hydroxide solution.
-
Wash with toluene.
-
Concentrate the aqueous phase and add isopropanol (B130326).
-
Cool the solution to 0°C to induce crystallization.
-
Filter and vacuum-dry the resulting white solid to obtain this compound. This step can yield approximately 50% of the final product.[1]
B. Method 2: Synthesis using a Phosphate (B84403) Salt
This alternative route utilizes an alkylamine phosphate for the phosphorylation step.
Experimental Protocol:
-
Generation of O-chloromethyl-2,6-diisopropyl phenol (B47542): React propofol with chlorobromomethane in the presence of an iodide catalyst.[2]
-
Phosphorylation: React the O-chloromethyl-2,6-diisopropyl phenol intermediate with an alkylamine phosphate, such as triethylamine phosphate, in the presence of potassium iodide.[2]
-
The reaction can be carried out in a solvent such as acetonitrile (B52724) or THF.[2]
II. Purification of this compound
Achieving high purity is critical for pharmaceutical applications. Recrystallization is a common and effective method for the purification of this compound.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a suitable solvent. A mixture of isopropanol and water is often effective.
-
The crude product can be dissolved by heating.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the white, crystalline this compound by filtration.
-
Wash the crystals with a cold solvent, such as cold isopropanol, to remove residual impurities.
-
Dry the purified product under vacuum.
Analytical Methods for Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for identifying and quantifying any impurities. A typical HPLC method would involve a reverse-phase column and a mobile phase consisting of a mixture of acetonitrile and water.[3][4][5][6]
III. Quantitative Data Summary
The following table summarizes key quantitative data from the described synthesis methods.
| Parameter | Method 1 | Method 2 |
| Intermediate Yield | ~93% (2-chloromethoxy-1,3-diisopropylbenzene)[1] | Not explicitly stated |
| Final Product Yield | ~50%[1] | Not explicitly stated |
| Purity | High purity suitable for pharmaceutical use | High purity suitable for pharmaceutical use |
| Key Reagents | Propofol, bromochloromethane, sodium hydroxide, phosphoric acid, triethylamine, tetrabutylammonium bromide[1] | Propofol, chlorobromomethane, iodide catalyst, alkylamine phosphate, potassium iodide[2] |
| Reaction Conditions | Step 1: 30-40°C; Step 2: 90-100°C[1] | Not explicitly stated |
IV. Mechanism of Action: A Prodrug Approach
Fospropofol is a prodrug that is inactive in its administered form. In the body, it is rapidly metabolized by alkaline phosphatases, primarily in the liver, to yield the active anesthetic agent, propofol, along with phosphate and formaldehyde.[7] Propofol then exerts its sedative and hypnotic effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This leads to increased chloride ion conductance into the neuron, hyperpolarization of the cell membrane, and ultimately, neuronal inhibition.
Caption: Metabolic activation of fospropofol and mechanism of action of propofol.
V. Experimental Workflow Visualization
The synthesis and purification process can be visualized as a sequential workflow, from starting materials to the final, purified active pharmaceutical ingredient (API).
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. CN102399236A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. CN102382133A - Method for preparing and purifying this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Determination of propofol in blood by HPLC. Comparison of the extraction and precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fospropofol - Wikipedia [en.wikipedia.org]
The Molecular Mechanism of Fospropofol Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577) disodium (B8443419) is a water-soluble, phosphate (B84403) ester prodrug of the intravenous anesthetic agent, propofol (B549288). Developed to overcome some of the formulation challenges associated with the lipid emulsion of propofol, such as pain on injection and the risk of hyperlipidemia and bacterial contamination, its clinical effects are entirely attributable to its active metabolite, propofol.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of fospropofol disodium, from its initial metabolic conversion to the subsequent molecular interactions of propofol with its primary targets in the central nervous system.
Pharmacokinetics: The Prodrug Conversion Pathway
Fospropofol itself is pharmacologically inactive and must first be metabolized to propofol to exert its sedative and hypnotic effects.[2][4] This bioconversion is a critical step that dictates the pharmacokinetic profile of the drug, leading to a slower onset of action compared to an equivalent dose of propofol emulsion.[4]
Metabolic Activation
Upon intravenous administration, fospropofol is rapidly hydrolyzed by ubiquitous endothelial alkaline phosphatases, primarily in the liver and vascular endothelium.[2][5] This enzymatic cleavage yields three metabolites: the active drug propofol, formaldehyde (B43269), and phosphate.[6][7] The resulting plasma concentrations of formaldehyde and phosphate are comparable to endogenous levels.[5] Formaldehyde is quickly oxidized to formate (B1220265) by dehydrogenases in the liver and erythrocytes, and subsequently metabolized to carbon dioxide.[5]
The conversion of the water-soluble fospropofol to the lipophilic propofol is the rate-limiting step, which accounts for the delayed onset of sedation (4-8 minutes) compared to propofol (approximately 40 seconds).[4][8]
Quantitative Pharmacokinetic Data
The prodrug nature of fospropofol results in a distinct pharmacokinetic profile compared to propofol administered as a lipid emulsion. Key parameters are summarized below.
| Parameter | Fospropofol | Propofol (liberated from Fospropofol) | Reference |
| Onset of Sedation | 4 - 8 minutes | N/A | [4] |
| Time to Peak Plasma Conc. (Cmax) | 8 - 12 minutes | Slower than direct propofol | [4][9] |
| Terminal Half-life (t½) | ~46 - 52 minutes | ~2.06 hours | [3][4] |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | [4] |
| Protein Binding | ~98% | ~98% | [4] |
Molecular Mechanism of Action of Propofol
The sedative, hypnotic, and anesthetic effects of fospropofol are mediated by the action of its metabolite, propofol, on inhibitory neurotransmitter receptors in the central nervous system.
Primary Target: The GABA-A Receptor
The principal molecular target for propofol is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.[10][11]
-
Positive Allosteric Modulation : Propofol acts as a positive allosteric modulator of the GABA-A receptor.[10][12] It binds to a site on the receptor complex that is distinct from the GABA binding site.[5][13] This binding enhances the effect of the endogenous ligand, GABA.[6] Specifically, propofol increases the duration that the chloride (Cl⁻) channel remains open in response to GABA binding.[2][10]
-
Neuronal Hyperpolarization : The increased influx of chloride ions through the channel leads to hyperpolarization of the postsynaptic neuron's membrane potential.[2][5] This makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in generalized central nervous system depression.
-
Direct Receptor Activation : At higher, anesthetic concentrations, propofol can directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[12][13]
The binding sites for propofol on the GABA-A receptor are located within the transmembrane domains, at the interfaces between the receptor's subunits, particularly involving the β subunit.[5][14][15][16]
Other Potential Molecular Targets
While action at the GABA-A receptor is the primary mechanism, propofol has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile:
-
NMDA Receptors : Propofol can inhibit N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors, reducing excitatory neurotransmission.[5]
-
Glycine (B1666218) Receptors : It may also potentiate the function of inhibitory glycine receptors.[4][11]
-
Sodium Channels : Propofol and its analogs have been shown to act as sodium channel blockers.[12]
-
Endocannabinoid System : Propofol may inhibit the breakdown of the endocannabinoid anandamide, contributing to its sedative properties.[12]
Quantitative Receptor Modulation Data
The potency of propofol varies depending on the specific subunit composition of the GABA-A receptor and the effect being measured (potentiation vs. direct activation). The following table summarizes representative data from studies on recombinant receptors.
| Parameter | Receptor Subtype | Value (μM) | Description | Reference |
| Potentiation (EC₅₀) | α₁β₃ Heteromers | 1.7 ± 0.7 | Potentiation of GABA-induced currents | [17] |
| Direct Activation (EC₅₀) | Murine Hippocampal Neurons | 61 | Direct current evocation | [10] |
| Inhibition of TBPS Binding (IC₅₀) | β₃ Homomers | 2.9 ± 0.4 | Indirect measure of binding affinity | [17] |
| Direct Activation | α₁β₂γ₂L | 19 | Concentration for equal activation as 10 μM etomidate | [12] |
Experimental Protocols
The molecular mechanisms of fospropofol and propofol have been elucidated through various experimental techniques. Detailed below are methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) for Receptor Modulation
This electrophysiological technique is used to measure the effect of propofol on GABA-A receptors expressed in Xenopus oocytes.
Methodology:
-
Receptor Expression: Synthesize cRNA for the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂). Inject the cRNA mixture into Xenopus laevis oocytes and incubate for 2-4 days to allow for receptor expression on the oocyte membrane.
-
Oocyte Preparation: Place an oocyte in a recording chamber continuously perfused with a Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Voltage Clamping: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.
-
GABA Application: Apply a baseline concentration of GABA (e.g., the EC₂₀) to elicit a control chloride current (IGABA).
-
Co-application: After a washout period, co-apply the same concentration of GABA along with the desired concentration of propofol. Record the potentiated current (IGABA+Propofol).
-
Data Analysis: Measure the peak current amplitudes. Calculate the percentage potentiation as: ((IGABA+Propofol / IGABA) - 1) * 100. Construct a dose-response curve by testing various propofol concentrations to determine the EC₅₀ for potentiation.
Radioligand Binding Assay for Receptor Affinity
This biochemical assay determines the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the target receptor in a buffered solution. Isolate the cell membranes containing the receptors through differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol for the GABA site or [³⁵S]TBPS for the channel site), and varying concentrations of unlabeled propofol.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set time (e.g., 45-60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of propofol. Fit the data to a competition binding curve to determine the IC₅₀ value, which is the concentration of propofol that inhibits 50% of the specific radioligand binding.
Conclusion
The molecular mechanism of action of this compound is a two-step process initiated by its enzymatic conversion to propofol. The resulting propofol then primarily acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission throughout the central nervous system. By increasing the duration of chloride channel opening, propofol causes neuronal hyperpolarization, leading to its characteristic sedative and hypnotic effects. While other molecular targets may play a subsidiary role, the potentiation of GABAergic signaling remains the core mechanism underpinning the clinical efficacy of this widely used anesthetic agent.
References
- 1. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]
- 2. Modulatory and direct effects of propofol on recombinant GABAA receptors expressed in xenopus oocytes: influence of alpha- and gamma2-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiating Action of Propofol at GABAA Receptors of Retinal Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Safety of this compound for Injection in Subjects with Hepatic Impairment Compared with Healthy Matched Controls: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of the GABAAR reveals variable energetic contributions by etiocholanolone and propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. α Subunit Isoform Influences GABAA Receptor Modulation by Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal delivery of propofol from fospropofol: its bioavailability and activity in rodents and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Enzymatic Conversion of Fospropofol to Propofol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577) is a water-soluble phosphono-O-methyl prodrug of the intravenous anesthetic agent, propofol (B549288).[1] Its formulation as an aqueous solution circumvents some of the challenges associated with the lipid emulsion of propofol, such as pain on injection and the risk of hyperlipidemia and bacterial contamination.[2] The therapeutic action of fospropofol is dependent on its bioconversion to the active compound, propofol. This conversion is catalyzed by alkaline phosphatases, enzymes that are ubiquitously present in the body, particularly on the surface of endothelial cells.[3][4] This technical guide provides an in-depth overview of the in vitro enzymatic conversion of fospropofol to propofol, including experimental protocols and data presentation.
Biochemical Pathway
The enzymatic hydrolysis of fospropofol by alkaline phosphatase yields three products: propofol, formaldehyde (B43269), and inorganic phosphate.[3][5] The liberated propofol is responsible for the sedative and anesthetic effects. The formaldehyde is subsequently metabolized by aldehyde dehydrogenase in the liver and erythrocytes to formate, which is then further metabolized to carbon dioxide and water.[2]
Experimental Protocols
In Vitro Enzymatic Conversion of Fospropofol
This protocol outlines a general procedure for the enzymatic conversion of fospropofol to propofol in a controlled laboratory setting. Specific concentrations and incubation times may need to be optimized depending on the research objectives.
Materials:
-
Fospropofol disodium (B8443419) salt
-
Purified alkaline phosphatase (e.g., from bovine intestinal mucosa)
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl2
-
Sodium orthovanadate (for reaction termination)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Thymol (internal standard for HPLC)
-
Microcentrifuge tubes
-
Incubator or water bath
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Prepare a stock solution of fospropofol in the reaction buffer.
-
Prepare a working solution of alkaline phosphatase in the reaction buffer.
-
Initiate the enzymatic reaction: In a microcentrifuge tube, combine the fospropofol solution and the alkaline phosphatase solution. A typical reaction volume is 500 µL.
-
Incubate the reaction mixture at a controlled temperature, for example, 37°C, for a specific duration. The incubation time will depend on the desired extent of conversion and should be determined empirically.
-
Terminate the reaction: Add a sufficient concentration of an alkaline phosphatase inhibitor, such as sodium orthovanadate, to stop the enzymatic conversion.[6]
-
Prepare the sample for analysis: Precipitate the protein by adding an equal volume of acetonitrile containing an internal standard (e.g., thymol).[7]
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant containing the liberated propofol by HPLC.
Quantification of Propofol by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of propofol, adapted from established methods.[7][8]
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).[7] The pH of the aqueous component may be adjusted as needed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection:
-
Fluorescence Detector: Excitation at 276 nm and emission at 310 nm.[7]
-
UV Detector: 270 nm
-
-
Internal Standard: Thymol[7]
Procedure:
-
Prepare a standard curve of propofol in the mobile phase with a constant concentration of the internal standard.
-
Inject the supernatant from the terminated enzymatic reaction into the HPLC system.
-
Record the chromatogram and determine the peak areas for propofol and the internal standard.
-
Calculate the concentration of propofol in the sample by comparing the peak area ratio of propofol to the internal standard against the standard curve.
Quantitative Data
Table 1: In Vivo Pharmacokinetic Parameters of Fospropofol and Liberated Propofol
| Parameter | Fospropofol | Liberated Propofol | Reference |
| Time to Peak Plasma Concentration (Cmax) | 8 - 12 minutes | Not explicitly stated, but sedative effects begin in 4-8 minutes | [2] |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | [2] |
| Terminal Half-life (t1/2) | 48 - 52 minutes | 2.06 ± 0.77 hours | [2] |
| Protein Binding | 98% | 98% | [2] |
Table 2: HPLC Parameters for Propofol Quantification
| Parameter | Value | Reference |
| Column | C18 reversed-phase | [7][8] |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | [7] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection (Fluorescence) | Excitation: 276 nm, Emission: 310 nm | [7] |
| Detection (UV) | 270 nm | |
| Internal Standard | Thymol | [7] |
| Limit of Quantification | 3 ng/mL (in plasma) | [7] |
Discussion
The in vitro conversion of fospropofol to propofol provides a valuable model for studying the metabolic activation of this prodrug. The experimental protocols outlined in this guide offer a framework for researchers to investigate the kinetics and efficiency of this enzymatic reaction. The use of HPLC with fluorescence or UV detection is a robust and sensitive method for quantifying the liberated propofol.
It is important to note that assay conditions, particularly the choice of buffer and pH, can significantly influence enzyme activity. For instance, alkaline phosphatase activity is typically optimal at an alkaline pH.[9] Furthermore, when analyzing biological samples, it is crucial to inhibit endogenous alkaline phosphatase activity immediately upon sample collection to prevent the ex vivo conversion of fospropofol, which could otherwise lead to inaccurate measurements of propofol concentrations.[6]
Future in vitro studies could focus on determining the Michaelis-Menten constants (Km and Vmax) for the hydrolysis of fospropofol by various isoforms of alkaline phosphatase. This would provide a more detailed understanding of the enzyme-substrate interaction and could inform the development of future prodrugs with tailored activation profiles.
References
- 1. drmillett.com [drmillett.com]
- 2. [PDF] Determination of propofol using high performance liquid chromatography in whole blood with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 3. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. e-century.us [e-century.us]
- 6. anestesiar.org [anestesiar.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Profile of Fospropofol in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of fospropofol (B1673577), a water-soluble prodrug of the anesthetic agent propofol (B549288). By examining data from key preclinical studies in rodent and canine models, this document aims to offer a detailed resource for professionals in drug development and related scientific fields. The information is presented through structured data tables, detailed experimental methodologies, and explanatory diagrams to facilitate a thorough understanding of the compound's behavior in non-clinical settings.
Pharmacokinetics of Fospropofol and Liberated Propofol
Fospropofol is designed to be rapidly converted to propofol by alkaline phosphatases in the body.[1][2][3] Understanding the pharmacokinetic profiles of both the prodrug and the active metabolite is crucial for predicting its clinical efficacy and safety. Preclinical studies have characterized these profiles following various routes of administration.
Bioavailability of Propofol from Fospropofol in Rats
A key advantage of fospropofol is its potential for administration via non-intravenous routes, which is limited for the poorly water-soluble propofol. Studies in rats have demonstrated significant bioavailability of propofol following oral and intraduodenal administration of fospropofol.[1][4][5]
| Administration Route | Dose of Fospropofol | Propofol Bioavailability (%) | Preclinical Model | Reference |
| Oral | 100 - 400 mg/kg | 20 - 70% | Rat | [1][4] |
| Intraduodenal | Not Specified | ~100% | Rat | [1][4] |
| Intravenous | Not Applicable | 100% (Reference) | Rat | [1][4] |
Pharmacokinetic Parameters in Preclinical Models
The pharmacokinetic parameters of fospropofol and the liberated propofol have been investigated in both rats and beagles, providing insights into their distribution, metabolism, and elimination.
| Parameter | Fospropofol | Liberated Propofol | Preclinical Model | Reference |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | Not Specified | [6] |
| Terminal Half-life (t½) | 48 - 52 minutes | 2.06 ± 0.77 hours | Healthy Subjects/Patients | [6] |
| Protein Binding | ~98% | ~98% | Not Specified | [6] |
| Peak Plasma Concentration (Cmax) after 6-18 mg/kg IV bolus | Achieved at 8-12 minutes | Not Specified | Phase I Studies | [6] |
Pharmacodynamics of Fospropofol in Preclinical Models
The pharmacodynamic effects of fospropofol are primarily driven by the in-vivo liberation of propofol, which acts as a positive modulator of the GABA-A receptor.[3][7] Preclinical studies have evaluated its sedative and analgesic properties.
Sedative Effects
The sedative effects of fospropofol have been quantified in rats using the loss of righting reflex (LoRR) and in beagles using the bispectral index (BIS), a measure of anesthetic depth.
| Pharmacodynamic Endpoint | Dose of Fospropofol | Observation | Preclinical Model | Reference |
| ED50 for LoRR | 43.66 [43.57–43.75] mg/kg | Similar potency to a novel water-soluble propofol prodrug (HX0969W) but lower than propofol (4.82 [4.81–4.82] mg/kg). | Rat | [8] |
| Time to LoRR (2x ED50) | 2.1 ± 0.7 minutes | Slower onset compared to propofol (0.4 ± 0.1 minutes). | Rat | [8] |
| Duration of LoRR (2x ED50) | 68.5 ± 18.4 minutes | Significantly longer duration compared to propofol (27.1 ± 6.0 minutes). | Rat | [8] |
| Anesthetic Effect (BIS) | 15, 30, and 60 mg/kg (single IV infusion) | A PK-PD model was developed correlating exhaled propofol concentration with BIS. | Beagle | [9][10][11] |
Analgesic Effects
In addition to sedation, fospropofol has demonstrated analgesic properties in a rat model of neuropathic pain.
| Pharmacodynamic Endpoint | Dose of Fospropofol | Observation | Preclinical Model | Reference |
| Alleviation of Thermal Hyperalgesia | 50, 75, or 100 mg/kg (oral) | Confirmed pharmacologic effect. | Rat (Chronic Constrictive Injury Model) | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the cited studies.
Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Surgical Preparation: Implantation of indwelling jugular vein catheters for plasma sampling. For intravenous administration, a femoral vein catheter was also implanted.[4]
-
Drug Administration:
-
Blood Sampling: Blood samples were collected at various time points post-administration. For a similar water-soluble propofol prodrug, samples were collected at 1, 2, 3, 4, 5, 7, 10, 15, 20, 30, 45, 60, 90, 120, 180, and 240 minutes after drug administration.[8]
-
Analytical Method: Plasma concentrations of fospropofol and propofol were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection.[8]
Pharmacodynamic Studies in Rats (Loss of Righting Reflex)
-
Animal Model: Adult Sprague-Dawley rats (equal numbers of males and females).[8]
-
Drug Administration: Intravenous injection via the tail vein at a constant rate.[8]
-
Assessment of Sedation: The time to the loss of the righting reflex (LoRR), defined as the inability of the rat to right itself within 30 seconds when placed on its back, was recorded as the onset time. The time from LoRR to the spontaneous return of the righting reflex was recorded as the duration.[8]
PK-PD Modeling Study in Beagles
-
Animal Model: Male beagles, aged 1-1.5 years.[9]
-
Surgical Preparation: Bilateral forearm venous catheterization for drug administration and blood sampling. Anesthesia for this procedure was induced with Zoletil 50.[9]
-
Drug Administration: A single intravenous infusion of fospropofol at varying doses (15, 30, and 60 mg/kg).[9][10]
-
Pharmacokinetic Sampling: Propofol levels in exhaled air were monitored in real-time.[9]
-
Pharmacodynamic Assessment: The depth of anesthesia was continuously measured using the bispectral index (BIS).[9]
-
Data Analysis: A pharmacokinetic-pharmacodynamic (PK-PD) model was developed to correlate the exhaled propofol concentration with the BIS values. The PK component was described by a two-compartment model with a first-order delay, and the PD component was modeled using an inhibitory sigmoid Emax model.[9]
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathway and experimental workflows can aid in understanding the disposition and analysis of fospropofol.
References
- 1. researchgate.net [researchgate.net]
- 2. Fospropofol: Is there an infusion regimen for propofol equivalence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fospropofol Disodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Gastrointestinal delivery of propofol from fospropofol: its bioavailability and activity in rodents and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 8. peerj.com [peerj.com]
- 9. Developing a PK-PD model for propofol in exhaled air and the BIS following this compound in beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Unraveling the Molecular Dialogue: Fospropofol Disodium's Interaction with GABA-A Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug, exerts its sedative and anesthetic effects through its active metabolite, propofol (B549288), which is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive analysis of the intricate molecular interactions between propofol and the GABA-A receptor. It delves into the pharmacokinetics of fospropofol's conversion to propofol, the specific binding sites of propofol on the receptor complex, and the downstream signaling events that lead to neuronal inhibition. This document synthesizes quantitative data from key studies, details the experimental methodologies employed to elucidate these interactions, and presents visual representations of the underlying molecular pathways and experimental workflows. The information contained herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of anesthetics and GABAergic neurotransmission.
Introduction: From Prodrug to Active Modulator
Fospropofol disodium is a phosphate (B84403) ester prodrug of propofol.[1][2] Following intravenous administration, it is rapidly metabolized by endothelial and hepatic alkaline phosphatases to yield propofol, formaldehyde, and phosphate.[3][4] Crucially, fospropofol itself is inactive; its pharmacological effects are entirely attributable to the liberated propofol.[2][3] This enzymatic conversion introduces a temporal delay in the onset of action compared to direct propofol administration, a key feature of its pharmacokinetic profile.[3][5]
The active metabolite, propofol, then traverses the blood-brain barrier to interact with its primary molecular target in the central nervous system: the GABA-A receptor.[2] This interaction is central to its mechanism of action, leading to the enhancement of inhibitory neurotransmission and the induction of sedation and anesthesia.
The GABA-A Receptor: A Prime Target for Neuromodulation
The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that forms a central chloride-permeable pore.[1] As the main inhibitory neurotransmitter receptor in the brain, its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Propofol potentiates this effect, acting as a positive allosteric modulator.[6]
Quantitative Analysis of Propofol's Interaction with GABA-A Receptors
The following tables summarize key quantitative data from various studies characterizing the interaction of propofol with GABA-A receptors.
Table 1: Potentiation of GABA-A Receptor Function by Propofol
| Parameter | Value | Receptor Subunit Composition | Experimental System | Reference |
| EC50 for Potentiation of GABA-evoked Currents | 1.7 ± 0.7 µM | α1β3 | HEK Cells | [3] |
| EC50 for Potentiation of GABA-evoked Currents | 4.2 µM | α1β2γ2L | Xenopus Oocytes | [4] |
| Concentration for Potentiation | ~0.5 µM | Not Specified | Not Specified | [2] |
Table 2: Direct Activation of GABA-A Receptors by Propofol
| Parameter | Value | Receptor Subunit Composition | Experimental System | Reference |
| EC50 for Direct Activation | 61 µM | Not Specified | Murine Hippocampal Neurons | [7] |
| Concentration for Direct Activation | ~10 µM (20-fold higher than potentiating concentration) | Not Specified | Not Specified | [2] |
Table 3: Binding Affinity of Propofol Analogues to GABA-A Receptors
| Parameter | Ligand | Value | Receptor Subunit Composition | Experimental System | Reference |
| IC50 for Inhibition of [35S]-TBPS Binding | ortho-Propofol diazirine | 2.9 ± 0.4 µM | β3 homomers | Sf9 Cells | [3] |
Signaling Pathway of Propofol-Mediated GABA-A Receptor Modulation
Propofol's interaction with the GABA-A receptor enhances the natural inhibitory signaling of GABA. The binding of propofol to its allosteric site induces a conformational change in the receptor, increasing the affinity of GABA for its binding site and/or increasing the efficacy of GABA in opening the chloride channel.[6] At higher concentrations, propofol can directly gate the channel in the absence of GABA.[2][6] The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus producing a state of sedation or anesthesia.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of propofol with GABA-A receptors.
Electrophysiological Recording
Objective: To measure the potentiation of GABA-induced currents and direct activation of GABA-A receptors by propofol.
Methodology: Two-electrode voltage clamp or whole-cell patch clamp techniques are commonly employed.
-
Cell Preparation: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Recording Setup: Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. For patch-clamp, a single glass micropipette is used to form a high-resistance seal with the cell membrane. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Drug Application: A rapid perfusion system is used to apply GABA and propofol to the cell. To study potentiation, a sub-maximal concentration of GABA (e.g., EC20) is co-applied with varying concentrations of propofol. For direct activation, propofol is applied in the absence of GABA.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and amplified. Concentration-response curves are generated by plotting the current amplitude against the drug concentration and fitted to a sigmoidal function to determine EC50 and Hill coefficients.
Radioligand Binding Assays
Objective: To determine the binding affinity of propofol or its analogues to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and subjected to differential centrifugation to isolate a crude membrane fraction rich in GABA-A receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor complex (e.g., [3H]muscimol for the GABA binding site or [35S]t-butylbicyclophosphorothionate ([35S]-TBPS) for the chloride channel pore).
-
Competition Binding: To determine the affinity of propofol, competition experiments are performed where the membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled propofol.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki).
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues within the GABA-A receptor that are critical for propofol binding and modulation.
Methodology:
-
Mutant Generation: Plasmids containing the cDNA for a specific GABA-A receptor subunit are used as a template. The QuikChange mutagenesis kit or a similar method is employed to introduce point mutations, changing a specific amino acid to another (e.g., alanine (B10760859) scanning).
-
Expression of Mutant Receptors: The mutated plasmids are then expressed in a suitable system, such as Xenopus oocytes or HEK cells.
-
Functional Characterization: The functional properties of the mutant receptors are assessed using electrophysiology, as described in section 5.1. The effect of propofol on these mutant receptors is compared to its effect on wild-type receptors.
-
Interpretation: A significant change in the potentiation or direct activation by propofol in a mutant receptor suggests that the mutated amino acid is important for propofol's action.
Photoaffinity Labeling
Objective: To covalently label and identify the binding site(s) of propofol on the GABA-A receptor.
Methodology:
-
Synthesis of Photolabeling Agent: A propofol analogue containing a photo-reactive group (e.g., a diazirine) is synthesized. These analogues, such as ortho-propofol diazirine (o-PD) or AziPm, are designed to have similar biological activity to propofol.[3][8][9]
-
Binding and Photolysis: The photolabeling agent is incubated with purified GABA-A receptors or cell membranes expressing the receptors. Upon exposure to UV light, the photo-reactive group is activated, forming a covalent bond with nearby amino acid residues in the binding pocket.
-
Protein Digestion and Mass Spectrometry: The labeled receptor protein is then digested into smaller peptides. The resulting peptide mixture is analyzed by mass spectrometry to identify the specific peptides and amino acid residues that have been covalently modified by the photolabeling agent.
-
Binding Site Identification: The identification of the labeled residues provides direct evidence for the location of the propofol binding site.
Conclusion
The interaction of fospropofol's active metabolite, propofol, with the GABA-A receptor is a complex and multifaceted process that is fundamental to its clinical utility as a sedative and anesthetic. Through a combination of electrophysiological, pharmacological, and molecular techniques, significant progress has been made in elucidating the specific binding sites and the downstream consequences of this interaction. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for further research in this area. A continued in-depth understanding of these molecular mechanisms will be instrumental in the development of novel anesthetic agents with improved efficacy and safety profiles.
References
- 1. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Allosteric Coagonist Model for Propofol Effects on α1β2γ2L γ-Aminobutyric Acid Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural evidence that propofol stabilizes different GABA(A) receptor states at potentiating and activating concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Safer Sedative: An In-depth Technical Guide to the Discovery and Developmental History of Fospropofol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and developmental history of fospropofol (B1673577), a water-soluble prodrug of the widely used anesthetic agent, propofol (B549288). We will delve into the core scientific principles that drove its creation, the experimental methodologies employed in its evaluation, and the clinical findings that have defined its therapeutic role. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.
Introduction: The Quest for a Water-Soluble Propofol
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and predictable sedative-hypnotic effects.[1] However, its clinical utility has been hampered by its poor water solubility, necessitating a lipid emulsion formulation. This lipid vehicle is associated with several drawbacks, including pain on injection, the risk of bacterial contamination, and the potential for hyperlipidemia with prolonged use.[2] These limitations spurred the search for a water-soluble alternative that could deliver the therapeutic benefits of propofol without the formulation-related complications. The culmination of this research was the development of fospropofol.
Fospropofol is a phosphate (B84403) ester prodrug of propofol.[3] Its key innovation lies in its aqueous solubility, which eliminates the need for a lipid emulsion.[2] Administered intravenously, fospropofol is inactive itself but is rapidly metabolized by ubiquitous alkaline phosphatases in the body to yield propofol, formaldehyde (B43269), and phosphate.[4][5] This controlled, in-vivo generation of propofol results in a smoother onset of sedation and a distinct pharmacokinetic and pharmacodynamic profile compared to conventional propofol.[6] Fospropofol, under the trade name Lusedra, was approved by the US Food and Drug Administration (FDA) in December 2008 for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures.[7][8][9]
The Genesis of Fospropofol: Synthesis and Mechanism
Chemical Synthesis
The synthesis of fospropofol disodium (B8443419) is a multi-step process designed to attach a phosphate group to the propofol molecule, thereby rendering it water-soluble. A common synthetic route involves the following key steps:
Experimental Protocol: Synthesis of Fospropofol Disodium [10]
-
Step 1: Formation of 2-chloromethoxy-1,3-diisopropylbenzene. Propofol is reacted with bromochloromethane (B122714) in a 1:(5-7) molar ratio. The reaction is carried out in the presence of sodium hydroxide (B78521) at a temperature of 30-40°C. This step introduces a chloromethoxy group to the hydroxyl position of propofol.
-
Step 2: Phosphorylation. The resulting 2-chloromethoxy-1,3-diisopropylbenzene is then reacted with 60% phosphoric acid. Triethylamine and tetrabutylammonium (B224687) bromide are added to facilitate the reaction, which proceeds at a temperature of 90-100°C.
-
Step 3: Formation of the Disodium Salt. Finally, the product from the previous step is treated with sodium hydroxide to yield this compound.
This synthetic pathway provides an efficient method for producing the water-soluble prodrug.
Mechanism of Action: From Prodrug to Active Anesthetic
The pharmacological activity of fospropofol is entirely dependent on its conversion to propofol. This bioconversion is a critical step in its mechanism of action.
Caption: Metabolic activation of fospropofol.
Upon intravenous administration, fospropofol is hydrolyzed by alkaline phosphatases, which are abundant in the endothelium and liver.[2] This enzymatic cleavage releases propofol, along with formaldehyde and phosphate as byproducts.[4][5] The liberated propofol then exerts its anesthetic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[4][6]
Caption: Propofol's effect on the GABA-A receptor.
Propofol binds to a distinct site on the GABA-A receptor, enhancing the effect of GABA and increasing the influx of chloride ions into the neuron.[11][12] This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability, resulting in sedation and hypnosis.[4]
Pharmacokinetic Profile: A Tale of Two Molecules
The pharmacokinetic properties of fospropofol are intrinsically linked to its bioconversion to propofol. The prodrug itself has a small volume of distribution and is rapidly cleared, while the liberated propofol exhibits a pharmacokinetic profile distinct from that of an equivalent bolus dose of propofol emulsion.
Table 1: Comparative Pharmacokinetic Parameters of Fospropofol and Propofol
| Parameter | Fospropofol | Propofol (liberated from Fospropofol) | Propofol (emulsion) |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg[2] | 5.8 L/kg[2] | ~60 L/kg |
| Terminal Half-life (t½) | 48-52 minutes[2] | 2.06 ± 0.77 hours[2] | 30-60 minutes (initial), 4-7 hours (terminal) |
| Peak Plasma Concentration (Cmax) | Dose-dependent; 12 min (6 mg/kg), 8 min (18 mg/kg)[2] | Lower than propofol emulsion[1] | Higher than liberated propofol[1] |
| Time to Peak Concentration (Tmax) | 8-12 minutes[2] | Later than propofol emulsion[1] | Rapid |
| Protein Binding | ~98%[2] | ~98%[2] | 97-99% |
| Metabolism | Hydrolysis by alkaline phosphatases[4][5] | Hepatic glucuronidation[7] | Hepatic glucuronidation[7] |
| Elimination | Negligible renal elimination of unchanged drug (<0.02%)[13] | Renal excretion of inactive metabolites | Renal excretion of inactive metabolites |
Clinical Development and Efficacy: From Bench to Bedside
The clinical development of fospropofol focused on its utility for MAC sedation during diagnostic and therapeutic procedures, such as colonoscopy and bronchoscopy. Numerous clinical trials were conducted to establish its safety and efficacy.
Key Clinical Trials
Experimental Protocol: Phase 3 Clinical Trial in Patients Undergoing Colonoscopy [14][15]
-
Objective: To evaluate the dose-response, safety, and efficacy of fospropofol for moderate sedation during colonoscopy.
-
Study Design: A randomized, double-blind, multicenter trial.
-
Patient Population: Adult patients (ASA physical status I-III) undergoing elective colonoscopy.
-
Intervention: Patients were randomized to receive an initial intravenous bolus of fospropofol (e.g., 2 mg/kg, 5 mg/kg, 6.5 mg/kg, or 8 mg/kg) or a comparator (e.g., midazolam). All patients received pre-treatment with fentanyl (typically 50 mcg).
-
Dosing: Supplemental doses of the study medication were administered as needed to achieve and maintain a desired level of sedation, typically a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale score of ≤ 4.
-
Primary Efficacy Endpoint: Sedation success, often defined as the ability to complete the procedure without the need for alternative sedatives and without the patient recalling being awake.
-
Safety Assessments: Continuous monitoring of vital signs, oxygen saturation, and adverse events.
Experimental Protocol: Phase 3 Clinical Trial in Patients Undergoing Flexible Bronchoscopy [16][17]
-
Objective: To assess the safety and efficacy of fospropofol for moderate sedation during flexible bronchoscopy.
-
Study Design: A randomized, double-blind, multicenter study.
-
Patient Population: Adult patients undergoing flexible bronchoscopy.
-
Intervention: Patients were randomized to receive different initial doses of fospropofol (e.g., 2 mg/kg or 6.5 mg/kg) following pretreatment with fentanyl (50 mcg).
-
Dosing: Supplemental doses were given as required to maintain adequate sedation.
-
Primary Efficacy Endpoint: Sedation success, defined similarly to the colonoscopy trials.
-
Safety Assessments: Comprehensive monitoring for respiratory and hemodynamic adverse events.
References
- 1. | BioWorld [bioworld.com]
- 2. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Propofol - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Frontiers | Anesthesia effects of different doses of this compound for painless colonoscopy diagnosis and treatment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical trial: a dose-response study of this compound for moderate sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized, double-blind, phase 3 study of this compound for sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase 3, randomized, double-blind study to assess the efficacy and safety of this compound injection for moderate sedation in patients undergoing flexible bronchoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Safety Profile of Fospropofol Disodium: An In-depth Toxicological Review
For Immediate Release
This technical guide provides a comprehensive analysis of the toxicological profile of fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of propofol (B549288), as determined in animal studies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of sedative and anesthetic agents. This document synthesizes key findings from single-dose, repeat-dose, genetic, and reproductive toxicology studies, offering a detailed look at the preclinical safety of this compound.
Fospropofol disodium was developed to offer an alternative to propofol with a different pharmacokinetic profile and potentially fewer injection-site reactions.[1] Upon intravenous administration, it is metabolized by alkaline phosphatases to propofol, formaldehyde, and phosphate.[1][2] The toxicological evaluation of fospropofol has been a critical component of its regulatory review, with studies conducted in various animal species, including rats, dogs, and monkeys.
General Toxicological Findings
In both single and repeat-dose toxicity studies, the observed toxicities of this compound were generally exaggerated pharmacological effects related to its anesthetic properties and were similar in nature to those seen with propofol.[3] Key findings across species included dose-dependent effects on the central nervous, cardiovascular, and respiratory systems.
Clinical Pathology: Consistent findings across multiple studies involved alterations in hematological and blood gas parameters. A notable effect was a decrease in erythrocytic parameters, including red blood cell count (RBC), hemoglobin, and hematocrit.[3] Evidence of respiratory acidosis, characterized by a decrease in blood pH and an increase in bicarbonate levels, was also observed, suggesting depression of respiratory centers leading to insufficient alveolar ventilation and carbon dioxide accumulation.[3]
Cardiovascular System: The cardiovascular effects of this compound varied between species. In monkeys and rats, a decrease in heart rate and mean arterial pressure was noted. Conversely, an increase in these parameters was observed in dogs.[3] These changes were comparable to those seen in animals treated with propofol, indicating they are related to the anesthetic properties of the active metabolite.[3]
Histopathology: Histological examinations revealed lesions in the lung, liver, kidney, bone marrow, and spleen in animals treated with this compound. These findings were also similar to those observed in propofol-treated animals.[3]
Quantitative Toxicology Data
The following tables summarize the key quantitative data from single-dose and repeat-dose toxicity studies.
Table 1: Single-Dose Toxicity of this compound
| Species | Route of Administration | Key Findings & Observations | Reference |
| Rat | Intravenous | Dose-ranging studies informed repeat-dose study designs. | [3] |
| Dog | Intravenous | Cardiovascular effects including increased heart rate and mean arterial pressure. | [3] |
| Monkey | Intravenous | Cardiovascular effects including decreased heart rate and mean arterial pressure. | [3] |
Table 2: Repeat-Dose Toxicity of this compound
| Species | Duration | Dosing Regimen | Key Findings & Observations | Reference |
| Rat (Sprague Dawley) | Not Specified | Multiple administrations | Decreased erythrocytic parameters, respiratory acidosis, histological lesions in lung, liver, kidney, bone marrow, and spleen. | [3] |
| Dog (Beagle) | Not Specified | Bolus and continuous intravenous administration | Increased heart rate and mean arterial pressure, histological lesions in lung, liver, kidney, bone marrow, and spleen. | [3] |
| Monkey (Cynomolgus) | Not Specified | Bolus and continuous intravenous administration | Decreased heart rate and mean arterial pressure, histological lesions in lung, liver, kidney, bone marrow, and spleen. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following outlines the general protocols employed in the preclinical evaluation of this compound.
Repeat-Dose Toxicity Studies
-
Objective: To evaluate the potential toxicity of this compound following repeated intravenous administration.
-
Animal Models: Sprague Dawley rats, beagle dogs, and cynomolgus monkeys were utilized.[3]
-
Dosing Regimen: The dosing regimen was designed to mimic clinical use, particularly in dogs and monkeys, involving an initial bolus injection followed by continuous intravenous infusion.[3] In rats, a multiple administration schedule was used.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured periodically throughout the study.
-
Ophthalmoscopy: Performed at baseline and termination.
-
Electrocardiography (ECG) and Cardiovascular Parameters: Heart rate and mean arterial pressure were monitored.[3]
-
Clinical Pathology: Hematology, clinical chemistry, and blood gas analysis were conducted at specified intervals.[3]
-
Necropsy and Histopathology: A full necropsy was performed on all animals at the end of the study. A comprehensive list of tissues was collected, preserved, and examined microscopically.[3]
-
Figure 1. General workflow for a repeat-dose toxicity study of this compound.
Genetic and Reproductive Toxicology
Genotoxicity: this compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays. These included the Ames test for bacterial reverse mutation, an in vitro mouse lymphoma assay, and an in vivo mouse micronucleus assay.[4] The results of these studies are crucial for assessing the mutagenic and clastogenic potential of the drug.
Carcinogenicity: Long-term carcinogenicity studies are typically required for drugs intended for chronic use. The indication for this compound is for acute sedation, which may influence the regulatory requirements for such studies.[4]
Reproductive and Developmental Toxicity: Reproductive and developmental toxicology studies were conducted in rats and rabbits.[4][5]
-
Fertility and Early Embryonic Development (Rat): Studies in rats evaluated the effects of fospropofol on male and female fertility. In one study, a high dose of 20 mg/kg was associated with lower mean sperm density, though the results were not statistically significant due to high variability.[3] The number of nonviable embryos was higher in drug-treated groups compared to controls, but when analyzing the number of dams with nonviable embryos, no significant difference was observed.[3] Overall, the studies did not show a clear drug-related effect on fertility.[3]
-
Embryo-Fetal Development (Rat and Rabbit): In pregnant rats treated with this compound (5, 20, or 45 mg/kg/day, IV) from gestation day 7 through 17, significant maternal toxicity was observed at all doses.[5] However, no drug-related adverse effects on embryo-fetal development were noted.[5] Similarly, reproduction studies in rats and rabbits at doses up to 0.6 and 1.7 times the anticipated human dose revealed no evidence of harm to the fetus.[5] In a study where female rabbits were treated with fospropofol from gestation day 6 through 18, maternal toxicity, including increased mortality, was noted at all doses (14, 28, 56, or 70 mg/kg/day).[4]
-
Pre- and Postnatal Development (Rat): A study in pregnant rats administered this compound (0, 5, 10, or 20 mg/kg/day) from gestation day 7 through lactation day 20 did not show a clear treatment-related effect on peri- and postnatal development.[5]
It is important to note that the design of these reproductive toxicology studies, with daily dosing throughout organogenesis, likely overestimates the potential toxicity relative to the proposed clinical use of a single administration.[4]
Figure 2. Metabolic activation of this compound and its primary pharmacological effects.
Special Considerations
Neurotoxicity: Published studies on propofol have indicated the potential for neuroapoptosis in the brains of juvenile mice.[3] Consequently, it has been recommended that the neurotoxicity of fospropofol be further investigated in a juvenile animal model before its use in pediatric populations under the age of 3.[3]
Conclusion
The toxicological profile of this compound in animal studies indicates that its adverse effects are primarily an extension of the pharmacology of its active metabolite, propofol. The main findings are related to dose-dependent central nervous system depression, cardiovascular effects, and respiratory depression. Histological findings in major organs were consistent with those observed with propofol. Reproductive toxicology studies did not reveal direct teratogenic effects, although maternal toxicity was observed at higher doses. The preclinical data package for this compound provides a comprehensive overview of its safety profile, highlighting key areas for clinical monitoring and suggesting avenues for further research, particularly concerning its use in pediatric populations.
References
exploring the aqueous solubility and formulation of fospropofol
An In-depth Technical Guide on the Aqueous Solubility and Formulation of Fospropofol (B1673577)
Introduction
Fospropofol is a water-soluble prodrug of the anesthetic agent propofol (B549288).[1][2][3] Developed to overcome the challenges associated with the lipid emulsion formulation of propofol, fospropofol offers an aqueous solution for intravenous administration.[1][2] This technical guide provides a comprehensive overview of the aqueous solubility and formulation of fospropofol, intended for researchers, scientists, and drug development professionals.
Aqueous Solubility of Fospropofol
Fospropofol's enhanced water solubility is a key characteristic that distinguishes it from its parent drug, propofol. This property is attributed to the polar phosphate (B84403) group attached to the propofol molecule.
Quantitative Solubility Data
The aqueous solubility of fospropofol has been reported to be significantly higher than that of propofol, which is practically insoluble in water. A comparative study of different propofol prodrugs provides specific quantitative data for fospropofol.
| Compound | Aqueous Solubility (mg/mL) |
| Fospropofol | 461.46 ± 26.40[4] |
| HX0969W | 189.45 ± 5.02[4] |
| HX0969-Gly-F3 | 49.88 ± 0.58[4] |
| HX0969-Ala-HCl | 245.99 ± 4.83[4] |
Formulation of Fospropofol
Fospropofol has been formulated as a sterile, aqueous solution for intravenous injection. Two notable formulations are Lusedra®, which was a ready-to-use liquid, and a newer lyophilized powder formulation, HX0507.
Formulation Composition
The components of these formulations are detailed below, highlighting the different approaches to stabilizing and delivering the active pharmaceutical ingredient (API).
| Formulation | API | Concentration | Excipients | pH |
| Lusedra® | Fospropofol Disodium | 35 mg/mL[5][6] | Monothioglycerol (0.25% w/v), Tromethamine (0.12% w/v)[5] | 8.2 - 9.0[5] |
| HX0507 | This compound | 500 mg/vial (lyophilized powder)[1][7] | Mannitol[1][7] | Not specified (reconstituted with normal saline or water for injection)[1] |
Function of Excipients:
-
Monothioglycerol (Dihydroxypropyl thiol): Acts as an antioxidant, protecting fospropofol from degradation.[8]
-
Tromethamine (Aminobutyriol): Functions as a buffering agent to maintain the desired pH for stability.[8]
-
Mannitol: Used as a bulking agent in the lyophilized formulation, ensuring the integrity of the cake and facilitating reconstitution.[1]
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate characterization of a drug substance and its formulation. Below are generalized methodologies for key experiments related to fospropofol.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the World Health Organization (WHO) guidelines for equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS)-based classification.[9]
-
Preparation of Media: Prepare aqueous buffer solutions at various pH levels, typically covering the physiological range of pH 1.2 to 6.8.
-
Sample Preparation: Add an excess amount of fospropofol to a known volume of each buffer solution in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature of 37 ± 1 °C until equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.[9]
-
Sample Separation: Separate the solid phase from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of fospropofol in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Replicates: Perform a minimum of three replicate determinations at each pH condition.[9]
Formulation Analysis by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method that can be adapted and validated for the analysis of fospropofol in its aqueous formulation. This method is based on established procedures for propofol analysis.[10][11][12]
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 250mm x 4.6mm; 5µm).[11]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 85:15 v/v), filtered and degassed.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection:
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the fospropofol formulation with the mobile phase to a concentration within the linear range of the calibration curve.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Fospropofol Metabolism and Propofol Action on GABA-A Receptor
Fospropofol is a prodrug that is enzymatically converted to propofol, which then acts on the GABA-A receptor.
Caption: Metabolic conversion of fospropofol and subsequent action of propofol on the GABA-A receptor.
Experimental Workflow for Aqueous Solubility Determination
The following diagram illustrates the key steps in determining the aqueous solubility of fospropofol.
Caption: Workflow for determining the aqueous solubility of fospropofol using the shake-flask method.
Logical Relationships in Fospropofol Formulation Development
The development of a stable and effective aqueous formulation of fospropofol involves consideration of several key factors.
Caption: Key considerations and logical flow in the development of a fospropofol formulation.
References
- 1. dovepress.com [dovepress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Propofol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intellectual Property and Patent Landscape of Fospropofol Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of the anesthetic agent propofol (B549288), was developed to address some of the limitations associated with propofol's lipid emulsion formulation, such as pain on injection and the risk of hyperlipidemia. Marketed under the trade name Lusedra, fospropofol disodium is indicated for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures. This technical guide provides a comprehensive overview of the intellectual property and patent landscape surrounding this compound, its mechanism of action, key experimental data, and detailed protocols from pivotal clinical studies.
Intellectual Property and Patent Landscape
The intellectual property landscape for this compound reflects its development as a novel prodrug formulation. Key patents have focused on the composition of matter, various formulations, methods of synthesis, and specific medical uses. While some of the foundational patents have expired, the landscape continues to evolve with new applications exploring novel formulations and therapeutic indications.
Below is a summary of key patents related to fospropofol and its derivatives. This is not an exhaustive list but represents significant contributions to the intellectual property surrounding the compound.
| Patent/Application Number | Title | Assignee(s) | Priority Date(s) | Geographic Scope (Examples) | Summary of Invention |
| US6254853B1 | Water soluble pro-drugs of propofol | Guilford Pharmaceutical Inc. | 2001-12-21 | United States | Describes water-soluble esters of propofol, including phosphate (B84403) esters, designed to overcome the solubility issues of propofol. This patent lays the groundwork for the development of fospropofol.[1] |
| CN102351895A | This compound hydrate (B1144303), preparation method and purpose thereof | Shaanxi Synthetic Pharmaceutical Co Ltd. | 2011-08-08 | China | Relates to a hydrate form of this compound, its preparation method, and its use in anesthesia. The invention claims improved stability and bioavailability.[2] |
| US11478490B1 | Fospropofol formulations | Epalex Corporation | 2021-03-30 | United States | Focuses on pharmaceutical compositions for oral administration of fospropofol, suggesting new delivery routes beyond intravenous injection.[3] |
Mechanism of Action
This compound is a prodrug that is inactive in its administered form. Its therapeutic effect is realized after in vivo conversion to its active metabolite, propofol.
Metabolic Activation
Upon intravenous administration, fospropofol is rapidly metabolized by endothelial alkaline phosphatases into propofol, formaldehyde (B43269), and phosphate. The formaldehyde and phosphate are produced in small amounts and are endogenously managed. The liberated propofol is responsible for the sedative and hypnotic effects.
Metabolic conversion of fospropofol to propofol.
Signaling Pathway: Interaction with GABA-A Receptors
The active metabolite, propofol, exerts its primary effect by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Propofol binds to specific sites on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and ultimately reducing neuronal excitability.
Propofol has been shown to have multiple binding sites on the GABA-A receptor, primarily within the transmembrane domains of the β subunits, at the interface between subunits.[4][5][6] These allosteric binding sites are distinct from the GABA binding sites.[7]
Propofol's potentiation of the GABA-A receptor signaling pathway.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials investigating the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound.
Table 1: Efficacy of this compound in Procedural Sedation
| Procedure | Dosing Regimen | Sedation Success Rate (%) | Comparator | Comparator Success Rate (%) | Reference(s) |
| Colonoscopy | 6.5 mg/kg initial bolus | 87 | 2 mg/kg fospropofol | 26 | [8] |
| 6.5 mg/kg initial bolus | 69 | Midazolam 0.02 mg/kg | 69 | [8] | |
| 8 mg/kg initial bolus | 96 | Midazolam 0.02 mg/kg | Not directly compared | [9][10] | |
| Bronchoscopy | 6.5 mg/kg initial bolus | 88.7 | 2 mg/kg fospropofol | 27.5 | [11] |
| Minor Surgical Procedures | 6.5 mg/kg initial bolus + supplemental doses | Not reported as primary endpoint | N/A | N/A | [12] |
| General Anesthesia Induction | 20 mg/kg | 97.7 | Propofol 2 mg/kg | 97.7 | [13] |
Table 2: Pharmacokinetic Parameters of Fospropofol and Liberated Propofol
| Parameter | Fospropofol | Liberated Propofol | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 4-5 minutes (10-30 mg/kg dose) | 9-15 minutes (following 10-30 mg/kg fospropofol) | [14] |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | [15] |
| Terminal Half-life (t½) | 27 ± 6 minutes | 478 ± 287 minutes (from fospropofol) | [14] |
Table 3: Common Adverse Events
| Adverse Event | Fospropofol (6.5 mg/kg) Incidence (%) | Comparator (Midazolam or lower dose fospropofol) Incidence (%) | Procedure | Reference(s) |
| Paresthesia | 68 | 60 (2 mg/kg fospropofol) | Colonoscopy | [8] |
| Pruritus | 16 | 26 (2 mg/kg fospropofol) | Colonoscopy | [8] |
| Hypoxemia | 15.4 | 12.6 (2 mg/kg fospropofol) | Bronchoscopy | [11] |
| Hypotension | 4 | Not reported | Minor Surgical Procedures | [16] |
Key Experimental Protocols
This section outlines the methodologies of key clinical trials, providing insight into the administration and monitoring of this compound in a research setting.
Protocol 1: Dose-Ranging Study for Moderate Sedation in Colonoscopy
-
Objective: To assess the efficacy and safety of different doses of this compound for providing moderate sedation in patients undergoing colonoscopy.[9][10]
-
Study Design: A randomized, double-blind, multicenter trial.
-
Patient Population: Adult patients scheduled for colonoscopy.
-
Experimental Workflow:
Workflow for a dose-ranging study in colonoscopy.
-
Methodology:
-
Patient Screening and Enrollment: Consenting adult patients undergoing elective colonoscopy were enrolled.
-
Pre-sedation Preparation: Standard monitoring equipment was applied, including pulse oximetry, non-invasive blood pressure monitoring, and electrocardiography. Supplemental oxygen was administered via nasal cannula.[17]
-
Premedication: Patients received an intravenous dose of an opioid analgesic, typically fentanyl (e.g., 50 mcg), prior to the administration of the sedative.[8]
-
Randomization and Blinding: Patients were randomly assigned to receive one of the specified doses of fospropofol or the comparator (midazolam) in a double-blind manner.
-
Drug Administration: The initial bolus dose of the study drug was administered intravenously.
-
Sedation Monitoring: The level of sedation was assessed at regular intervals (e.g., every 2 minutes) using a validated scale such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.
-
Supplemental Dosing: If the target level of sedation (e.g., MOAA/S score ≤ 4) was not achieved or maintained, supplemental doses of the study medication were administered as per the protocol.[8][9]
-
Data Collection: Efficacy endpoints (e.g., sedation success, time to sedation, recovery times) and safety data (e.g., adverse events, vital signs) were recorded throughout the procedure and recovery period.[9]
-
Protocol 2: Safety and Efficacy Study in Flexible Bronchoscopy
-
Objective: To evaluate the safety and efficacy of this compound for moderate sedation in patients undergoing flexible bronchoscopy.[11]
-
Study Design: A phase 3, randomized, double-blind study.
-
Patient Population: Adult patients (≥18 years) undergoing flexible bronchoscopy.
-
Methodology:
-
Pre-procedure: Patients were pretreated with fentanyl 50 mcg.
-
Randomization: Patients were randomized to receive either 2 mg/kg or 6.5 mg/kg of fospropofol.[11]
-
Sedation and Monitoring: Supplemental doses were administered as needed. The primary endpoint was sedation success, defined as three consecutive MOAA/S scores of ≤ 4, completion of the procedure without alternative sedation, and no need for mechanical ventilation.[11]
-
Outcome Measures: Other endpoints included treatment success, patient and physician satisfaction, and safety assessments.[11]
-
Conclusion
This compound represents a significant development in anesthetic care, offering a water-soluble alternative to propofol with a distinct pharmacokinetic and pharmacodynamic profile. The intellectual property landscape highlights the innovation in its formulation and potential for new delivery methods. Clinical data demonstrates its efficacy and safety for procedural sedation, particularly in endoscopic procedures. The detailed experimental protocols from key clinical trials provide a framework for understanding its clinical application and for designing future research. This guide serves as a valuable resource for researchers and drug development professionals seeking a comprehensive understanding of this compound.
References
- 1. US6254853B1 - Water soluble pro-drugs of propofol - Google Patents [patents.google.com]
- 2. CN102351895A - this compound hydrate, preparation method and purpose thereof - Google Patents [patents.google.com]
- 3. Fospropofol formulations - Patent US-11478490-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]
- 8. A randomized, double-blind, phase 3 study of this compound for sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Clinical trial: a dose-response study of this compound for moderate sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 3, randomized, double-blind study to assess the efficacy and safety of this compound injection for moderate sedation in patients undergoing flexible bronchoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety evaluation of fospropofol for sedation during minor surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound for Injection in General Anesthesia Induction for Adult Patients: A Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. A Comparison of Fospropofol to Midazolam for Moderate Sedation During Outpatient Dental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of AQUAVAN® Injection (AQUAVAN; this compound) for Sedation During Colonoscopy | Clinical Research Trial Listing [centerwatch.com]
The Neuropharmacological Profile of Fospropofol Disodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of propofol (B549288), exerts its primary effects on the central nervous system (CNS) following its metabolic conversion to propofol. This technical guide provides a comprehensive overview of the intricate mechanisms by which fospropofol, through its active metabolite, modulates CNS pathways. The document delves into its interactions with GABA-A and NMDA receptors, detailing the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols from key studies, and visual representations of the involved pathways and workflows to serve as a critical resource for the scientific community.
Introduction
Fospropofol disodium was developed to overcome some of the limitations associated with the lipid emulsion formulation of propofol, such as pain on injection and the potential for bacterial contamination.[1] As a phosphono-O-methyl prodrug, it is intrinsically inactive and requires enzymatic hydrolysis by alkaline phosphatases in the blood and tissues to release the active anesthetic agent, propofol.[1] This conversion process introduces unique pharmacokinetic and pharmacodynamic properties compared to direct administration of propofol, influencing its effects on central nervous system pathways.
Mechanism of Action on Central Nervous System Pathways
The sedative, hypnotic, and anesthetic effects of fospropofol are attributable to the actions of its active metabolite, propofol, on key neurotransmitter systems in the CNS.
Primary Target: The GABA-A Receptor
The principal mechanism of action of propofol is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[1] Propofol binds to a distinct site on the GABA-A receptor complex, enhancing the effect of GABA.[1] This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[2] At higher concentrations, propofol can directly activate the GABA-A receptor even in the absence of GABA.[3]
Secondary Target: The NMDA Receptor
Propofol also exhibits inhibitory effects on the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor that plays a crucial role in excitatory synaptic transmission.[4] By inhibiting NMDA receptors, propofol reduces the influx of calcium ions into the postsynaptic neuron, further contributing to its overall CNS depressant effects.[4][5] This action may also play a role in the analgesic and neuroprotective properties of propofol.[6]
Signaling Pathways
The interaction of propofol with GABA-A receptors initiates a cascade of intracellular events that ultimately lead to neuronal inhibition.
Downstream of GABA-A Receptor Activation
Activation of the GABA-A receptor and the subsequent influx of chloride ions can trigger downstream signaling pathways involving protein kinases and phosphatases. For instance, GABA-A receptor activation has been shown to influence the phosphorylation state of proteins like GAP-43 and MARCKS through the action of protein kinase C (PKC).[7] Additionally, there is evidence for the involvement of cAMP-dependent protein kinase (PKA) and calcineurin in modulating GABA-A receptor responsiveness.[8] These pathways can affect synaptic plasticity and the overall excitability of the neuron.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of propofol with its primary and secondary targets.
Table 1: Propofol Interaction with GABA-A Receptors
| Parameter | Receptor Subunit Composition | Value | Reference |
| EC50 (Potentiation of GABA) | α1β3γ2 | 2.6 ± 0.5 µM | [9] |
| EC50 (Potentiation of GABA) | α6β3γ2 | 4.6 ± 1.9 µM | [9] |
| EC50 (Direct Activation) | α1β2γ2s | 61 µM | [10] |
| IC50 (TBPS Binding Inhibition) | β3 homomers | 2.9 ± 0.4 µM | [11] |
Table 2: Propofol Interaction with NMDA Receptors
| Parameter | Experimental Condition | Value | Reference |
| IC50 (Inhibition of NMDA-induced current) | Cultured hippocampal neurons | ~160 µM | [4] |
| IC50 (Inhibition of NMDA-induced Ca2+ increase) | Cultured cerebrocortical neurons | 9.0 µM | [5] |
| Threshold Concentration (Ca2+ increase inhibition) | Cultured cerebrocortical neurons | 10 µM | [5][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Clinical Trial Protocol for Sedation During Colonoscopy
A randomized, double-blind, multicenter study was conducted to evaluate the efficacy and safety of fospropofol for moderate sedation in patients undergoing colonoscopy.[13][14]
-
Participants: Adult patients (ASA physical status I-III) scheduled for colonoscopy.
-
Intervention:
-
Pre-treatment with intravenous fentanyl (50 mcg).
-
Randomized to receive an initial bolus of:
-
Fospropofol 6.5 mg/kg
-
Fospropofol 2 mg/kg
-
Midazolam 0.02 mg/kg
-
-
Supplemental doses were administered as needed to achieve a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale score of ≤ 4.
-
-
Primary Endpoint: Sedation success, defined as achieving the target sedation level without the need for alternative sedatives.
-
Data Collection: MOAA/S scores, vital signs, adverse events, and patient/physician satisfaction scores were recorded throughout the procedure and recovery.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
The effects of propofol on GABA-A and NMDA receptor-mediated currents are often studied using whole-cell patch-clamp recordings from cultured neurons.[4][15]
-
Cell Preparation: Primary cultures of hippocampal or cortical neurons are prepared from embryonic rodents.
-
Recording Setup:
-
Neurons are visualized using an inverted microscope with differential interference contrast optics.
-
Borosilicate glass pipettes (3-5 MΩ) are used as recording electrodes.
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
-
Solutions:
-
External Solution (for GABA-A currents): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.
-
Internal Solution (for GABA-A currents): Contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2.
-
External Solution (for NMDA currents): Similar to the above but often nominally magnesium-free to relieve the voltage-dependent block of NMDA receptors.
-
-
Drug Application: Propofol and neurotransmitters (GABA or NMDA) are applied to the recorded neuron via a rapid perfusion system.
-
Data Acquisition and Analysis: Currents are filtered, digitized, and analyzed to determine parameters such as peak amplitude, decay time constant, and dose-response relationships.
Electroencephalography (EEG) Monitoring Protocol
EEG is used to assess the sedative and hypnotic effects of propofol on brain activity.[16][17][18]
-
Electrode Placement: A 32-channel EEG cap is placed on the subject's scalp according to the international 10-20 system. A reference electrode is typically placed between Fz and Cz.
-
Recording Parameters:
-
Electrode impedances are kept below 20 kΩ.
-
The EEG signal is sampled at a high frequency (e.g., 5000 Hz).
-
A hardware high-pass filter (e.g., 0.1 Hz) is applied.
-
-
Sedation Protocol:
-
A baseline EEG is recorded before drug administration.
-
Propofol is administered, often as an initial bolus followed by a continuous infusion, with the dose adjusted based on clinical assessment of sedation depth (e.g., using the Observer's Assessment of Alertness/Sedation scale).
-
-
Data Analysis:
-
The raw EEG data is processed to remove artifacts.
-
Quantitative EEG (qEEG) analysis is performed, including spectral analysis to determine the power in different frequency bands (delta, theta, alpha, beta, gamma).
-
Changes in EEG patterns, such as the appearance of slow-wave activity or changes in alpha and beta oscillations, are correlated with the level of sedation.
-
Conclusion
This compound, through its active metabolite propofol, exerts profound effects on the central nervous system primarily by enhancing GABA-A receptor-mediated inhibition and, to a lesser extent, by inhibiting NMDA receptor-mediated excitation. The delayed and sustained release of propofol from its prodrug form offers a distinct clinical profile. A thorough understanding of its neuropharmacological mechanisms, supported by quantitative data and detailed experimental insights, is crucial for its safe and effective use in clinical practice and for guiding future research in the development of novel anesthetic and sedative agents.
References
- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Propofol - Wikipedia [en.wikipedia.org]
- 4. Inhibition by propofol (2,6 di-isopropylphenol) of the N-methyl-D-aspartate subtype of glutamate receptor in cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of propofol on N-methyl-d-aspartate receptor-mediated calcium increase in cultured rat cerebrocortical neurons | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 6. The experimental and clinical pharmacology of propofol, an anesthetic agent with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling cascade regulating long-term potentiation of GABA(A) receptor responsiveness in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α Subunit Isoform Influences GABAA Receptor Modulation by Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of propofol on N-methyl-D-aspartate receptor-mediated calcium increase in cultured rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical trial: a dose-response study of this compound for moderate sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, double-blind, phase 3 study of this compound for sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Actions of propofol on substantia gelatinosa neurones in rat spinal cord revealed by in vitro and in vivo patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propofol Anesthesia and Sleep: A High-Density EEG Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different effects of propofol and dexmedetomidine sedation on electroencephalogram patterns: Wakefulness, moderate sedation, deep sedation and recovery | PLOS One [journals.plos.org]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
preliminary research on the non-sedative applications of fospropofol
A Technical Guide to the Non-Sedative Applications of Fospropofol (B1673577)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fospropofol, a water-soluble prodrug of propofol (B549288), is primarily approved for monitored anesthesia care (MAC) sedation.[1][2][3] Its pharmacological activity stems from its in-vivo hydrolysis by alkaline phosphatases into the active metabolite, propofol, along with phosphate (B84403) and formaldehyde.[4][5][6] While its principal application is sedation via potentiation of GABA-A receptor activity, a growing body of preclinical and clinical research suggests that fospropofol, and by extension propofol, possesses several non-sedative therapeutic properties.[1][7][8] This technical guide provides a comprehensive overview of these applications, focusing on neuroprotection, antiemetic effects, and anti-inflammatory actions. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes core mechanisms and workflows to support further research and development in this area.
Core Mechanism of Action: From Prodrug to Active Metabolite
Fospropofol itself is inactive. Following intravenous administration, it is rapidly converted by endothelial and hepatic alkaline phosphatases into propofol, which is responsible for its pharmacological effects.[6][9] This metabolic conversion is a rate-limiting step, resulting in a slower onset of action (4-8 minutes) and a more prolonged clinical effect compared to a direct bolus of propofol emulsion.[2][4][5]
The primary sedative effect of the liberated propofol is mediated through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[7][8] Binding of propofol to the β-subunit of the GABA-A receptor increases the duration of chloride channel opening, leading to hyperpolarization of the postsynaptic membrane and neuronal inhibition.[8][10] Secondary mechanisms contributing to sedation include inhibition of NMDA glutamate (B1630785) receptors and activation of glycine (B1666218) receptors.[7][9]
Neuroprotective Applications
Preclinical and clinical studies suggest that fospropofol has potential neuroprotective properties, largely attributed to the antioxidant and anti-inflammatory effects of its active metabolite, propofol.[11][12] These effects are particularly relevant in the context of preventing neuronal damage in cerebrovascular ischemia and reperfusion injury.[11]
Mechanisms of Neuroprotection
The neuroprotective effects of propofol are multifactorial and include:
-
Reduction of Cerebral Metabolism: Propofol decreases the cerebral metabolic rate of oxygen (CMRO2), intracranial pressure, and cerebral blood flow, which can be beneficial in protecting the brain from ischemic injury.[11][13]
-
Antioxidant Effects: Propofol can neutralize free radicals, mitigating oxidative stress-related neuronal damage.[11]
-
Anti-inflammatory Action: Propofol suppresses the production of pro-inflammatory cytokines in the brain.[11][14]
-
Modulation of Excitatory Neurotransmission: Propofol inhibits NMDA receptors and has been shown to inhibit the internalization of AMPA receptor GluR2 subunits, which may contribute to long-term protection against ischemia/reperfusion injury.[7][15]
-
Suppression of Apoptosis: Propofol is able to suppress apoptosis and regulate neuroprotection-associated proteins.[16]
Experimental Protocols & Data
Animal Model of Focal Cerebral Ischemia A key study investigated the long-term neuroprotective effects of propofol post-conditioning in a rat model of transient middle cerebral artery occlusion.[15]
-
Experimental Protocol:
-
Model: Male Sprague-Dawley rats undergo 60 minutes of middle cerebral artery occlusion (MCAO).
-
Treatment: Immediately at the onset of reperfusion, rats are treated with a continuous intravenous infusion of propofol (20 mg/kg/h) for 4 hours.
-
Assessment: Infarct volume and spatial memory deficiencies (using the Morris water maze) are evaluated at multiple time points up to 28 days post-injury. Neurogenesis is also measured.[15]
-
| Outcome Measure | Control (Ischemia/Reperfusion) | Propofol Post-conditioning (20 mg/kg/h) | Time Point |
| Infarct Volume | Substantial | Significantly Reduced | 28 days |
| Spatial Memory | Deficient | Significantly Improved | 28 days |
| Neurogenesis (Dentate Gyrus) | Baseline | Promoted | 28 days |
| Table 1: Summary of quantitative outcomes from a preclinical neuroprotection study of propofol.[15] |
Antiemetic Applications
Propofol is known to possess antiemetic properties, and by extension, fospropofol is being investigated for its utility in preventing postoperative nausea and vomiting (PONV).[10][17] The smoother pharmacokinetic profile of fospropofol may offer advantages in this context.
Mechanism of Antiemetic Action
The precise mechanism is not fully elucidated, but the leading hypothesis is that propofol exerts its antiemetic effects through dopamine D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) and vomiting center of the brainstem.[10]
Clinical Data & Experimental Protocols
Retrospective Study in Elderly Patients A recent retrospective study compared the incidence of PONV in elderly patients undergoing total hip arthroplasty who received either fospropofol or propofol for general anesthesia.[18][19]
-
Experimental Protocol:
-
Population: 168 elderly patients undergoing total hip arthroplasty.[19]
-
Groups: Patients were divided into two groups based on the anesthetic used for induction and maintenance: Fospropofol disodium (Group F) or Propofol (Group P).[19]
-
Primary Outcome: The rate of PONV occurrence was the primary outcome measured.[19]
-
| Group | Number of Patients | Incidence of PONV | P-value |
| Fospropofol (Group F) | 69 | 15.94% | < 0.05 |
| Propofol (Group P) | 99 | 33.33% | |
| Table 2: Comparison of PONV incidence between fospropofol and propofol.[18][19] |
This study suggests that this compound significantly reduces the incidence of PONV compared to propofol in this patient population.[18][19] Further prospective, randomized controlled trials are needed to confirm these findings and establish optimal dosing for this indication.
Anti-inflammatory Applications
Propofol has demonstrated significant anti-inflammatory and immunomodulatory effects, which may be beneficial in clinical settings such as sepsis and acute lung injury.[14][20][21] As fospropofol provides a sustained release of propofol, it could be a valuable agent for modulating inflammatory responses.
Mechanism of Anti-inflammatory Action
Propofol's anti-inflammatory effects are mediated through several pathways:
-
Inhibition of Pro-inflammatory Cytokines: Propofol significantly reduces the lipopolysaccharide (LPS)-induced production of TNF-α, IL-1β, and IL-6 in macrophages at a pre-translational level.[20]
-
Suppression of Nitric Oxide (NO) Synthesis: It inhibits the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production in activated macrophages.[20]
-
Modulation of Toll-Like Receptors (TLRs): Propofol can decrease the expression of CD14 and TLR4, key receptors involved in the innate immune response to bacterial endotoxins like LPS.[21]
Experimental Protocols & Data
In-Vitro Macrophage Study An in-vitro study evaluated the anti-inflammatory effects of propofol on LPS-activated macrophages.[20]
-
Experimental Protocol:
-
Cell Line: Murine macrophage-like cell line (RAW 264.7).
-
Treatment: Cells were exposed to LPS (1 ng/mL) with or without a therapeutic concentration of propofol (50 µM) for 1, 6, and 24 hours.
-
Assessment: Levels of TNF-α, IL-1β, and IL-6 proteins were measured by ELISA. mRNA expression was evaluated by RT-PCR. NO production was also quantified.[20]
-
| Cytokine/Molecule | LPS (1 ng/mL) only | LPS (1 ng/mL) + Propofol (50 µM) |
| TNF-α Protein | Increased | Significantly Reduced |
| IL-1β Protein | Increased | Significantly Reduced |
| IL-6 Protein | Increased | Significantly Reduced |
| NO Production | Increased | Significantly Inhibited |
| Table 3: Effect of propofol on LPS-activated macrophage inflammatory response.[20] |
Other Potential Applications
-
Antipruritic: While propofol has been anecdotally reported to have antipruritic effects, clinical evidence is conflicting.[10] One randomized, double-blind study found that subhypnotic doses of propofol (10 mg) were not significantly better than placebo for treating pruritus from intrathecal morphine.[22] Paradoxically, pruritus is a common side effect of fospropofol administration.[1][23][24]
-
Anticonvulsant: Propofol is known to suppress seizure activity and is sometimes used off-label to treat refractory status epilepticus.[10][13] This effect is related to its potentiation of GABAergic inhibition.
Conclusion and Future Directions
Fospropofol presents a compelling profile beyond its primary role as a sedative. The sustained release of its active metabolite, propofol, allows for the potential exploitation of its neuroprotective, antiemetic, and anti-inflammatory properties. The reduced incidence of PONV with fospropofol compared to propofol is a significant clinical finding that warrants further investigation through large-scale prospective trials. The robust preclinical data on neuroprotection and anti-inflammation provide a strong rationale for translational studies to determine the efficacy of fospropofol in clinical settings such as ischemic stroke and systemic inflammatory response syndromes. Future research should focus on defining optimal sub-sedative dosing regimens for these non-anesthetic applications to maximize therapeutic benefit while minimizing dose-dependent side effects like respiratory depression.
References
- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. apsf.org [apsf.org]
- 4. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Fospropofol - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Propofol? [synapse.patsnap.com]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Regulatory mechanisms of fospropofol on cerebral blood flow and metabolism and its clinical applications: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of propofol on macrophage activation and function in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propofol post-conditioning induced long-term neuroprotection and reduced internalization of AMPAR GluR2 subunit in a rat model of focal cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propofol: an anesthetic possessing neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of this compound and Propofol on the Postoperative Recovery of Elderly Patients Who Underwent Total Hip Arthroplasty: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound and Propofol on the Postoperative Recovery of Elderly Patients Who Underwent Total Hip Arthroplasty: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and antioxidative effects of propofol on lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Propofol exerts anti-inflammatory effects in rats with lipopolysaccharide-induced acute lung injury by inhibition of CD14 and TLR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subhypnotic doses of propofol do not relieve pruritus induced by intrathecal morphine after cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
The Release of Formaldehyde from Fospropofol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577), a water-soluble prodrug of the anesthetic agent propofol (B549288), offers several clinical advantages, including reduced pain on injection. Upon intravenous administration, fospropofol is rapidly metabolized by endothelial alkaline phosphatases to yield propofol, phosphate (B84403), and formaldehyde (B43269).[1][2][3][4][5][6][7] While the liberation of the active anesthetic, propofol, is the intended therapeutic outcome, the concurrent release of formaldehyde necessitates a thorough understanding of its subsequent metabolic fate and potential physiological implications. This technical guide provides an in-depth overview of the metabolic pathways involved, quantitative data on formaldehyde and its metabolites, detailed experimental protocols for their analysis, and an exploration of the cellular signaling pathways that may be influenced by this process.
Metabolic Pathway of Fospropofol and Formaldehyde
The metabolism of fospropofol is a two-step enzymatic process that begins with its hydrolysis by alkaline phosphatases located on the surface of endothelial cells.[1][4][5][6] This initial reaction cleaves the phosphate ester bond, releasing propofol, a phosphate ion, and a molecule of formaldehyde.[1][2][3][4][5][6][7]
The released formaldehyde is then rapidly metabolized, primarily in the liver and erythrocytes, by the enzyme aldehyde dehydrogenase (ALDH) into formate (B1220265).[2][8] Formate is subsequently and safely metabolized by 10-formyltetrahydrofolate dehydrogenase into carbon dioxide and water, utilizing tetrahydrofolate as a coenzyme.[2] Clinical studies have consistently shown that the administration of fospropofol does not lead to toxic serum concentrations of formaldehyde or its metabolite, formate.[2][3]
Quantitative Data on Formaldehyde and Formate Levels
The transient and low-level release of formaldehyde from fospropofol metabolism results in formate concentrations that are comparable to endogenous levels. Clinical studies have quantified formate levels in patients following fospropofol administration, demonstrating the efficiency of the body's natural metabolic pathways in clearing this compound.
| Parameter | Value | Study Population | Notes |
| Formate Concentration | 13 ± 7 µg/mL | Patients receiving fospropofol infusion | These levels are not associated with toxicity.[2] |
| Formate levels in methanol (B129727) intoxication (for comparison) | 7–11 mg/mL | Patients with fatal methanol intoxication | At least 350 times higher than those observed with fospropofol.[2] |
Experimental Protocols
The analysis of fospropofol metabolism and the quantification of formaldehyde and its metabolites require specific and sensitive analytical techniques. Below are detailed methodologies for key experiments.
In Vitro Assessment of Fospropofol Metabolism by Alkaline Phosphatase
This protocol outlines a method to study the enzymatic conversion of fospropofol to propofol and the concurrent release of formaldehyde in a controlled in vitro setting.
Materials:
-
Fospropofol disodium (B8443419) salt
-
Purified alkaline phosphatase (e.g., from bovine intestinal mucosa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde and propofol standards
-
High-performance liquid chromatography (HPLC) system with a suitable detector (UV or fluorescence for propofol, and a derivatization agent for formaldehyde)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of fospropofol in PBS.
-
Prepare a working solution of alkaline phosphatase in PBS.
-
In a series of microcentrifuge tubes, combine the fospropofol solution with the alkaline phosphatase solution. Include control tubes with fospropofol but no enzyme, and enzyme but no fospropofol.
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution (e.g., a strong acid or a specific inhibitor of alkaline phosphatase).
-
Analyze the samples for the presence of propofol and formaldehyde using a validated HPLC method. For formaldehyde, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often required to enable UV detection.
-
Quantify the concentrations of propofol and formaldehyde by comparing the peak areas to those of the standard curves.
Quantification of Formate in Plasma Samples
This protocol describes the analysis of formate in plasma from subjects administered fospropofol, providing an indirect measure of formaldehyde release and metabolism.
Materials:
-
Plasma samples from subjects dosed with fospropofol
-
Formate standards
-
Internal standard (e.g., a stable isotope-labeled formate)
-
Protein precipitation agent (e.g., acetonitrile (B52724) or methanol)
-
HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard and the protein precipitation agent.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
For HPLC analysis, the supernatant may be directly injected or may require derivatization depending on the column and detector used.
-
For GC-MS analysis, derivatization of formate to a more volatile compound is typically necessary.
-
Analyze the prepared samples using the chosen chromatographic method.
-
Quantify the formate concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of formate.
Cellular Signaling Pathways and Formaldehyde
Formaldehyde is a reactive molecule that can interact with cellular components. However, the low and transient concentrations of formaldehyde generated from fospropofol metabolism are efficiently detoxified. While high concentrations of exogenous formaldehyde are known to induce cellular stress responses, it is important to consider the dose-dependent nature of these effects.
At high, non-physiological concentrations, formaldehyde has been shown to induce:
-
Oxidative Stress: Formaldehyde can lead to an increase in reactive oxygen species (ROS), which in turn can activate signaling pathways such as YAP and NF-κB.[1]
-
DNA Damage Response: Formaldehyde can cause DNA-protein crosslinks, which trigger DNA repair pathways.[9][10][11][12]
It is crucial to note that these responses are typically observed at formaldehyde concentrations significantly higher than those expected from therapeutic doses of fospropofol. The rapid conversion of formaldehyde to formate minimizes its potential to accumulate and interact with cellular machinery.
Conclusion
The metabolism of fospropofol results in the release of a small, transient amount of formaldehyde, which is rapidly and efficiently detoxified by endogenous enzymatic pathways to formate and ultimately to carbon dioxide and water. Quantitative analyses from clinical studies confirm that the resulting formate levels are well within the physiological range and are not associated with toxicity. The experimental protocols detailed in this guide provide a framework for the continued investigation of fospropofol metabolism and its byproducts. While high concentrations of formaldehyde can elicit cellular stress responses, the available evidence suggests that the low levels produced from therapeutic doses of fospropofol do not pose a significant risk to patients. This comprehensive understanding of formaldehyde release and clearance is essential for the continued safe and effective use of fospropofol in clinical practice.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the DNA lesions underlying formaldehyde toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between DNA damage and survival in formaldehyde-treated mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Biophysical Properties of the Fospropofol Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577) is a water-soluble prodrug of the intravenous anesthetic agent, propofol (B549288).[1][2][3] Its development was driven by the need to overcome formulation challenges associated with the poorly water-soluble propofol, which is formulated as a lipid emulsion. This guide provides an in-depth overview of the core biophysical properties of the fospropofol molecule, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.
Core Biophysical and Physicochemical Properties
The fundamental biophysical and physicochemical characteristics of fospropofol are summarized in the tables below. These parameters are crucial for understanding the molecule's behavior in biological systems, from formulation and administration to its metabolic conversion and interaction with physiological targets.
Table 1: General and Physicochemical Properties of Fospropofol
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₁O₅P | [1] |
| Molecular Weight | 288.28 g/mol | [1] |
| Molecular Formula (Disodium Salt) | C₁₃H₁₉Na₂O₅P | [4] |
| Molecular Weight (Disodium Salt) | 332.24 g/mol | [4] |
| pKa | 8.2 - 9.0 | [1] |
| Aqueous Solubility | Formulated as a 35 mg/mL solution (as disodium (B8443419) salt) | |
| Calculated LogP | 4.255 | [5] |
| Physical Description | Solid | [1] |
Table 2: Pharmacokinetic Properties of Fospropofol
| Property | Value | Source(s) |
| Protein Binding | ~98% | [2][3] |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | [1] |
| Elimination Half-Life (t½) | 0.81 hours | [3] |
| Metabolism | Hydrolysis by alkaline phosphatase to propofol, formaldehyde, and phosphate (B84403). | [3][6] |
Experimental Protocols
Detailed methodologies for determining the key biophysical properties of fospropofol are outlined below. These protocols are based on standard pharmaceutical testing procedures.
Determination of Aqueous Solubility (Shake-Flask Method)
The thermodynamic solubility of fospropofol can be determined using the established shake-flask method.[7]
-
Objective: To determine the saturation concentration of fospropofol in an aqueous buffer at a physiologically relevant pH.
-
Materials: Fospropofol disodium salt, phosphate-buffered saline (PBS, pH 7.4), analytical balance, temperature-controlled shaker, centrifugation apparatus, and a validated analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound salt is added to a known volume of PBS (pH 7.4) in a sealed container.
-
The suspension is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated HPLC-UV method to determine the concentration of fospropofol.
-
The experiment is performed in triplicate to ensure accuracy and reproducibility.
-
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the phosphate group in fospropofol can be determined by potentiometric titration.
-
Objective: To measure the pKa value(s) of fospropofol.
-
Materials: Fospropofol, deionized water (degassed), standardized hydrochloric acid (HCl) solution, standardized sodium hydroxide (B78521) (NaOH) solution, potentiometer with a calibrated pH electrode.
-
Procedure:
-
A known concentration of fospropofol is dissolved in deionized water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 2) to ensure all ionizable groups are protonated.
-
The resulting solution is then titrated with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is generated.
-
The pKa is determined from the midpoint of the buffer region(s) of the titration curve, which corresponds to the pH at which half of the ionizable group is titrated.
-
Determination of Partition Coefficient (LogP)
While fospropofol is highly water-soluble, a calculated LogP value provides an estimate of its lipophilicity. An experimental determination for a more accurate value would involve a shake-flask method with an organic solvent.
-
Objective: To determine the n-octanol/water partition coefficient (LogP) of fospropofol.
-
Materials: Fospropofol, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol, buffered to a specific pH, e.g., 7.4), analytical balance, separatory funnels, centrifugation apparatus, and a validated analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
A known amount of fospropofol is dissolved in the aqueous phase.
-
Equal volumes of the aqueous fospropofol solution and the n-octanol are added to a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then allowed to stand for the phases to separate completely.
-
The aqueous and organic phases are carefully separated. If an emulsion forms, centrifugation may be required.
-
The concentration of fospropofol in each phase is determined using a validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
-
Determination of Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.[8][9]
-
Objective: To quantify the fraction of fospropofol bound to plasma proteins.
-
Materials: Fospropofol, human plasma, dialysis membrane with an appropriate molecular weight cutoff (e.g., 12-14 kDa), dialysis cells, temperature-controlled incubator/shaker, and a validated analytical method for quantification (e.g., LC-MS/MS).
-
Procedure:
-
A dialysis cell consists of two chambers separated by a semi-permeable membrane.
-
Human plasma containing a known concentration of fospropofol is placed in one chamber (the plasma chamber).
-
Phosphate-buffered saline (PBS, pH 7.4) is placed in the other chamber (the buffer chamber).
-
The dialysis unit is sealed and incubated at 37°C with gentle agitation for a sufficient time to allow equilibrium to be reached (typically 4-24 hours). At equilibrium, the concentration of unbound fospropofol will be the same in both chambers.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of fospropofol in the buffer chamber represents the unbound drug concentration. The concentration in the plasma chamber represents the total drug concentration (bound and unbound).
-
The percentage of protein binding is calculated using the formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100
-
Visualizations
Signaling and Metabolic Pathways
Fospropofol itself is inactive and requires metabolic conversion to propofol to exert its pharmacological effects.[3][6] The liberated propofol then acts as a positive allosteric modulator of the GABA-A receptor.[4]
Caption: Metabolic activation of fospropofol and subsequent GABA-A receptor modulation by propofol.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Workflow for Physicochemical Characterization
Caption: Experimental workflows for determining solubility, pKa, and LogP of fospropofol.
Workflow for Protein Binding Assay
Caption: Workflow for determining the plasma protein binding of fospropofol via equilibrium dialysis.
References
- 1. Fospropofol | C13H21O5P | CID 3038498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fospropofol [medbox.iiab.me]
- 3. Fospropofol - Wikipedia [en.wikipedia.org]
- 4. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 5. This compound | Hypnotic/sedative/anesthetic agent | CAS 258516-87-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 8. enamine.net [enamine.net]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intravenous Fospropofol Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the intravenous administration of fospropofol (B1673577), a water-soluble prodrug of propofol (B549288), for inducing and maintaining anesthesia in rodent models. Fospropofol offers a potential alternative to traditional propofol emulsions, mitigating risks of hyperlipidemia and microbial contamination. These guidelines are intended for use by trained researchers in a controlled laboratory setting and provide a framework for establishing safe and effective anesthetic procedures. Due to the limited availability of specific fospropofol anesthetic protocols for rodents in published literature, the following recommendations are synthesized from available data on fospropofol in other species and propofol in rodents. It is imperative that researchers treat these protocols as a starting point and conduct appropriate dose-finding studies to determine the optimal anesthetic regimen for their specific experimental needs and animal strains.
Introduction
Fospropofol is a phosphate (B84403) ester prodrug that is rapidly hydrolyzed by alkaline phosphatases in the body to form propofol, phosphate, and formaldehyde.[1] Propofol, the active anesthetic agent, exerts its effects primarily through the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission by binding to the GABA-A receptor.[2] This interaction increases chloride ion conductance, leading to hyperpolarization of the postsynaptic neuron and subsequent central nervous system depression.[3] The use of a water-soluble prodrug like fospropofol circumvents the need for the lipid emulsion vehicle required for propofol, which has been associated with pain on injection and is a potential source of microbial contamination.[1]
These application notes provide a comprehensive guide to the preparation and intravenous administration of fospropofol for achieving a surgical plane of anesthesia in rats and mice. Detailed experimental protocols, physiological monitoring guidelines, and quantitative data are presented to assist researchers in implementing this anesthetic agent in their studies.
Data Presentation
Table 1: Proposed Intravenous Fospropofol Dosing Regimens for Rodents (Starting Point for Dose-Finding Studies)
| Species | Induction Dose (Bolus) | Maintenance Infusion Rate (Continuous IV) | Expected Onset of Anesthesia | Expected Duration of Anesthesia (post-infusion) |
| Rat | 15 - 25 mg/kg | 1.5 - 2.5 mg/kg/minute | 2 - 5 minutes | 10 - 20 minutes |
| Mouse | 20 - 30 mg/kg | 2.0 - 3.0 mg/kg/minute | 1 - 3 minutes | 5 - 15 minutes |
Note: The dosages presented are extrapolated from studies on propofol in rodents and fospropofol in other species.[4][5] These values should be considered initial estimates for dose-ranging studies. Individual responses can vary based on strain, age, and health status of the animal.
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of Propofol (Active Metabolite of Fospropofol)
| Parameter | Value (Rats) | Reference |
| Induction Dose (IV Propofol) | 11 mg/kg | [6] |
| Maintenance Infusion Rate (IV Propofol) | 40 mg/kg/h | [6] |
| Induction Dose (IV Propofol for LORR in mice) | 26 mg/kg | [5] |
Table 3: Recommended Physiological Monitoring Parameters for Anesthetized Rodents
| Parameter | Normal Range (Anesthetized) | Monitoring Frequency |
| Respiratory Rate | Rat: 50-100 breaths/minMouse: 80-200 breaths/min | Continuous or every 5 minutes |
| Heart Rate | Rat: 250-450 bpmMouse: 300-600 bpm | Continuous or every 5 minutes |
| Body Temperature | 36.5 - 38.0 °C | Continuous |
| Oxygen Saturation (SpO2) | > 95% | Continuous |
| Mucous Membrane Color | Pink | Intermittent |
| Reflexes (Pedal, Palpebral) | Absent for surgical anesthesia | Intermittent |
Experimental Protocols
Protocol 1: Preparation of Fospropofol Solution for Intravenous Administration
Materials:
-
Fospropofol disodium (B8443419) powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of fospropofol disodium powder.
-
Reconstitute the powder with sterile 0.9% saline to achieve the desired final concentration (e.g., 10 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulate matter before administration.
-
Draw the calculated dose into a sterile syringe. The solution should be administered immediately after preparation.
Protocol 2: Intravenous Administration of Fospropofol for Anesthesia Induction and Maintenance
Materials:
-
Prepared fospropofol solution
-
Rodent restrainer
-
Intravenous catheter (e.g., 24-26 gauge for tail vein)
-
Infusion pump
-
Heating pad
-
Physiological monitoring equipment (ECG, pulse oximeter, thermometer)
Procedure:
A. Catheter Placement:
-
Anesthetize the rodent briefly using a volatile anesthetic (e.g., isoflurane) in an induction chamber to facilitate catheter placement.
-
Place the animal on a heating pad to maintain body temperature and promote vasodilation of the tail veins.
-
Securely place an intravenous catheter into a lateral tail vein.
-
Confirm proper placement by flushing with a small volume of sterile saline.
-
Secure the catheter in place with surgical tape.
B. Anesthesia Induction:
-
Connect the catheter to a syringe containing the calculated induction dose of fospropofol.
-
Administer the induction dose as a slow bolus over 1-2 minutes.
-
Monitor the animal closely for the loss of the righting reflex and pedal withdrawal reflex to confirm the onset of surgical anesthesia.
C. Anesthesia Maintenance:
-
Once surgical anesthesia is induced, immediately connect the catheter to an infusion pump primed with the fospropofol solution.
-
Begin the continuous intravenous infusion at the calculated maintenance rate.
-
Continuously monitor the animal's physiological parameters (heart rate, respiratory rate, oxygen saturation, and body temperature) throughout the procedure.[7][8]
-
Adjust the infusion rate as necessary to maintain an appropriate depth of anesthesia, as indicated by the absence of reflexes and stable physiological parameters.
D. Recovery:
-
Upon completion of the surgical procedure, discontinue the fospropofol infusion.
-
Continue to monitor the animal on a heating pad until the righting reflex returns and the animal is fully ambulatory.[9]
-
Provide supportive care as needed, including supplemental oxygen and fluid therapy.
Mandatory Visualization
Caption: Metabolic conversion of fospropofol and its mechanism of action.
Caption: Experimental workflow for intravenous fospropofol anesthesia in rodents.
References
- 1. Fospropofol: Is there an infusion regimen for propofol equivalence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum infusion rates and recovery times from different durations of continuous infusion of fospropofol, a prodrug of propofol, in rabbits: a comparison with propofol emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous anesthetic propofol suppresses T cell–dependent antibody production in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of continuous intravenous infusion with propofol on intestinal metabolites in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kentscientific.com [kentscientific.com]
- 8. m.youtube.com [m.youtube.com]
- 9. az.research.umich.edu [az.research.umich.edu]
Application Note: Quantification of Fospropofol in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of fospropofol (B1673577) in human plasma. Fospropofol, a water-soluble prodrug, is rapidly converted to the active anesthetic agent, propofol (B549288), by endothelial alkaline phosphatases in the body.[1][2] Therefore, a robust analytical method must be capable of quantifying the prodrug, and potentially its active metabolite, to support pharmacokinetic and pharmacodynamic studies. This note details protocols for plasma sample preparation, chromatographic separation, and detection, along with guidelines for method validation. The methodologies presented are based on established techniques for propofol analysis, adapted for the unique properties of fospropofol.
Principle and Scope
The method is based on the principle of reversed-phase chromatography, where a non-polar stationary phase (typically C18) is used with a polar mobile phase. This allows for the separation of fospropofol and an internal standard (IS) from endogenous plasma components. Due to its phosphate (B84403) group, fospropofol is significantly more polar than its active metabolite, propofol. The method development should, therefore, aim to resolve these two compounds effectively. Detection can be achieved using Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS) detectors. This guide focuses on UV and fluorescence detection due to their widespread availability.
Materials and Reagents
-
Fospropofol Disodium Reference Standard
-
Thymol (B1683141) (Internal Standard)[3][4][5]
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid
-
Human Plasma (drug-free)
-
0.45 µm Syringe Filters
Experimental Protocols
Standard Solution and Calibration Standard Preparation
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of fospropofol and a 1 mg/mL stock solution of thymol (IS) in methanol. Store these solutions at 4°C.[4]
-
Working Standard Solutions: Create a series of working standard solutions of fospropofol by diluting the primary stock with the mobile phase.
-
Plasma Calibration Standards: Prepare plasma calibration standards by spiking 900 µL of blank human plasma with 100 µL of the appropriate working standard solution to achieve a final concentration range suitable for the intended study (e.g., 10 - 5000 ng/mL).[4]
-
Internal Standard Working Solution: Dilute the thymol stock solution with acetonitrile to a final concentration of 150 ng/mL.[4]
Plasma Sample Preparation
A clean sample is essential for reliable quantification and to prevent column contamination. Protein precipitation is a simple and effective method.
Protocol: Protein Precipitation
-
Pipette 200 µL of a plasma sample (or calibration standard/QC sample) into a microcentrifuge tube.
-
Add 400 µL of the internal standard working solution (Thymol in acetonitrile).[4]
-
Vortex the mixture for 2 minutes to ensure complete protein precipitation.[4]
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis. If necessary, filter the supernatant through a 0.45 µm syringe filter.
Caption: Workflow for plasma sample preparation using protein precipitation.
HPLC System and Chromatographic Conditions
The following table provides recommended starting conditions for method development. Optimization will be necessary to achieve the desired separation and sensitivity.
| Parameter | Recommended Starting Condition |
| HPLC System | Isocratic or Gradient HPLC System with UV or Fluorescence Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | A: 0.1% TFA in WaterB: AcetonitrileStart with a gradient: 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min[3][8] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 30°C[3] |
| Detector | Fluorescence (FLD): Excitation: 276 nm, Emission: 310 nm[4][7][9]UV/PDA: 270 nm[1][3] |
Data Presentation and Method Validation
Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[6][10]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99[6] |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies. | % Recovery within 85-115% (or 80-120% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. Evaluated at intra-day and inter-day levels. | % Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ)[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; must meet accuracy/precision criteria.[6] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., plasma matrix, metabolites). | No interfering peaks at the retention time of the analyte and IS. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits. |
Example Data Summary
The following table illustrates how to summarize linearity data.
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Fospropofol | 10 - 5000 | y = 1.234x + 56.78 | 0.9995 |
Overall Analytical Workflow
The entire process from receiving a sample to obtaining a final concentration value follows a structured workflow.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. [PDF] Determination of propofol using high performance liquid chromatography in whole blood with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 10. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Utilizing Fospropofol for Long-Term Sedation in Animal Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fospropofol (B1673577), a water-soluble prodrug of propofol (B549288), presents a promising alternative for long-term sedation in animal research.[1] Upon intravenous administration, fospropofol is metabolized by alkaline phosphatases in the liver and endothelium to yield propofol, the active anesthetic agent, as well as phosphate (B84403) and formaldehyde, which are further metabolized to formate.[2][3] This enzymatic conversion results in a slower onset and potentially smoother sedation profile compared to traditional propofol emulsions, which may be advantageous for prolonged procedures.[2][4] The aqueous formulation of fospropofol also mitigates risks associated with lipid emulsions, such as hyperlipidemia and microbial growth.[3][5] These characteristics make fospropofol a valuable tool for studies requiring sustained sedation, such as long-duration imaging, physiological monitoring, or mechanically ventilated models.
Mechanism of Action
The sedative and hypnotic effects of fospropofol are mediated by its active metabolite, propofol. Propofol enhances the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor in the central nervous system.[1] This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[1]
Signaling Pathway of Fospropofol's Active Metabolite (Propofol)
Caption: Metabolic conversion of fospropofol and the subsequent action of propofol on the GABA-A receptor.
Experimental Protocols
The following protocols provide a general framework for the use of fospropofol for long-term sedation. It is imperative that researchers consult with their institution's veterinary staff and adhere to all relevant animal care and use guidelines. Dose ranges are starting points and may require adjustment based on the species, strain, health status of the animal, and the desired depth of sedation.
Logical Workflow for Long-Term Sedation with Fospropofol
Caption: Step-by-step experimental workflow for initiating and maintaining long-term sedation.
Protocol 1: Long-Term Sedation in Rats
This protocol is adapted from studies using continuous infusion of propofol in rats and should be optimized for fospropofol through pilot studies.[6][7]
1. Animal Preparation:
-
Acclimate male Sprague-Dawley rats (250-350g) to the housing facility for at least 3 days.[8]
-
Fasting is generally not required for rodents, but if necessary, limit it to 2-3 hours.[8] Water should not be restricted.[8]
-
Establish intravenous access, for example, via the tail vein or a catheterized jugular or femoral vein for reliable long-term administration.
-
Apply a sterile ophthalmic ointment to prevent corneal drying.[8]
2. Drug Administration:
-
Loading Dose (optional): To achieve a more rapid onset of sedation, an initial bolus of 5-10 mg/kg of fospropofol can be administered intravenously.
-
Continuous Rate Infusion (CRI): Begin a continuous intravenous infusion using a syringe pump. A starting infusion rate of 20-40 mg/kg/hour of fospropofol should be considered. This is an estimated starting point and requires careful titration.
-
Adjust the infusion rate based on the desired level of sedation, assessed by monitoring reflexes (e.g., pedal withdrawal) and overall muscle tone.
3. Monitoring and Supportive Care:
-
Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and oxygen saturation (SpO2) using a pulse oximeter designed for rodents. Body temperature should be maintained at 37.0°C ± 0.5°C using a heating pad.[9] For more invasive studies, arterial blood pressure can be monitored via a catheterized artery.[9]
-
Supportive Care: Provide intravenous fluids (e.g., 0.9% saline) at a rate of 2-5 ml/kg/hour to maintain hydration and cardiovascular stability. Ensure the animal is positioned to maintain a patent airway.
Protocol 2: Long-Term Sedation in Non-Human Primates (NHPs)
This protocol is based on general guidelines for NHP anesthesia and sedation and requires significant adaptation and veterinary oversight for long-term fospropofol use.[10]
1. Animal Preparation:
-
Fast the NHP for at least 8 hours, but no longer than 24 hours, prior to sedation.[10] Do not withhold water.[10]
-
Perform a pre-anesthetic evaluation.
-
Administer an initial sedative (e.g., ketamine 5-10 mg/kg, IM) to allow for safe handling and placement of an intravenous catheter.
-
Place an intravenous catheter in a suitable vein (e.g., saphenous or cephalic).[10]
-
Endotracheal intubation may be necessary for airway management during prolonged sedation, especially if deep sedation is required.
-
Apply ophthalmic ointment to the eyes.[10]
2. Drug Administration:
-
Initial Dose: Administer an initial intravenous dose of fospropofol at 6.5 mg/kg.[11]
-
Continuous Rate Infusion (CRI): Start a CRI of fospropofol. A starting point could be extrapolated from propofol infusion rates used in NHPs, which can range from 0.2 to 0.5 mg/kg/minute of propofol. Given the different molecular weights and pharmacokinetics, a starting infusion rate for fospropofol of 15-30 mg/kg/hour should be cautiously evaluated.
-
Titrate the infusion rate to effect, using physiological parameters and depth of sedation as guides.
3. Monitoring and Supportive Care:
-
Physiological Monitoring: Monitor heart rate, respiratory rate, SpO2, end-tidal CO2 (EtCO2), non-invasive or invasive blood pressure, and core body temperature.[10] Maintain normal physiological ranges as much as possible.[10]
-
Supportive Care: Provide intravenous fluids at 5-10 ml/kg/hour.[10] Use a circulating water blanket or other external heat source to maintain normothermia.[10]
Data Presentation
The following tables summarize quantitative data from studies on fospropofol and propofol infusion in various animal models. Note the limited availability of specific long-term fospropofol infusion data.
Table 1: Fospropofol and Propofol Infusion Parameters in Animal Models
| Animal Model | Drug | Infusion Rate | Duration | Notes |
| Rabbit | Fospropofol | 2.0 mg/kg/minute | Up to 8 hours | Minimum infusion rate to maintain anesthesia. |
| Rabbit | Propofol | 0.9 mg/kg/minute | Up to 8 hours | Minimum infusion rate to maintain anesthesia. |
| Rat | Propofol | 40 mg/kg/hour | 3 hours | Maintained anesthesia. |
| Rat | Propofol | 0.4-0.8 mg/kg/minute | Not specified | Used for fMRI studies.[9] |
| NHP (Baboon) | Propofol | < 0.1 mg/kg/hour | Not specified | Induced a light sleep state for EEG recording.[12] |
| Pony | Propofol | 0.16 mg/kg/minute | 31-89 minutes | Maintained anesthesia with ketamine.[13] |
Table 2: Physiological Parameters During Propofol Infusion in Rats
| Parameter | Anesthetic | Value |
| Heart Rate | Propofol Infusion | 350-450 bpm |
| Systolic Blood Pressure | Propofol Infusion | 120-160 mmHg |
| SpO2 | Propofol Infusion | 92-96% |
| Expired CO2 | Propofol Infusion | 25-35 mmHg |
| Body Temperature | Propofol Infusion | 37.5°C |
Data from a study using propofol infusion for fMRI in rats.[9]
Table 3: Recovery Times from Continuous Infusion in Rabbits
| Drug | Infusion Duration | Total Recovery Time (mean ± SD) |
| Fospropofol | 2 hours | 15 ± 3 minutes |
| Fospropofol | 4 hours | 26 ± 4 minutes |
| Fospropofol | 6 hours | 52 ± 6 minutes |
| Fospropofol | 8 hours | 84 ± 10 minutes |
| Propofol | 2 hours | 10 ± 1 minutes |
| Propofol | 4 hours | 19 ± 7 minutes |
| Propofol | 6 hours | 36 ± 7 minutes |
| Propofol | 8 hours | 48 ± 5 minutes |
Management of Potential Complications
Prolonged sedation can lead to several complications that require careful management.
Considerations for Using Fospropofol in Long-Term Animal Sedation
Caption: Logical relationships between planning, monitoring, and managing long-term sedation.
1. Respiratory Depression:
-
Monitoring: Closely monitor respiratory rate, effort, and SpO2. End-tidal CO2 monitoring is highly recommended for intubated animals.
-
Management: Be prepared to provide respiratory support, ranging from supplemental oxygen to mechanical ventilation.[4] If apnea (B1277953) or severe bradypnea occurs, consider reducing the infusion rate.
2. Hypotension:
-
Monitoring: Monitor blood pressure regularly.
-
Management: Administer intravenous fluid boluses as needed to support blood pressure. If hypotension persists, a reduction in the infusion rate may be necessary. In severe cases, vasopressors may be required under veterinary guidance.
3. Hypothermia:
-
Monitoring: Continuously monitor core body temperature.
-
Management: Utilize circulating warm water blankets, forced-air warmers, or other external heating devices to maintain normothermia.[10]
4. Recovery:
-
Taper the infusion gradually rather than stopping it abruptly, especially after very long durations.
-
Continue to monitor the animal closely throughout the recovery period until it is fully ambulatory and has returned to normal behavior.
Disclaimer: These application notes and protocols are intended for informational purposes for a professional audience in a research setting. The administration of fospropofol should only be performed by trained personnel under the guidance of a veterinarian and in compliance with all applicable regulations and institutional guidelines. The provided dosage ranges are estimates and require careful titration and monitoring for each specific animal and experimental context.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fospropofol: Is there an infusion regimen for propofol equivalence? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of continuous intravenous infusion with propofol on intestinal metabolites in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of continuous intravenous infusion with propofol on intestinal metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Real time monitoring of propofol blood concentration in ponies anaesthetized with propofol and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Dose-Response Curve for Fospropofol-Induced Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577) disodium (B8443419) is a water-soluble prodrug of propofol (B549288), an intravenous sedative-hypnotic agent.[1][2][3] Upon intravenous administration, fospropofol is metabolized by alkaline phosphatases to propofol, formaldehyde, and phosphate (B84403).[1][3][4][5] This enzymatic conversion results in a slower onset and potentially more predictable and sustained sedation compared to propofol emulsion, which can be advantageous for procedural sedation.[1][2] Establishing a clear dose-response relationship is a critical step in the preclinical and clinical development of fospropofol to ensure both efficacy and safety. These application notes provide detailed protocols for determining the dose-response curve for fospropofol-induced sedation, based on methodologies from published clinical studies.
Mechanism of Action
Fospropofol itself is an inactive compound.[5] Its sedative effects are mediated by the active metabolite, propofol. Propofol potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[1][4] This interaction increases chloride ion conductance, leading to hyperpolarization of the postsynaptic neuron and subsequent inhibition of neuronal activity, resulting in sedation.[1][5]
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study in an Animal Model (Rats)
This protocol outlines a procedure to evaluate the dose-dependent sedative effects of fospropofol in a rat model, adapted from general principles of preclinical anesthetic studies.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Weight: 250-300g.
-
Acclimation: Acclimate animals for at least 7 days prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
Fospropofol disodium solution (e.g., 35 mg/mL).[6]
-
Sterile saline for dilution.
-
Intravenous (IV) catheters for tail vein administration.
-
Heating pad to maintain body temperature.
-
Monitoring equipment: Pulse oximeter for rodents, rectal thermometer.
-
Timer.
3. Experimental Procedure:
-
Animal Preparation:
-
Fast animals overnight with free access to water.
-
Anesthetize briefly with isoflurane (B1672236) to place a lateral tail vein catheter for drug administration.
-
Allow the animal to fully recover from isoflurane before fospropofol administration.
-
Place the animal in a quiet, isolated chamber for observation.
-
-
Dose Groups:
-
Prepare at least 4-5 dose groups of fospropofol (e.g., 5, 10, 15, 20, 25 mg/kg) and a vehicle control group (saline).
-
The number of animals per group should be sufficient for statistical power (n=8-10).
-
-
Drug Administration:
-
Administer the calculated dose of fospropofol or vehicle as an IV bolus over 30-60 seconds.
-
-
Sedation Assessment:
-
Primary Endpoint: Loss of Righting Reflex (LRR). This is defined as the inability of the animal to right itself within 30 seconds when placed on its back. Assess LRR every minute for the first 10 minutes, then every 5 minutes until recovery.
-
Secondary Endpoints:
-
Onset of Sedation: Time from injection to the first instance of LRR.
-
Duration of Sedation: Time from onset of LRR to the return of the righting reflex.
-
Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and oxygen saturation (SpO2).
-
-
4. Data Analysis:
-
Construct a dose-response curve by plotting the percentage of animals in each group exhibiting LRR against the log of the fospropofol dose.
-
Calculate the ED50 (the dose at which 50% of the animals show the desired effect) using probit analysis.
-
Compare physiological parameters between dose groups using ANOVA.
Protocol 2: Clinical Trial Protocol for Dose-Ranging in Human Subjects
This protocol is a generalized framework based on methodologies reported in Phase II and III clinical trials for procedural sedation (e.g., during colonoscopy).[7][8][9][10][11] Note: All clinical trials must be conducted under strict ethical guidelines, with Institutional Review Board (IRB) approval and informed consent from all participants.
1. Subject Population:
-
Inclusion Criteria: Adult patients (18-65 years) classified as American Society of Anesthesiologists (ASA) Physical Status I or II, scheduled for a diagnostic or therapeutic procedure (e.g., colonoscopy).[11][12]
-
Exclusion Criteria: Known allergy to propofol or other components of the formulation, severe systemic disease (ASA PS III or IV), pregnancy, or breastfeeding.
2. Study Design:
-
Randomized, double-blind, parallel-group, dose-ranging study.[8][9][11]
-
Dose Groups:
-
Premedication: In many clinical studies, a small dose of an opioid like fentanyl (e.g., 50 mcg IV) is administered 5 minutes before the sedative to manage procedural discomfort.[10][11][12]
3. Experimental Procedure:
-
Baseline Assessment: Record baseline vital signs (heart rate, blood pressure, respiratory rate, SpO2) and level of alertness.
-
Drug Administration:
-
Administer the assigned dose of fospropofol as an IV bolus.
-
Supplemental Doses: If the desired level of sedation is not achieved or maintained, a protocol for administering supplemental doses (e.g., 25% of the initial dose) should be in place.[12] Supplemental doses should not be given more frequently than every 4 minutes to allow for the peak effect of the previous dose to be realized.[12][13]
-
-
Sedation Monitoring:
-
Primary Endpoint: Sedation success, often defined as achieving a specific score on a validated sedation scale without the need for alternative sedatives.
-
Sedation Scale: The Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale is commonly used.[8][14][15] A score of ≤ 4 (responds only after mild prodding or shaking) or ≤ 1 (no response to stimuli) may be targeted depending on the procedural requirements.[8][14]
-
Assess MOAA/S scores at frequent intervals (e.g., every 1-2 minutes) after the initial bolus.
-
-
Data Collection:
-
Time to onset of sedation (time to reach target MOAA/S score).[8]
-
Number of supplemental doses required.
-
Total dose of fospropofol administered.
-
Physiological parameters (continuous monitoring).
-
Adverse events (e.g., hypotension, hypoxemia, paresthesia, pruritus).[2][7]
-
Time to recovery (e.g., time to return to full alertness).[8][13]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison across dose groups.
Table 1: Sedation Efficacy by Fospropofol Dose During Colonoscopy
| Dose Group | N | Sedation Success Rate (%) | Mean Time to Sedation (min) | Mean Supplemental Doses |
|---|---|---|---|---|
| 2 mg/kg | 102 | 26%[7][11] | - | - |
| 5 mg/kg | 31 | 35%[8][9] | - | - |
| 6.5 mg/kg | 160 | 87%[7][11] | 4.0[13] | 1.7[13] |
| 8 mg/kg | 32 | 96%[8][9] | - | - |
| Midazolam 0.02 mg/kg | 52 | 69%[7][11] | - | - |
Data compiled from multiple Phase III clinical trials.[7][8][9][11][13]
Table 2: Common Treatment-Related Adverse Events
| Dose Group | Paresthesia (%) | Pruritus (%) | Hypoxemia (%) | Hypotension (%) |
|---|---|---|---|---|
| 2 mg/kg | 60%[11] | 26%[11] | 12.6%[7] | - |
| 6.5 mg/kg | 68%[11] | 16%[11] | 15.4%[7] | 2-4%[7] |
Paresthesia and pruritus are known side effects, believed to be caused by the phosphate component, and are typically transient.[6][7][13]
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Fospropofol | Liberated Propofol |
|---|---|---|
| Time to Peak Plasma Conc. (Cmax) | 8-12 minutes (dose-dependent)[1] | Delayed compared to propofol emulsion[1] |
| Onset of Sedation | 4-8 minutes[1][4] | Slower than propofol emulsion[1] |
| Terminal Half-life (t1/2) | ~48-52 minutes[1] | ~2.06 hours[1] |
| Protein Binding | 98%[1] | 98%[1] |
| Volume of Distribution (Vd) | 0.33 L/kg[1] | 5.8 L/kg[1] |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers establishing a dose-response curve for fospropofol-induced sedation. Clinical trial data robustly supports a dose-dependent increase in sedation success, with the 6.5 mg/kg dose providing a good balance of efficacy and safety for procedural sedation in healthy adults.[8][10] Careful adherence to established methodologies, particularly in monitoring sedation levels and potential adverse events, is crucial for the safe and effective characterization of this agent.
References
- 1. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fospropofol: a new sedative-hypnotic agent for monitored anesthesia care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fospropofol - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial: a dose-response study of this compound for moderate sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, phase 3 study of this compound for sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. apsf.org [apsf.org]
- 14. Anesthesia effects of different doses of this compound for painless colonoscopy diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with Fospropofol Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577), a water-soluble prodrug of propofol (B549288), presents a valuable alternative for anesthesia in preclinical and clinical in vivo imaging studies.[1][2] Its formulation avoids the lipid emulsion required for propofol, mitigating risks of hyperlipidemia and pain at the injection site.[2] Upon intravenous administration, fospropofol is rapidly metabolized by endothelial alkaline phosphatases into propofol, formaldehyde, and phosphate.[3] Propofol, the active metabolite, then induces a state of sedation or general anesthesia, making it suitable for a variety of imaging modalities where subject immobilization is critical. These modalities include functional Magnetic Resonance Imaging (fMRI), Positron Emission Tomography (PET), and optical imaging.
This document provides detailed application notes and experimental protocols for the use of fospropofol in in vivo imaging, with a focus on preclinical rodent models. Given the limited availability of studies utilizing fospropofol directly for imaging, the following protocols are largely adapted from established propofol-based imaging procedures, with necessary adjustments for the distinct pharmacokinetic profile of fospropofol.
Mechanism of Action
Fospropofol itself is inactive and must be converted to propofol to exert its sedative effects.[3] Propofol acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[3] This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion conductance, neuronal hyperpolarization, and subsequent depression of neuronal activity. This widespread neuronal inhibition results in sedation and, at higher doses, a state of general anesthesia.
Fospropofol is converted to propofol, which enhances GABA-A receptor activity.
Quantitative Data Summary
The following tables summarize key quantitative data for fospropofol and propofol relevant to in vivo imaging studies.
Table 1: Pharmacokinetic Parameters of Fospropofol and Liberated Propofol
| Parameter | Fospropofol | Liberated Propofol | Reference |
| Onset of Sedation | 4-8 minutes | 15-30 seconds | [1][3] |
| Time to Peak Plasma Concentration | 8-12 minutes (dose-dependent) | Slower and more sustained than direct propofol injection | [3] |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | [3] |
| Terminal Half-life (t1/2) | ~46 minutes | 2.06 ± 0.77 hours (after 6 mg/kg fospropofol bolus) | [3] |
| Protein Binding | ~98% | ~98% | [3] |
Table 2: Recommended Dosing for Fospropofol in Clinical Sedation
| Population | Initial Bolus Dose (IV) | Supplemental Dose (IV) | Reference |
| Adults (18-65 years, ASA P1/P2) | 6.5 mg/kg | 1.6 mg/kg (25% of initial dose) as needed | [4][5] |
| Adults (≥65 years or ASA P3/P4) | 4.875 mg/kg (75% of standard dose) | 1.2 mg/kg (25% of initial dose) as needed | [5] |
Table 3: Effects of Propofol Anesthesia on In Vivo Imaging Parameters in Rodents
| Imaging Modality | Parameter | Effect of Propofol | Reference |
| fMRI | Functional Connectivity | Patterns most similar to awake state compared to other anesthetics | [6] |
| Cerebral Blood Flow (CBF) | Dose-dependent decrease | [7] | |
| PET ([18F]FDG) | Brain Glucose Metabolism | Increased [18F]FDG accumulation compared to other anesthetics | [8] |
| Myocardial Glucose Metabolism | Lower [18F]FDG accumulation compared to propofol-isoflurane combination | [8] |
Experimental Protocols
The following are detailed protocols for conducting in vivo imaging studies in rodents using fospropofol. These are adapted from propofol protocols and should be optimized for specific experimental needs.
Protocol 1: Resting-State fMRI in Rats under Fospropofol Anesthesia
Objective: To acquire resting-state fMRI data in rats while maintaining a stable plane of anesthesia with fospropofol.
Materials:
-
Fospropofol disodium (B8443419) for injection
-
Sterile saline
-
Intravenous (IV) catheterization supplies (e.g., 24G catheter)
-
Syringe pump
-
Small animal MRI system and compatible monitoring equipment (respiration, heart rate, temperature)
-
Heating pad or circulating warm water blanket
Procedure:
-
Animal Preparation:
-
Acclimatize the rat to handling for several days prior to the experiment.
-
Fast the animal for 4-6 hours before the procedure, with free access to water.
-
Induce anesthesia with a short-acting inhalant anesthetic (e.g., isoflurane) to allow for IV catheter placement in the tail vein.
-
Secure the rat on a heated bed to maintain body temperature at 37°C.
-
Insert a respiratory sensor and pulse oximeter for continuous monitoring.
-
-
Fospropofol Administration:
-
Discontinue the inhalant anesthetic.
-
Administer an initial IV bolus of fospropofol. A starting dose of 10-20 mg/kg can be considered, based on the desired depth of anesthesia.
-
Immediately following the bolus, begin a continuous IV infusion of fospropofol using a syringe pump. An initial infusion rate of 40-60 mg/kg/h is recommended.[7]
-
Monitor the animal's physiological parameters and depth of anesthesia (e.g., response to toe pinch) and adjust the infusion rate as necessary to maintain a stable anesthetic plane.
-
-
fMRI Acquisition:
-
Once a stable level of anesthesia is achieved (typically 10-15 minutes after the start of infusion), position the animal in the MRI scanner.
-
Acquire anatomical reference images followed by the resting-state fMRI sequence (e.g., gradient-echo echo-planar imaging).
-
Continuously monitor physiological parameters throughout the scan.
-
-
Recovery:
-
At the end of the imaging session, discontinue the fospropofol infusion.
-
Continue to monitor the animal on a heating pad until it recovers fully and is able to maintain sternal recumbency.
-
Protocol 2: [18F]FDG-PET Imaging in Mice under Fospropofol Anesthesia
Objective: To assess regional glucose metabolism in the mouse brain using [18F]FDG-PET under fospropofol anesthesia.
Materials:
-
Fospropofol disodium for injection
-
[18F]FDG radiotracer
-
Sterile saline
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
-
Small animal PET/CT scanner
-
Heating pad or lamp
Procedure:
-
Animal Preparation:
-
Fast the mouse for 6-8 hours prior to the experiment to enhance [18F]FDG uptake in the brain.[9]
-
Maintain the animal in a warm environment to prevent hypothermia-induced changes in glucose metabolism.
-
-
Fospropofol and [18F]FDG Administration:
-
Anesthetize the mouse with an initial IV or IP bolus of fospropofol. A starting dose of 20-30 mg/kg can be used.
-
Administer a bolus of [18F]FDG (typically 5-10 MBq) via the tail vein.
-
Maintain anesthesia with supplemental doses of fospropofol (e.g., 10-15 mg/kg IP) as needed, based on the duration of the uptake period and the animal's response.
-
-
Uptake Period:
-
Allow for a 30-45 minute uptake period, during which the animal should be kept warm and under anesthesia.[10]
-
-
PET/CT Acquisition:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction, followed by the PET scan (typically 10-20 minutes).
-
Maintain the animal's body temperature throughout the scan.
-
-
Recovery:
-
After the scan, place the mouse on a heating pad and monitor until full recovery.
-
Experimental Workflow Visualization
Generalized workflow for in vivo imaging under fospropofol anesthesia.
Considerations and Best Practices
-
Pharmacokinetic Differences: Due to its slower onset of action compared to propofol, it is crucial to allow sufficient time for the sedative effects of fospropofol to manifest before starting the imaging procedure.[3]
-
Dose Adjustment: The provided doses are starting points and should be optimized based on the specific animal strain, age, and the required depth of anesthesia for the imaging study.
-
Physiological Monitoring: Continuous monitoring of vital signs is essential to ensure animal welfare and the quality of the imaging data. Anesthetics can affect physiological parameters that in turn influence imaging signals.[11]
-
Temperature Control: Maintaining normothermia is critical, as hypothermia can significantly alter metabolism and physiological responses.
-
Extrapolation from Propofol Data: While propofol data provides a strong foundation, researchers should be aware that the slower and more sustained release of propofol from fospropofol may lead to different effects on dynamic imaging readouts. Direct comparative studies are encouraged.
By following these guidelines and protocols, researchers can effectively utilize fospropofol for anesthesia in a range of in vivo imaging applications, contributing to the acquisition of high-quality and reproducible data.
References
- 1. Propofol - Wikipedia [en.wikipedia.org]
- 2. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. Multiphasic modification of intrinsic functional connectivity of the rat brain during increasing levels of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Various Anesthetic Protocols on 18F-Flurodeoxyglucose Uptake into the Brains and Hearts of Normal Miniature Pigs (Sus scrofa domestica) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
Application Notes and Protocols for the Analytical Detection of Fospropofol and its Metabolites in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577), a water-soluble prodrug of propofol (B549288), is an intravenous sedative-hypnotic agent.[1] Upon administration, it is rapidly metabolized by alkaline phosphatases to propofol, the active anesthetic compound.[2][3] Further metabolism of propofol primarily occurs in the liver, leading to the formation of hydrophilic and inactive metabolites, principally propofol glucuronide and, to a lesser extent, sulfate (B86663) conjugates, which are then excreted.[2][4] Understanding the distribution and concentration of fospropofol and its metabolites in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and forensic analysis.
These application notes provide detailed protocols for the simultaneous extraction and quantification of fospropofol, propofol, and its major metabolites (propofol glucuronide and propofol sulfate) from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An alternative gas chromatography-mass spectrometry (GC-MS) method for propofol analysis is also presented.
Metabolic Pathway of Fospropofol
Fospropofol undergoes a multi-step metabolic conversion. The initial hydrolysis by alkaline phosphatase releases propofol. Propofol is then metabolized primarily through Phase II conjugation reactions.
Experimental Workflow for Tissue Analysis
The general workflow for the analysis of fospropofol and its metabolites in tissue samples involves sample homogenization, extraction, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of propofol in various tissues using LC-MS/MS and GC-MS methods. Data for fospropofol and its conjugated metabolites in tissue are less commonly reported in the literature.
| Analyte | Tissue Type | Method | LLOQ | Linearity Range | Recovery | Reference |
| Propofol | Brain | GC-MS | 5.0 ng/g | 10-5000 ng/g | >95% | [5] |
| Propofol | Liver | GC-MS | 5.0 ng/g | 10-5000 ng/g | 66% | [5] |
| Propofol | Adipose | GC-MS | 10 ng/g | 10-5000 ng/g | 51% | [5] |
| Propofol | Brain | LC-MS/MS | - | - | - | [6] |
| Propofol | Liver | LC-MS/MS | - | - | - | [6] |
| Propofol | Blood | LC-MS/MS | 0.1 ng/mL | - | - | [6][7] |
| Propofol | Blood | GC-MS | 5 ng/mL | - | - | [6][7] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Simultaneous Analysis of Fospropofol, Propofol, and Metabolites by LC-MS/MS
This protocol is designed for the simultaneous quantification of fospropofol, propofol, propofol glucuronide, and propofol sulfate in tissue homogenates.
1. Materials and Reagents
-
Fospropofol, Propofol, Propofol Glucuronide, and Propofol Sulfate analytical standards
-
Internal Standards (IS): Propofol-d17, and custom-synthesized isotopic analogs for other analytes if available.
-
Acetonitrile, Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid, Ammonium acetate
-
Deionized water (18 MΩ·cm)
-
Phosphate (B84403) buffer (pH 7.4)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange/reversed-phase)
2. Tissue Homogenization
-
Accurately weigh approximately 0.2-0.5 g of frozen tissue.
-
Add 3 volumes of ice-cold phosphate buffer (pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.
3. Sample Extraction (Solid-Phase Extraction)
-
To 0.5 mL of tissue homogenate, add the internal standards.
-
Precipitate proteins by adding 1 mL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 5-10% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), with positive mode for fospropofol and negative mode for propofol and its metabolites. A polarity-switching method is ideal.
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for each analyte and internal standard.
Protocol 2: Analysis of Propofol by GC-MS
This protocol is suitable for the specific quantification of propofol in tissue samples.
1. Materials and Reagents
-
Propofol analytical standard
-
Internal Standard (IS): Thymol or Propofol-d17
-
Heptane (B126788), Ethyl Acetate (GC grade)
-
Sodium hydroxide (B78521) solution (1 M)
-
Anhydrous sodium sulfate
2. Tissue Homogenization
-
Follow the same procedure as described in Protocol 1, Section 2.
3. Sample Extraction (Liquid-Liquid Extraction)
-
To 0.5 mL of tissue homogenate, add the internal standard.
-
Alkalinize the sample by adding 0.1 mL of 1 M sodium hydroxide.
-
Add 2 mL of heptane (or a mixture of heptane and ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Dry the organic extract with a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
4. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for propofol and the internal standard. For propofol, characteristic m/z values are often 178 (molecular ion), 163, and 135.
Validation of Analytical Methods
All analytical methods should be fully validated according to established guidelines to ensure reliability. Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true value and the degree of scatter in the data.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Establish the lowest concentration that can be reliably detected and quantified.
-
Recovery: Determine the efficiency of the extraction process.
-
Matrix Effects: Evaluate the influence of the tissue matrix on the ionization of the analytes.
-
Stability: Assess the stability of the analytes in the biological matrix under different storage conditions.[8][9]
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the quantification of fospropofol and its primary metabolites in various tissue samples. The choice between LC-MS/MS and GC-MS will depend on the specific analytes of interest and the available instrumentation. LC-MS/MS offers the advantage of simultaneously analyzing the parent drug, its active metabolite, and the thermally labile conjugated metabolites in a single run.[4] Proper method validation is essential to ensure the accuracy and reliability of the generated data, which is critical for advancing research and development in the fields of pharmacology, toxicology, and forensic science.
References
- 1. Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mobile.labmedica.com [mobile.labmedica.com]
- 5. A simple and sensitive method for the determination of propofol in human solid tissues by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fospropofol Disodium in Electrophysiology Recording Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fospropofol (B1673577) disodium (B8443419), a water-soluble prodrug of propofol (B549288), for anesthesia in electrophysiology recording experiments. This document outlines its mechanism of action, recommended protocols for use in preclinical research, and the expected effects on neuronal recordings.
Introduction
Fospropofol disodium is a sedative-hypnotic agent that, upon intravenous administration, is metabolized by alkaline phosphatases into propofol, phosphate, and formaldehyde.[1][2] The active metabolite, propofol, is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[1] This modulation enhances the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability, resulting in sedation and anesthesia.[1]
The water-soluble nature of this compound offers potential advantages over traditional lipid-based propofol emulsions, including reduced pain on injection and a lower risk of hyperlipidemia and bacterial contamination.[3][4] However, its slower onset of action due to the time required for metabolic conversion to propofol is a key consideration for experimental design.[5]
Mechanism of Action and Signaling Pathway
This compound itself is inactive. Its pharmacological effects are mediated by its active metabolite, propofol. Propofol enhances GABA-A receptor function, leading to neuronal inhibition.
Figure 1. Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, propofol, relevant to experimental planning.
Table 1: Pharmacokinetic Parameters
| Parameter | This compound | Liberated Propofol | Propofol (direct IV) | Citation |
| Onset of Sedation | 4 - 8 minutes | 4 - 8 minutes | ~40 seconds | [5][6] |
| Peak Plasma Concentration (Cmax) Time | 8 - 12 minutes | Slower than direct propofol | Rapid | [6] |
| Terminal Half-life (t1/2) | 48 - 52 minutes | 2.06 ± 0.77 hours | 10 - 15 minutes (initial) | [6] |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg | High | [6] |
| Protein Binding | ~98% | ~98% | ~98% | [6] |
Table 2: Dosing Information (Human Clinical Data - for reference)
| Agent | Indication | Initial Bolus Dose (IV) | Supplemental Dose (IV) | Continuous Infusion | Citation |
| This compound | Monitored Anesthesia Care (MAC) Sedation | 6.5 mg/kg | 1.6 mg/kg every 4+ min as needed | 25 µg/kg/min (for up to 12 hours) | [3][5] |
| This compound | General Anesthesia Induction | 10 - 20 mg/kg | - | - | [3][7] |
| Propofol | Deep Sedation | - | - | 50 - 125 µg/kg/min | [8] |
Note: Every 1.86 mg of this compound is the molar equivalent of 1 mg of propofol.[6]
Experimental Protocols
The following protocols are suggested starting points for the use of this compound in rodent electrophysiology experiments. It is critical to perform pilot studies to determine the optimal dosage and infusion rates for your specific animal model, experimental duration, and desired depth of anesthesia.
Animal Models and Preparation
-
Species: Rats (e.g., Sprague-Dawley) are a common model for in vivo electrophysiology.
-
Preparation:
-
Anesthetize the animal using an inhalant anesthetic (e.g., isoflurane) for initial surgical procedures (e.g., craniotomy, electrode implantation).
-
Place a catheter in a tail vein for intravenous administration of this compound.
-
Monitor physiological parameters throughout the experiment, including heart rate, respiratory rate, and body temperature. Maintain body temperature with a heating pad.
-
Anesthesia Induction and Maintenance Protocol
This protocol is an extrapolation based on human clinical data and rodent studies with propofol.
-
Induction:
-
Administer an initial intravenous bolus of this compound. A starting dose of 10-15 mg/kg is recommended, based on general anesthesia induction doses in humans.[7]
-
Due to the slower onset of action (4-8 minutes), wait for this period before assessing the depth of anesthesia (e.g., by testing the pedal withdrawal reflex).
-
-
Maintenance of Anesthesia:
-
For stable, long-term anesthesia required for electrophysiology recordings, a continuous intravenous infusion is recommended.[4]
-
Begin a continuous infusion of this compound at a rate of 25-50 µg/kg/min . This is an estimated starting range based on propofol infusion rates for deep sedation and the need for a stable anesthetic plane.[8]
-
Titrate the infusion rate based on physiological monitoring and the stability of the electrophysiological recordings.
-
Supplemental boluses (e.g., 1.6 mg/kg) can be administered if the depth of anesthesia becomes insufficient, but a stable infusion is preferable to avoid fluctuations in neuronal activity.[5]
-
Figure 2. Experimental workflow for fospropofol anesthesia.
Expected Effects on Electrophysiological Recordings
The effects of this compound on electrophysiological recordings will be mediated by its active metabolite, propofol.
-
Local Field Potentials (LFP): Increased propofol concentration is associated with a suppression of high-frequency activity (e.g., high gamma, 60-120 Hz) and a dominance of large-amplitude, low-frequency activity in the LFP.[9] At deeper levels of anesthesia, this can manifest as "burst suppression" patterns.[10]
-
Action Potential Firing Rate: Propofol generally decreases the firing rate of neurons.[9][11]
-
Neuronal Synchrony: The effects on neuronal synchrony can be complex and may vary between brain regions. Propofol has been shown to alter the entrainment of neurons to LFP oscillations.[12]
-
Spike Sorting: The changes in LFP and firing rates induced by propofol-based anesthesia may impact spike sorting algorithms. It is important to maintain a stable anesthetic plane to minimize variability in spike waveforms.
Considerations and Best Practices
-
Slower Onset: The 4-8 minute onset time of this compound requires patience during induction and titration compared to direct propofol administration.[5]
-
Hemodynamic Stability: While fospropofol may offer a smoother hemodynamic profile compared to propofol boluses, continuous monitoring of blood pressure and heart rate is essential.[13][14]
-
Respiratory Depression: As with all general anesthetics, there is a risk of respiratory depression. Be prepared to provide respiratory support if necessary.[3]
-
Comparison to Other Anesthetics:
-
Urethane: Urethane is known for preserving reflex functions and is often used in acute, terminal experiments.[15][16] Propofol (and by extension, fospropofol) tends to cause more suppression of reflexes.[15][16]
-
Isoflurane: Isoflurane is a volatile anesthetic that allows for rapid changes in anesthetic depth. The choice between an injectable agent like fospropofol and an inhalant will depend on the specific experimental requirements.
-
-
Drug Interactions: Co-administration of opioids or benzodiazepines can potentiate the sedative and cardiorespiratory depressant effects of fospropofol.[6]
Conclusion
This compound presents a viable alternative to traditional propofol emulsions for anesthesia in electrophysiology experiments, particularly when the benefits of its water-solubility are desired. Its unique pharmacokinetic profile, characterized by a slower onset of action, necessitates careful planning and titration to achieve a stable plane of anesthesia. Researchers should be aware of the expected effects on neuronal activity, such as decreased firing rates and a shift in LFP power to lower frequencies. The provided protocols serve as a starting point, and pilot studies are crucial for refining the use of this compound in specific research applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fospropofol: Is there an infusion regimen for propofol equivalence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anesthesia for electrophysiology procedures - Hicks - AME Medical Journal [amj.amegroups.org]
- 9. The Effects of Propofol on Local Field Potential Spectra, Action Potential Firing Rate, and Their Temporal Relationship in Humans and Felines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propofol modulates neural dynamics of thalamo-cortical system associated with anesthetic levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopaminergic modulation of propofol-induced activation in VLPO neurons: the role of D1 receptors in sleep-promoting neural circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissociable effects of dopamine on neuronal firing rate and synchrony in the dorsal striatum [frontiersin.org]
- 13. Effect of this compound on Perioperative Neurocognitive Function in Elderly Patients Undergoing Total Hip Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on Perioperative Neurocognitive Function in Elderly Patients Undergoing Total Hip Arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Suitability of Propofol Compared with Urethane for Anesthesia during Urodynamic Studies in Rats. [escholarship.org]
- 16. researchgate.net [researchgate.net]
Creating a Stable Fospropofol Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577), a water-soluble phosphono-O-methyl prodrug of propofol (B549288), offers a significant advantage over its parent compound by eliminating the need for lipid emulsion formulations.[1][2] This characteristic reduces the risk of pain on injection, hyperlipidemia, and bacterial contamination associated with lipid-based carriers.[3] In a laboratory setting, preparing a stable aqueous solution of fospropofol is critical for obtaining accurate and reproducible results in preclinical research, analytical development, and formulation studies.
Fospropofol is metabolized by alkaline phosphatases to propofol, the active anesthetic agent, as well as formaldehyde (B43269) and phosphate (B84403). The stability of the fospropofol molecule in solution is therefore paramount to prevent premature degradation and ensure accurate dosing. The primary degradation pathway of concern in an aqueous solution is the hydrolysis of the phosphate ester, which is significantly influenced by pH.
These application notes provide detailed protocols for the preparation of a stable fospropofol solution for research purposes, based on the principles of the commercial formulation. Additionally, a protocol for a forced degradation study is outlined to assess the intrinsic stability of fospropofol and to develop a stability-indicating analytical method.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of fospropofol is essential for its proper handling and formulation.
| Property | Value | Reference |
| Chemical Name | 2,6-diisopropylphenoxymethyl phosphate, disodium (B8443419) salt | [4] |
| Molecular Formula | C13H19O5PNa2 | [5] |
| Molecular Weight | 332.24 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Water-soluble | [3][4] |
| pKa | ~8.1 (of tromethamine buffer at 25°C) | [6] |
Recommended Formulation for a Stable Fospropofol Solution
For enhanced stability, particularly for long-term storage or use in experiments sensitive to degradation, a buffered solution containing an antioxidant is recommended. This formulation is based on the components of a previously marketed clinical formulation.
| Component | Concentration (% w/v) | Purpose |
| Fospropofol Disodium | 1.0 - 5.0% | Active Pharmaceutical Ingredient |
| Tromethamine | 0.12% | pH buffer and stabilizer |
| Monothioglycerol | 0.25% | Antioxidant |
| Water for Injection | q.s. to 100% | Solvent |
| Final pH | 8.2 - 9.0 |
Role of Excipients:
-
Tromethamine (Tris): This is a biological buffer that is crucial for maintaining the pH of the solution in the alkaline range.[6][7][8][9] The phosphate ester bond in fospropofol is susceptible to hydrolysis, and maintaining a pH between 8.2 and 9.0 is critical for its stability.
-
Monothioglycerol: This compound serves as an antioxidant, protecting the fospropofol molecule from oxidative degradation.[10][11][12][13]
Protocols
Protocol 1: Preparation of a Simple Fospropofol Solution for Acute Laboratory Use
This protocol is suitable for preparing a fospropofol solution for immediate use in animal studies or other short-term experiments where the highest stability is not a critical concern.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Aseptically add the this compound powder to a sterile vial.
-
Add the required volume of sterile normal saline to the vial to achieve the target concentration (e.g., for a 10 mg/mL solution, add 10 mL of saline to 100 mg of fospropofol).
-
Gently swirl the vial until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and "for laboratory use only."
-
Store at 2-8°C and use within 24 hours.
Protocol 2: Preparation of a Buffered, Stable Fospropofol Solution
This protocol is recommended for applications requiring higher stability, such as long-term cell culture experiments or when the solution will be stored for an extended period.
Materials:
-
This compound powder
-
Tromethamine, USP
-
Monothioglycerol, USP
-
Water for Injection, USP
-
Sterile, depyrogenated vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
pH meter
Procedure:
-
Prepare a 0.12% (w/v) tromethamine buffer solution in Water for Injection. Adjust the pH to 8.5 with sterile HCl or NaOH if necessary.
-
In a sterile environment, weigh the required amount of this compound powder.
-
Dissolve the this compound in the tromethamine buffer to the desired concentration.
-
Add monothioglycerol to a final concentration of 0.25% (w/v).
-
Gently mix until all components are fully dissolved.
-
Verify the final pH of the solution is between 8.2 and 9.0.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile, depyrogenated vial.
-
Store the solution protected from light at 2-8°C.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing simple and stable fospropofol solutions.
Fospropofol Degradation Pathway
Caption: Primary degradation pathway of fospropofol.
Protocol 3: Forced Degradation Study of Fospropofol Solution
A forced degradation study is essential to understand the intrinsic stability of fospropofol and to develop a stability-indicating analytical method.[14][15][16] This protocol outlines the conditions for stress testing.
Objective: To identify potential degradation products and pathways of fospropofol under various stress conditions.
Materials:
-
This compound solution (prepared as per Protocol 2)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of fospropofol in the buffered formulation described in Protocol 2. Aliquot the solution into separate, sealed vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 N HCl to a final concentration of 0.01 N. Store at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to a final concentration of 0.01 N. Store at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a vial of the fospropofol solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the fospropofol solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Store a vial of the fospropofol solution at the recommended storage condition (2-8°C, protected from light).
-
Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw samples from each condition, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying fospropofol from its degradation products, primarily propofol.[17][18][19][20] The following is a suggested starting point for method development.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or acetate), gradient elution may be necessary for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Illustrative Stability Data
The following tables present hypothetical data to illustrate how the results of a forced degradation study might be presented. Note: This is not actual experimental data.
Table 1: Stability of Fospropofol Solution under Stressed Conditions (% Recovery of Fospropofol)
| Condition | 0 hours | 4 hours | 8 hours | 12 hours | 24 hours | 48 hours |
| Control (2-8°C, dark) | 100.0 | 99.8 | 99.7 | 99.5 | 99.2 | 98.9 |
| Acid Hydrolysis (0.01 N HCl, 60°C) | 100.0 | 95.2 | 90.5 | 85.1 | 78.3 | 70.1 |
| Base Hydrolysis (0.01 N NaOH, 60°C) | 100.0 | 88.3 | 75.4 | 63.2 | 45.8 | 28.9 |
| Oxidative (3% H2O2, RT) | 100.0 | 98.1 | 96.5 | 94.8 | 92.3 | 89.7 |
| Thermal (60°C) | 100.0 | 99.1 | 98.2 | 97.3 | 95.5 | 93.1 |
| Photolytic (ICH Q1B) | 100.0 | 99.5 | 99.1 | 98.7 | 98.0 | 97.2 |
Table 2: Formation of Propofol under Stressed Conditions (% of Initial Fospropofol)
| Condition | 0 hours | 4 hours | 8 hours | 12 hours | 24 hours | 48 hours |
| Control (2-8°C, dark) | 0.0 | 0.1 | 0.2 | 0.3 | 0.5 | 0.7 |
| Acid Hydrolysis (0.01 N HCl, 60°C) | 0.0 | 3.5 | 7.2 | 11.8 | 17.4 | 24.5 |
| Base Hydrolysis (0.01 N NaOH, 60°C) | 0.0 | 9.8 | 20.1 | 31.5 | 48.2 | 64.3 |
| Oxidative (3% H2O2, RT) | 0.0 | 0.8 | 1.5 | 2.3 | 3.8 | 5.6 |
| Thermal (60°C) | 0.0 | 0.5 | 1.1 | 1.8 | 3.2 | 5.0 |
| Photolytic (ICH Q1B) | 0.0 | 0.2 | 0.4 | 0.6 | 1.1 | 1.6 |
Conclusion
The preparation of a stable fospropofol solution is achievable with careful consideration of pH and protection from oxidation. For routine, short-term laboratory use, a simple solution in normal saline may suffice. However, for applications requiring greater stability, a buffered formulation containing tromethamine and an antioxidant such as monothioglycerol at a pH of 8.2-9.0 is highly recommended. The provided protocols offer a starting point for researchers to prepare fospropofol solutions tailored to their specific experimental needs. A thorough forced degradation study coupled with a validated stability-indicating HPLC method is essential for a comprehensive understanding of fospropofol's stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. New drug, this compound: a propofol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a water-soluble prodrug of the intravenous anesthetic propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Tromethamine | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 8. Articles [globalrx.com]
- 9. Tromethamine:A Versatile Compound from Chemical Industry to Medicine-Grand Fuchi | Erect Industrial Benchmark, Creat Centennial Brand [en.fuchigroup.com]
- 10. Actylis - Monothioglycerol - Antioxidant - Anti-Microbial Agent [solutions.actylis.com]
- 11. cphi-online.com [cphi-online.com]
- 12. cphi-online.com [cphi-online.com]
- 13. phexcom.com [phexcom.com]
- 14. pharmtech.com [pharmtech.com]
- 15. rjptonline.org [rjptonline.org]
- 16. ajpsonline.com [ajpsonline.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. researchgate.net [researchgate.net]
- 19. High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 20. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Surgical Anesthesia with Fospropofol in Small Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fospropofol (B1673577) for surgical anesthesia in small animal research. Fospropofol disodium (B8443419) is a water-soluble prodrug of propofol (B549288). Upon intravenous administration, it is metabolized by alkaline phosphatases into propofol, formaldehyde, and phosphate. The slower, in-vivo conversion to propofol results in a different pharmacokinetic and pharmacodynamic profile compared to traditional propofol lipid emulsions, characterized by a delayed onset and a longer duration of action.[1][2]
Mechanism of Action
The anesthetic effect of fospropofol is mediated by its active metabolite, propofol. Propofol potentiates the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This interaction increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing, resulting in sedation and anesthesia.
Caption: Fospropofol is metabolized to propofol, which enhances GABA-A receptor activity.
Quantitative Data for Anesthetic Protocols
The following tables summarize key quantitative data for fospropofol and propofol from studies in various small animal species. It is important to note that much of the detailed surgical anesthesia data comes from propofol studies. Due to fospropofol's different pharmacokinetic profile, these values should be used as a reference, and specific doses for fospropofol should be determined empirically, starting with lower equivalent doses and titrating to effect.
Table 1: Comparative Pharmacokinetics of Fospropofol and Propofol in Dogs
| Parameter | Fospropofol (FP) | Propofol Emulsion (PE) |
| Dose | 6 mg/kg propofol equivalents | 6 mg/kg |
| Time to Onset of Anesthesia | Delayed | Rapid |
| Duration of Anesthesia | Longer | Shorter |
| Propofol Half-life (t½) | Not statistically different from PE | Not statistically different from FP |
Data from a crossover study in Beagle dogs.[3]
Table 2: Recommended Intravenous Dosages of Propofol for Anesthesia in Dogs and Cats
| Species | Premedication Status | Induction Dose (mg/kg) | Maintenance by Intermittent Bolus (mg/kg) | Maintenance by Constant Rate Infusion (CRI) (mg/kg/min) |
| Dog | Unpremedicated | 6.5 | 1.0 - 2.5 | 0.1 - 0.6 |
| Premedicated (non-α2-agonist) | 4.0 | 1.0 - 2.5 | 0.1 - 0.6 | |
| Premedicated (α2-agonist) | 1.0 | 1.0 - 2.5 | 0.1 - 0.6 | |
| Cat | Unpremedicated | 8.0 | 1.1 - 4.4 | 0.1 - 0.6 |
| Premedicated (non-α2-agonist) | 6.0 | 1.1 - 4.4 | 0.1 - 0.6 | |
| Premedicated (α2-agonist) | 1.2 | 1.1 - 4.4 | 0.1 - 0.6 |
Note: The use of pre-anesthetic medications can significantly reduce the required dose of propofol.[4][5][6]
Table 3: Continuous Infusion of Fospropofol vs. Propofol in Rabbits
| Parameter | Fospropofol | Propofol |
| Minimum Infusion Rate (MIR) | 2.0 mg/kg/min | 0.9 mg/kg/min |
| Total Recovery Time (2h infusion) | 15 ± 3 min | 10 ± 1 min |
| Total Recovery Time (4h infusion) | 26 ± 4 min | 19 ± 7 min |
| Total Recovery Time (6h infusion) | 52 ± 6 min | 36 ± 7 min |
| Total Recovery Time (8h infusion) | 84 ± 10 min | 48 ± 5 min |
Data from a study in adult laboratory rabbits. Recovery times are presented as mean ± SD.
Experimental Protocols
General Considerations for Anesthesia with Fospropofol
-
Vascular Access: Secure intravenous access is mandatory for the administration of fospropofol. For small rodents, this may require catheterization of the tail vein, jugular vein, or other accessible vessels.
-
Pre-anesthetic Medication: The use of sedatives and analgesics as premedication is highly recommended to reduce stress, decrease the required dose of fospropofol, and provide preemptive analgesia.
-
Dose Titration: Due to the delayed onset of action of fospropofol, it is crucial to administer the induction dose slowly and titrate to effect, allowing sufficient time (several minutes) to observe the full anesthetic effect before redosing.
-
Monitoring: Continuous monitoring of vital signs is essential throughout the anesthetic period and recovery.[7]
Surgical Anesthesia Protocol for Rabbits using Continuous Infusion of Fospropofol
This protocol is based on a study investigating the minimum infusion rates and recovery times of fospropofol in rabbits.
Materials:
-
Fospropofol disodium solution
-
Infusion pump
-
Intravenous catheter and extension set
-
Monitoring equipment (ECG, pulse oximeter, capnograph, temperature probe)
-
Warming device
Procedure:
-
Animal Preparation: Acclimatize the rabbit to the laboratory environment. Perform a pre-anesthetic health check.
-
Catheterization: Place an intravenous catheter in the marginal ear vein.
-
Anesthetic Induction: Administer an initial loading dose of fospropofol intravenously to induce anesthesia. The exact dose should be determined by titration to effect (loss of righting reflex).
-
Anesthetic Maintenance: Immediately following induction, begin a continuous rate infusion (CRI) of fospropofol. The infusion rate should be adjusted based on the depth of anesthesia, using the minimum infusion rate (MIR) of 2.0 mg/kg/minute as a starting point. The depth of anesthesia should be regularly assessed by monitoring reflexes (e.g., pedal withdrawal) and physiological parameters.
-
Physiological Monitoring: Continuously monitor heart rate, respiratory rate, oxygen saturation (SpO2), end-tidal CO2 (EtCO2), and body temperature. Maintain body temperature with a warming device.
-
Recovery: Upon completion of the surgical procedure, discontinue the fospropofol infusion. Continue to monitor the animal closely until it has fully recovered, including the return of the righting reflex and the ability to ambulate.
Proposed Surgical Anesthesia Protocol for Rodents using Fospropofol (Extrapolated from Propofol Data)
Disclaimer: Limited data exists for the use of fospropofol for surgical anesthesia in rodents. This protocol is an extrapolation from established propofol protocols and should be validated with pilot studies.
Materials:
-
This compound solution
-
Syringe pump or infusion pump for continuous infusion
-
Intravenous catheter (e.g., tail vein)
-
Pre-anesthetic medications (e.g., a combination of an opioid and a sedative)
-
Monitoring equipment
-
Warming device
Procedure:
-
Pre-anesthetic Medication: Administer a pre-anesthetic combination subcutaneously or intraperitoneally to provide sedation and analgesia.
-
Catheterization: Place an intravenous catheter in the tail vein.
-
Anesthetic Induction: Administer a carefully calculated induction dose of fospropofol intravenously. Due to its slower onset, administer the dose over several minutes and wait for the full effect to manifest before assessing the depth of anesthesia.
-
Anesthetic Maintenance: Anesthesia can be maintained with intermittent boluses of fospropofol or a continuous rate infusion. For CRI, the rate will need to be determined empirically, starting at a low dose and adjusting based on the animal's response.
-
Surgical Procedure and Monitoring: Once a stable plane of surgical anesthesia is achieved, proceed with the surgical procedure. Continuously monitor physiological parameters.
-
Recovery: After the procedure, cease administration of fospropofol. Provide supportive care, including supplemental heat, and monitor the animal until it is fully recovered.
Experimental Workflow and Logical Relationships
Caption: A typical workflow for surgical anesthesia using fospropofol in small animals.
Adverse Effects and Considerations
The adverse effect profile of fospropofol is generally similar to that of propofol, though the slower release of propofol may lead to a lower incidence of severe cardiorespiratory depression with bolus administration.[1]
-
Respiratory Depression: Propofol is a potent respiratory depressant and can cause apnea, especially with rapid injection or high doses. Facilities for respiratory support, including supplemental oxygen and means for artificial ventilation, must be readily available.[4]
-
Cardiovascular Effects: Propofol can cause hypotension due to vasodilation.[4] Cardiovascular function should be closely monitored, especially in animals with pre-existing cardiac conditions.
-
Recovery: Recovery from fospropofol anesthesia may be more prolonged compared to propofol, particularly after long infusions.[8] Animals should be monitored in a warm, quiet environment until they are fully ambulatory.
-
Aseptic Technique: As with propofol emulsions, strict aseptic technique should be used when handling and administering fospropofol to prevent microbial contamination.
Conclusion
Fospropofol presents a viable alternative to traditional propofol emulsions for surgical anesthesia in small animals, with the potential for a smoother hemodynamic profile. However, its unique pharmacokinetic properties, particularly its delayed onset and prolonged duration of action, necessitate careful protocol development and dose titration. The provided application notes and protocols offer a foundation for researchers to utilize fospropofol effectively and safely in their studies. It is strongly recommended that pilot studies be conducted to determine optimal dosing and infusion rates for specific animal models and surgical procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative canine pharmacokinetics-pharmacodynamics of this compound injection, propofol emulsion, and cyclodextrin-enabled propofol solution following bolus parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosage and administration - PropoFlo Plus 10 mg/ml emulsion for injection for dogs & cats [noahcompendium.co.uk]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for Assessing Depth of Anesthesia with Fospropofol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods for assessing the depth of anesthesia and sedation when using fospropofol (B1673577). The included protocols are based on findings from clinical trials and are intended to offer guidance for preclinical and clinical research.
Introduction
Fospropofol disodium (B8443419) is a water-soluble prodrug of propofol (B549288), the most commonly used intravenous anesthetic agent.[1][2] Upon intravenous administration, fospropofol is metabolized by alkaline phosphatases to propofol, phosphate, and formaldehyde.[3][4][5] This metabolic conversion results in a slower onset of action and a more prolonged recovery profile compared to propofol.[5][6] Accurate assessment of the depth of anesthesia is crucial for patient safety and procedural success. This document outlines key methodologies for this purpose.
Clinical Scoring Systems: The Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale
The MOAA/S scale is the most widely used and validated clinical tool for assessing the depth of sedation in studies involving fospropofol.[2][7][8][9][10][11] It is a 6-point scale that categorizes a patient's level of consciousness based on their response to verbal and tactile stimuli.
MOAA/S Scale Scoring
| Score | Response to Stimulus | Level of Sedation |
| 5 | Responds readily to name spoken in a normal tone | Awake / Normal |
| 4 | Lethargic response to name spoken in a normal tone | Mild Sedation |
| 3 | Responds only after name is called loudly and/or repeatedly | Moderate Sedation |
| 2 | Responds only after mild prodding or shaking | Deep Sedation |
| 1 | Responds only after painful trapezius squeeze | Deep Sedation |
| 0 | No response to painful trapezius squeeze | General Anesthesia |
Experimental Protocol for MOAA/S Assessment with Fospropofol
This protocol outlines the steps for utilizing the MOAA/S scale in a clinical research setting for procedures such as colonoscopy or bronchoscopy.
1.2.1. Patient Population:
-
Adult patients (18-65 years of age) classified as ASA physical status I-III.[13]
-
Exclusion criteria should include known allergies to any study medications, significant cardiorespiratory disease, or other conditions that may contraindicate sedation.[10]
1.2.2. Pre-procedural Preparation:
-
Obtain informed consent.
-
Ensure the patient has followed fasting guidelines (e.g., no solid food for at least 8 hours and no clear liquids for 4 hours prior to the procedure).[10]
-
Establish intravenous access.
-
Initiate standard monitoring, including electrocardiogram (ECG), non-invasive blood pressure (NIBP), pulse oximetry (SpO2), and respiratory rate.[10]
-
Administer supplemental oxygen via nasal cannula at a rate of 2-6 L/min.[10][14]
1.2.3. Drug Administration:
-
Administer a pre-sedation analgesic, typically fentanyl (50 mcg), intravenously approximately 5 minutes before the initial fospropofol dose.[2][8][14]
-
The recommended initial intravenous bolus dose of fospropofol is 6.5 mg/kg.[4][7]
-
For patients over 65 years of age or with an ASA physical status of III or IV, a 25% dose reduction (4.9 mg/kg) is recommended.[13]
-
Administer supplemental doses of fospropofol (e.g., 1.6 mg/kg) as needed, but no more frequently than every 4 minutes, to achieve and maintain the desired level of sedation.[7]
1.2.4. MOAA/S Assessment Procedure:
-
Assess the baseline MOAA/S score before administration of any sedative medications.
-
Begin assessing the MOAA/S score at regular intervals (e.g., every 2-5 minutes) after the initial fospropofol dose.
-
To perform the assessment, start with the least stimulating intervention (speaking the patient's name in a normal tone) and proceed to more intense stimuli only if the patient does not respond.
-
Record the MOAA/S score at each time point.
-
The target level of sedation for many procedures is a MOAA/S score of ≤ 4.[7][8] For deeper sedation, a target of MOAA/S ≤ 1 may be desired.[10][11]
1.2.5. Data Collection and Analysis:
-
Record the time to achieve the target MOAA/S score.
-
Note the total dose of fospropofol and any supplemental medications administered.
-
Monitor and record all vital signs throughout the procedure.
-
Record the time to full alertness (return to baseline MOAA/S score) after the last dose of fospropofol.
Quantitative Data from Fospropofol Clinical Trials Using MOAA/S
| Parameter | Fospropofol Dose | Outcome | Reference |
| Sedation Success | 6.5 mg/kg | 88.7% of patients achieved three consecutive MOAA/S scores of ≤ 4 | [7] |
| (Colonoscopy) | 2.0 mg/kg | 27.5% of patients achieved three consecutive MOAA/S scores of ≤ 4 | [7] |
| Sedation Success | 8.0 mg/kg | 96% sedation success (MOAA/S score < 4) | [10] |
| (Painless Colonoscopy) | 6.5 mg/kg | 69% sedation success (MOAA/S score < 4) | [10] |
| 5.0 mg/kg | 35% sedation success (MOAA/S score < 4) | [10] | |
| 2.0 mg/kg | 24% sedation success (MOAA/S score < 4) | [10] | |
| Time to Sedation | 6.5 mg/kg | Median time of 4 minutes to reach target sedation | [4][7] |
| (MOAA/S ≤ 4) | 2.0 mg/kg | Median time of 18 minutes to reach target sedation | [4][7] |
| Time to Full Alertness | 6.5 mg/kg | Median time of 5.5 minutes from end of procedure | [7] |
| 2.0 mg/kg | Median time of 3.0 minutes from end of procedure | [7] |
Electrophysiological Monitoring
While clinical scales are essential, electrophysiological monitoring can provide a more objective and continuous measure of the hypnotic state of the brain.
Bispectral Index (BIS) Monitoring
BIS monitoring is a processed electroencephalogram (EEG) parameter that provides a numerical value between 0 (isoelectric) and 100 (fully awake).[15] It is a widely used tool to assess the depth of anesthesia.
2.1.1. BIS Value Interpretation:
| BIS Value | Clinical State |
| 90-100 | Awake |
| 70-90 | Light to Moderate Sedation |
| 60-70 | Deep Sedation |
| 40-60 | General Anesthesia |
| < 40 | Deep Hypnotic State |
2.1.2. Experimental Protocol for BIS Monitoring with Fospropofol:
1. Sensor Placement: Apply a BIS sensor to the patient's forehead according to the manufacturer's instructions. 2. Baseline Measurement: Record the baseline BIS value before drug administration. 3. Drug Administration: Administer fospropofol as described in section 1.2.3. 4. Continuous Monitoring: Continuously record the BIS value throughout the procedure. 5. Correlation with Clinical Signs: Correlate BIS values with the patient's clinical state, as assessed by the MOAA/S scale. 6. Data Analysis: Analyze the relationship between fospropofol dose, BIS values, and clinical endpoints.
Note: While BIS monitoring is well-established for propofol, specific studies on its correlation with fospropofol are limited. However, given that fospropofol is a prodrug of propofol, a similar dose-dependent decrease in BIS values is expected.[3][13]
Auditory Evoked Potentials (AEP)
AEPs are electrical potentials generated in the auditory pathway in response to an auditory stimulus. The mid-latency components of the AEP (MLAEP) are sensitive to the effects of anesthetic agents and can be used to assess the depth of hypnosis.[17][18]
2.2.1. Experimental Protocol for AEP Monitoring:
1. Electrode Placement: Place recording electrodes on the scalp according to the standard 10-20 system. 2. Stimulus Delivery: Deliver auditory stimuli (e.g., clicks) through headphones. 3. Baseline Recording: Record baseline AEP waveforms before drug administration. 4. Drug Administration: Administer fospropofol as described in section 1.2.3. 5. Serial Recordings: Record AEPs at predefined intervals or continuously throughout the procedure. 6. Data Analysis: Analyze changes in the latency and amplitude of the AEP components (e.g., Pa and Nb) in relation to the fospropofol dose and clinical signs of sedation. An increase in latency and a decrease in amplitude are generally indicative of a deeper level of anesthesia.[19][20][21]
Note: As with BIS, specific research on AEP monitoring with fospropofol is not extensive. The principles are derived from studies with propofol.
Visualizations
Signaling Pathway and Metabolism
Caption: Metabolic conversion of fospropofol to active propofol.
Experimental Workflow for MOAA/S Assessment
Caption: Workflow for assessing anesthesia depth using the MOAA/S scale.
Safety Considerations
-
Respiratory Depression: Fospropofol can cause respiratory depression, including hypoxemia and apnea.[6][7] Continuous respiratory monitoring and the availability of airway management equipment are essential.
-
Hemodynamic Effects: Hypotension is a potential side effect.[6][7] Regular monitoring of blood pressure is necessary.
-
Paresthesia and Pruritus: A common side effect of fospropofol is transient paresthesia, often in the perineal region, and pruritus.[1][5][7] These are typically mild to moderate and self-limiting.
-
Personnel: Due to the risk of deep sedation and potential for airway compromise, fospropofol should be administered by personnel trained in advanced airway management.[13]
Conclusion
The assessment of anesthesia depth with fospropofol relies primarily on validated clinical scoring systems, with the MOAA/S scale being the current standard in research settings. Electrophysiological monitoring techniques such as BIS and AEP, while not as extensively studied specifically with fospropofol, offer objective, continuous data that can complement clinical assessments. The provided protocols and data summaries offer a foundation for designing and conducting robust preclinical and clinical studies involving fospropofol.
References
- 1. dovepress.com [dovepress.com]
- 2. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aamsn.org [aamsn.org]
- 5. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fospropofol: a new sedative-hypnotic agent for monitored anesthesia care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives on the Role of Fospropofol in the Monitored Anesthesia Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anesthesia effects of different doses of this compound for painless colonoscopy diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bispectral index (BIS) monitoring during propofol-induced sedation and anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Midlatency auditory evoked potentials during anesthesia in children: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Change in auditory evoked potential index and bispectral index during induction of anesthesia with anesthetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auditory evoked potentials during propofol anaesthesia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brainstem auditory evoked response during propofol anaesthesia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Auditory evoked response during propofol anaesthesia after pre-induction with midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Fospropofol's Effects on Respiratory Drive
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577), a water-soluble prodrug of propofol (B549288), is a sedative-hypnotic agent utilized for monitored anesthesia care.[1][2] Its primary mechanism of action involves conversion to propofol, which in turn potentiates the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the principal inhibitory neurotransmitter in the central nervous system.[3][4] This potentiation leads to hyperpolarization of neurons, resulting in sedation.[5][6] However, a significant and dose-dependent side effect of propofol, and consequently fospropofol, is respiratory depression, which can manifest as a decrease in respiratory rate, tidal volume, and in some cases, apnea (B1277953).[1][7]
These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the effects of fospropofol on respiratory drive. The protocols detailed below are intended for use in rodent models and focus on three key experimental techniques: whole-body plethysmography (WBP), assessment of the hypercapnic ventilatory response (HCVR), and arterial blood gas (ABG) analysis.
Mechanism of Action and Signaling Pathway
Fospropofol is enzymatically converted to propofol by alkaline phosphatases.[8] Propofol then binds to GABA-A receptors in the central nervous system, particularly in respiratory control centers within the brainstem, such as the pre-Bötzinger complex, pons, and medulla.[9][10][11] The binding of propofol to the GABA-A receptor enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a decreased likelihood of firing.[5][6] This inhibitory action on respiratory neurons results in a diminished central respiratory drive.
Experimental Protocols
Whole-Body Plethysmography (WBP) for Respiratory Monitoring
Objective: To non-invasively measure respiratory parameters in conscious, unrestrained rodents following fospropofol administration.
Materials:
-
Whole-body plethysmograph (WBP) chamber for rodents
-
Pressure transducer
-
Data acquisition system and software
-
Calibration syringe (e.g., 1 ml)
-
Fospropofol solution for injection
-
Animal scale
Protocol:
-
Acclimatization: Acclimate the animals to the WBP chamber for at least 15-30 minutes for several days prior to the experiment to minimize stress-induced respiratory changes.[12][13]
-
Calibration: Calibrate the plethysmograph system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.[13][14]
-
Baseline Recording: Place the animal in the chamber and allow for a stabilization period of at least 15 minutes. Record baseline respiratory parameters for a minimum of 5-10 minutes. Key parameters to measure include respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT).[12][15]
-
Drug Administration: Remove the animal from the chamber and administer fospropofol via the desired route (e.g., intravenous).
-
Post-Dose Recording: Immediately return the animal to the WBP chamber and continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes) to capture the onset, peak, and duration of fospropofol's effects.
-
Data Analysis: Analyze the recorded data in epochs (e.g., 5-minute intervals) to determine the time course of changes in respiratory rate, tidal volume, and minute ventilation compared to baseline.[15]
Hypercapnic Ventilatory Response (HCVR)
Objective: To assess the effect of fospropofol on the ventilatory response to a hypercapnic challenge, a sensitive method for detecting respiratory depression.[16][17]
Materials:
-
Whole-body plethysmograph with a gas mixing system
-
Compressed gas cylinders (medical air, 5-8% CO2 balanced with air)
-
Gas analyzer to monitor CO2 concentration in the chamber
-
Fospropofol solution for injection
Protocol:
-
Baseline WBP: Follow steps 1-3 of the WBP protocol to obtain baseline respiratory parameters in normocapnic conditions (breathing room air).
-
Drug Administration: Administer fospropofol as described previously.
-
Post-Dose Normocapnic Recording: Record respiratory parameters for a defined period post-administration under normocapnic conditions.
-
Hypercapnic Challenge: Following the normocapnic recording, introduce a hypercapnic gas mixture (e.g., 5% CO2) into the WBP chamber.[16][17] Allow the animal to breathe the hypercapnic gas for a set duration (e.g., 15-20 minutes).[18][19]
-
HCVR Recording: Continuously record respiratory parameters throughout the hypercapnic challenge.
-
Data Analysis: Compare the ventilatory response (the increase in minute ventilation) to hypercapnia in fospropofol-treated animals to that of vehicle-treated controls. A blunted response in the treated group indicates respiratory depression.[18][19]
Arterial Blood Gas (ABG) Analysis
Objective: To directly measure the effects of fospropofol on blood oxygenation (PaO2) and carbon dioxide levels (PaCO2) as indicators of respiratory function.
Materials:
-
Surgical instruments for catheterization
-
Arterial catheter
-
Anesthesia (e.g., isoflurane)
-
Heparinized syringes
-
Blood gas analyzer
-
Fospropofol solution for injection
Protocol:
-
Arterial Catheterization: Anesthetize the animal and surgically implant a catheter into the carotid or femoral artery.[20][21] Allow for a recovery period of at least 24-48 hours.[21]
-
Baseline Blood Sample: In the conscious, unrestrained animal, collect a baseline arterial blood sample (e.g., 50-100 µl) into a heparinized syringe.[20][21]
-
Drug Administration: Administer fospropofol.
-
Post-Dose Blood Sampling: Collect arterial blood samples at predetermined time points after fospropofol administration (e.g., 5, 15, 30, 60 minutes).
-
ABG Analysis: Immediately analyze the blood samples for PaO2, PaCO2, pH, and oxygen saturation (SaO2).[22][23][24]
-
Data Analysis: Compare the changes in ABG parameters over time in fospropofol-treated animals to those in vehicle-treated controls. A decrease in PaO2 and an increase in PaCO2 are indicative of respiratory depression.
Data Presentation
Quantitative Effects of Fospropofol and Propofol on Respiratory Parameters
| Agent | Species | Dose | Effect on Respiratory Rate | Effect on Tidal Volume | Other Observations |
| Fospropofol | Human | 6.5 mg/kg IV | Not specified | Not specified | Hypoxemia in 4-14.3% of patients; Apnea in <1% to 3% of patients.[1][2][4][8][25] |
| Propofol | Human | 0.6 µg/ml (low dose) | Not specified | 36% decrease | Reduced hypoxic ventilatory response.[26][27][28] |
| Propofol | Human | 2.0 µg/ml (high dose) | Not specified | Not specified | 50% reduction in hypoxic ventilatory response at 1.47 µg/ml.[26][27] |
| Propofol | Dog | 6.5 mg/kg IV | Not specified | Not specified | Apnea is the most likely serious adverse effect.[7][29] |
| Propofol | Dog | > 14 mg/kg IV | Not specified | Not specified | Dose-dependent increase in the duration of apnea.[7][29] |
| Propofol | Rat | 1-2 ED50 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease in minute ventilation.[30][31] |
Signaling Pathways and Experimental Logic
The experimental design follows a logical progression from non-invasive screening to more invasive, direct measures of respiratory function.
References
- 1. Clinical Use of Fospropofol Disodium: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory and behavioral dysfunction following loss of the GABAA receptor α4 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A neuronal mechanism of propofol-induced central respiratory depression in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory depression and apnea induced by propofol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Respiratory regulation & interactions with neuro-cognitive circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. britannica.com [britannica.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. porsolt.com [porsolt.com]
- 17. Ventilatory function assessment in safety pharmacology: Optimization of rodent studies using normocapnic or hypercapnic conditions (Journal Article) | OSTI.GOV [osti.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arterial blood sampling in male CD-1 and C57BL/6J mice with 1% isoflurane is similar to awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamic arterial blood gas analysis in conscious, unrestrained C57BL/6J mice during exposure to intermittent hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Arterial blood gas (ABG) sampling - Oxford Medical Education [oxfordmedicaleducation.com]
- 24. Normative data for arterial blood gas and electrolytes in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker ENA-001: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jdc.jefferson.edu [jdc.jefferson.edu]
- 28. The influence of drugs used for sedation during mechanical ventilation on respiratory pattern during unassisted breathing and assisted mechanical ventilation: a physiological systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [PDF] Respiratory depression and apnea induced by propofol in dogs. | Semantic Scholar [semanticscholar.org]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Cardiovascular Parameters during Fospropofol Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fospropofol (B1673577) is a water-soluble prodrug of propofol (B549288), an intravenous sedative-hypnotic agent.[1] It is approved for monitored anesthesia care (MAC) sedation in adult patients.[1] Upon intravenous administration, fospropofol is metabolized by alkaline phosphatases to propofol, formaldehyde, and phosphate.[2][3] The active molecule, propofol, then exerts its sedative and anesthetic effects.[1] The enzymatic conversion results in a slower onset and potentially smoother hemodynamic profile compared to a bolus of propofol emulsion.[1][2]
However, like propofol, fospropofol can induce significant cardiovascular effects, primarily hypotension and bradycardia, due to mechanisms including vasodilation and inhibition of sympathetic nerve activity.[4][5] Therefore, vigilant and continuous monitoring of cardiovascular parameters is critical during fospropofol infusion to ensure patient safety, particularly in research and drug development settings. These application notes provide detailed protocols for monitoring cardiovascular function during fospropofol administration.
Cardiovascular Effects of Fospropofol
The primary cardiovascular effects of fospropofol are extensions of the pharmacological actions of its active metabolite, propofol. Key effects include:
-
Hypotension: A decrease in blood pressure is a common side effect, resulting from a reduction in systemic vascular resistance (vasodilation) and potential negative inotropic effects.[4][6] The incidence of hypotension can vary based on the patient's health status and the type of procedure.[7]
-
Bradycardia: A decrease in heart rate can also be observed.[5]
-
Reduced Myocardial Blood Flow and Oxygen Consumption: Propofol can decrease myocardial blood flow and oxygen consumption, possibly through direct vasodilation.[4]
Due to these effects, facilities using fospropofol must be equipped with resources for maintaining a patent airway, providing artificial ventilation, supplemental oxygen, and cardiovascular resuscitation.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the cardiovascular adverse events associated with fospropofol infusion from various clinical studies.
Table 1: Incidence of Hypotension during Fospropofol Administration
| Procedure Type | Fospropofol Dose | Incidence of Hypotension | Comparator | Incidence in Comparator Group | Reference |
| Flexible Bronchoscopy | 6.5 mg/kg | 3.2% | 2.0 mg/kg Fospropofol | - | [3][7] |
| Bronchoscopy | Not Specified | 46% | - | - | [7] |
| Colonoscopy | Not Specified | 3% | - | - | [7] |
| Minor Surgical Procedures | Not Specified | 19% | - | - | [7] |
| Elective Surgeries | Not Specified | 5.8% | Propofol | 3.3% (p > 0.05) | [3][7] |
| General Anesthesia | Not Specified | Significantly Lower | Propofol | Significantly Higher (p < 0.01) | [8] |
Note: The definition of hypotension may vary between studies. Data is presented as reported in the cited literature.
Table 2: Hemodynamic Changes Compared to Baseline
| Parameter | Agent | Observation | Details | Reference |
| Systolic Blood Pressure (SBP) | Fospropofol | Decrease | Lower SBP from 7th to 11th minute post-administration compared to propofol. | [3][7] |
| Mean Arterial Pressure (MAP) | Fospropofol | Decrease | Lower MAP from 7th to 11th minute post-administration compared to propofol. | [3][7] |
| Heart Rate (HR) | Propofol | Decrease | Propofol used as a sedative during cardiac catheterization caused a decrease in HR. | [9] |
| Mean Arterial Pressure (MAP) | Propofol | Decrease | Propofol used as a sedative during cardiac catheterization caused a decrease in MAP. | [9] |
Experimental Protocols
Standard Non-Invasive Cardiovascular Monitoring
This protocol outlines the standard, essential monitoring for any subject receiving fospropofol.
Objective: To continuously monitor basic cardiovascular parameters to detect hypotension, bradycardia, tachycardia, and hypoxemia.
Materials:
-
Multi-parameter patient monitor
-
Non-invasive blood pressure (NIBP) cuff (appropriately sized)
-
3-lead or 5-lead ECG electrodes and cables
-
Pulse oximeter probe (e.g., finger, earlobe)
Procedure:
-
Baseline Measurement: Before administering fospropofol, record baseline vital signs, including heart rate (HR), blood pressure (BP), and peripheral oxygen saturation (SpO2).
-
ECG Monitoring:
-
Place ECG electrodes on the patient's chest in the standard configuration.
-
Connect the leads to the monitor.
-
Ensure a clear, continuous ECG waveform is displayed. Continuously monitor for arrhythmias or significant changes in morphology.
-
-
Blood Pressure Monitoring:
-
Place the NIBP cuff on the patient's upper arm.
-
Set the monitor to automatically measure and record BP at regular intervals (e.g., every 3 to 5 minutes).[10] More frequent measurements may be necessary during dose titration or if hemodynamic instability is observed.
-
-
Pulse Oximetry:
-
Attach the pulse oximeter probe to a suitable location.
-
Ensure a strong, reliable plethysmograph waveform.
-
Continuously monitor SpO2 and heart rate.[11]
-
-
Data Logging: Record all parameters on a flowchart or electronic record at regular intervals (e.g., every 5 minutes) and note any adverse events and interventions.[10]
Continuous Invasive Arterial Blood Pressure Monitoring
This protocol is recommended for subjects with significant cardiovascular disease, those undergoing major procedures, or when rapid blood pressure fluctuations are anticipated.
Objective: To provide continuous, real-time blood pressure measurement.
Materials:
-
Arterial catheterization kit (e.g., 20-gauge catheter)
-
Pressure transducer kit
-
Pressurized saline bag with heparin
-
Multi-parameter monitor with invasive pressure module
-
Sterile drapes, gloves, and antiseptic solution
Procedure:
-
Catheter Placement: Under sterile conditions, an experienced practitioner inserts an arterial catheter into a peripheral artery (typically the radial artery).
-
Transducer Setup:
-
Connect the arterial catheter to the pressure transducer tubing.
-
Pressurize the saline bag to 300 mmHg to ensure a continuous slow flush and prevent clotting.
-
Level the transducer to the phlebostatic axis (mid-axillary line, fourth intercostal space) to ensure accuracy.
-
Zero the transducer to atmospheric pressure.
-
-
Monitoring:
-
Observe the continuous arterial waveform on the monitor. The waveform provides beat-to-beat information on systolic, diastolic, and mean arterial pressure.
-
Monitor for signs of a dampened waveform, which may indicate catheter occlusion or kinking.
-
-
Data Analysis (Optional): Some monitoring systems can use the arterial waveform to calculate other parameters like stroke volume variation (SVV), which can help guide fluid management.[12]
Advanced Cardiac Output Monitoring (for Research Applications)
For detailed pharmacodynamic studies, non-invasive or minimally invasive cardiac output monitoring can provide deeper insights into the hemodynamic effects of fospropofol.
Objective: To measure cardiac output (CO) and other advanced hemodynamic parameters.
Example Technique: Esophageal Doppler Monitoring
Materials:
-
Esophageal Doppler monitor (e.g., CardioQ)
-
Single-use Doppler probe
Procedure:
-
Probe Insertion: In a sedated, intubated subject, insert the Doppler probe into the esophagus.
-
Positioning: Gently advance or withdraw the probe until a clear signal of blood flow in the descending aorta is obtained.
-
Data Acquisition: The monitor calculates the velocity-time integral (VTI) of the aortic blood flow.[12] Using a nomogram for aortic diameter, the monitor estimates stroke volume (SV) and cardiac output (CO) continuously.[12]
-
Monitoring: Track changes in CO, SV, and other derived parameters in response to fospropofol administration. This can help differentiate between effects on cardiac contractility and systemic vascular resistance.
Visualizations
Fospropofol Metabolism and Cardiovascular Effect Pathway
Caption: Metabolism of fospropofol and its subsequent effects on the cardiovascular system.
Experimental Workflow for Cardiovascular Monitoring
Caption: Workflow for cardiovascular monitoring during fospropofol infusion experiments.
References
- 1. Fospropofol, a new sedative anesthetic, and its utility in the perioperative period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Propofol - Wikipedia [en.wikipedia.org]
- 5. What are the side effects of Fospropofol Disodium? [synapse.patsnap.com]
- 6. Hemodynamic Effects of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound on lipid metabolism and inflammatory response in patients with hyperlipidemia: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. droracle.ai [droracle.ai]
- 12. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
Troubleshooting & Optimization
troubleshooting variability in fospropofol sedative effects
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot variability in the sedative effects of fospropofol (B1673577) during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is fospropofol and how does it induce sedation?
Fospropofol is a water-soluble prodrug of propofol (B549288), an intravenous sedative-hypnotic agent.[1][2] Unlike propofol, which is formulated in a lipid emulsion, fospropofol's water solubility can reduce injection site pain.[3][4] Fospropofol itself is inactive.[3] After intravenous administration, it is rapidly metabolized by alkaline phosphatases in the blood and tissues into its active form, propofol, along with formaldehyde (B43269) and phosphate.[1][2][5][6] The liberated propofol then acts on the central nervous system to produce sedation.[3]
Q2: What is the primary mechanism of action for the active metabolite, propofol?
The active metabolite, propofol, exerts its sedative effects primarily by potentiating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[2][3] Propofol binds to the GABA-A receptor, increasing the duration of chloride channel opening.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and ultimately decreasing neuronal excitability, which results in sedation and hypnosis.[3]
Q3: Why is there a delay in the onset of sedation with fospropofol compared to propofol?
The delayed onset of action is a key characteristic of fospropofol.[5] Since fospropofol is a prodrug, it must first be converted to propofol by alkaline phosphatases.[3][5] This enzymatic conversion is a rate-limiting process, which means the active drug is released more slowly, leading to a delayed onset of sedation (typically 4-8 minutes) compared to the rapid onset of propofol (around 30-40 seconds).[5][7][8]
Q4: What are the main factors that can cause variability in fospropofol's sedative effects?
Interindividual variability is a known challenge and can be attributed to several factors:
-
Genetic Polymorphisms: Variations in genes encoding metabolic enzymes, such as UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) isoforms (specifically CYP2B6), can significantly alter propofol metabolism and clearance, leading to unpredictable responses.[9][10] Polymorphisms in the ABCB1 gene, which affects drug transport, have also been linked to reduced anesthetic effects.[11][12]
-
Drug Interactions: Co-administration with other central nervous system (CNS) depressants, like opioids (e.g., fentanyl) or benzodiazepines, can produce additive or synergistic cardiorespiratory and sedative effects.[2][5][13]
-
Patient Characteristics: Factors such as age, body mass index (BMI), and the presence of severe systemic disease (ASA P3 or P4 status) can influence pharmacokinetics and the required dosage.[12][13][14] For instance, elderly patients or those with severe disease often require a reduced dose.[4][14]
Q5: What are the common side effects observed during fospropofol administration?
The most frequently reported side effects are paresthesia (a tingling or burning sensation), often in the perineal region, and pruritus (itching).[4][15][16] Other potential adverse events include hypotension (low blood pressure) and respiratory depression, such as hypoxemia and apnea, particularly at higher doses.[4][7][17]
Troubleshooting Guide for Experimental Variability
Q: I am observing a longer-than-expected onset of sedation in my experiment. What could be the cause?
A: A delayed onset beyond the typical 4-8 minute window could be due to several factors:
-
Incorrect Dosing: Ensure the dosage is appropriate for the subject's weight. Fospropofol dosing is often bounded by lower and upper weight limits (e.g., 60 kg and 90 kg in humans), and subjects outside this range may need dose adjustments.[13][14]
-
Metabolic Differences: Natural variations in alkaline phosphatase activity could slow the conversion of fospropofol to propofol. Consider if the experimental subjects have known genetic variations affecting this enzyme or other metabolic pathways.
-
Experimental Protocol: Review the administration protocol. Was the drug administered as a single intravenous bolus as recommended?[14] Any deviation could alter the pharmacokinetic profile.
Q: The depth of sedation is inconsistent between subjects, even at the same dose. How can I troubleshoot this?
A: This is a common issue stemming from interindividual variability.[10][18]
-
Genetic Factors: The most likely cause is genetic polymorphism in enzymes responsible for metabolizing propofol, such as CYP2B6 and UGT1A9.[9][19] Subjects with certain genetic variants may metabolize propofol faster or slower, leading to different sedation depths. If feasible, genotyping subjects for relevant SNPs can help explain the variability.
-
Concurrent Medications: Check for any co-administered drugs. Opioids or other CNS depressants will potentiate the sedative effects and can lead to deeper-than-expected sedation.[5][13]
-
Underlying Health Status: An individual's physiological state, including cardiovascular and hepatic function, can impact drug distribution and metabolism.[9] Ensure all subjects are in a comparable state of health.
Q: Some subjects are experiencing significant respiratory depression or hypotension. What steps should I take?
A: These are known, serious side effects.
-
Dose Reduction: This is the most critical first step. Higher doses significantly increase the risk of deep sedation and cardiorespiratory depression.[5] The dosage should always be titrated to the minimum required for the procedure.[13][14]
-
Avoid Co-administration of CNS Depressants: If possible, avoid using other sedatives or opioids. If they are necessary, reduce the fospropofol dose accordingly and enhance monitoring.[13]
-
Ensure Proper Monitoring: Subjects must be continuously monitored for signs of hypotension, apnea, and oxygen desaturation.[5] Trained personnel and appropriate equipment for airway management should be immediately available.
Data Presentation
Table 1: Standard Dosing Regimens for Fospropofol in Clinical Settings
| Patient Population | Initial IV Bolus Dose | Supplemental IV Dose (as needed) | Notes |
| Healthy Adults (18 to <65 years, ASA P1 or P2) | 6.5 mg/kg | 1.6 mg/kg (25% of initial dose) | An opioid premedication (e.g., 50 mcg fentanyl) is often given 5 minutes prior.[13][14] |
| Elderly (≥65 years) or Patients with Severe Systemic Disease (ASA P3 or P4) | 4.9 mg/kg (75% of standard dose) | 1.2 mg/kg (75% of standard supplemental dose) | These patients require a reduced dosage due to potential for increased sensitivity.[4][14] |
Note: Dosing is typically bounded by a weight of 60 kg to 90 kg. Supplemental doses should not be given more frequently than every 4 minutes.[13][14]
Table 2: Key Pharmacokinetic Differences
| Parameter | Fospropofol | Propofol | Rationale for Difference |
| Formulation | Water-soluble prodrug | Lipid emulsion | Fospropofol was developed to avoid issues with lipid emulsions like injection pain and risk of contamination.[1][3] |
| Onset of Sedation | 4 - 8 minutes[5] | ~30 - 40 seconds[7] | Fospropofol requires enzymatic conversion to active propofol, which is a rate-limiting step.[5] |
| Peak Plasma Concentration (Propofol) | Delayed (approx. 8-12 minutes)[5][15] | Rapid | The gradual conversion from the prodrug results in a slower rise to peak concentration.[5] |
| Injection Site Pain | Minimal / Absent[4][6] | Common (can be severe)[7][18] | Fospropofol does not activate the TRPA1 pain receptor, unlike the propofol emulsion.[6][18] |
Table 3: Major Genetic Polymorphisms Influencing Propofol Metabolism and Effect
| Gene | Polymorphism (SNP) | Effect on Propofol | Clinical Implication |
| CYP2B6 | e.g., CYP2B6*6 (c.516G>T) | Decreased enzyme activity.[9] | Higher plasma concentration of propofol, potentially leading to deeper sedation or prolonged recovery.[9] |
| UGT1A9 | e.g., D256N | Decreases propofol glucuronidation.[9] | Slower elimination of propofol, increasing risk of adverse effects.[9] |
| ABCB1 (MDR1) | e.g., 1236C>T, 3435C>T | Affects P-glycoprotein transporter function. | Homozygous TT genotypes are linked with a reduced anesthetic effect, potentially requiring higher doses.[11][12] |
Experimental Protocols
Protocol: Assessing Sedative Efficacy of Fospropofol in a Rodent Model
-
Subject Preparation:
-
Acclimate male Sprague-Dawley rats (250-300g) to the laboratory environment for at least 72 hours.
-
Fast subjects for 4 hours prior to the experiment but allow ad libitum access to water.
-
On the day of the experiment, record baseline physiological parameters (heart rate, respiratory rate, temperature).
-
Place a lateral tail vein catheter for intravenous administration.
-
-
Drug Preparation and Administration:
-
Prepare fospropofol disodium (B8443419) solution in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Divide subjects into experimental groups (e.g., Vehicle control, Fospropofol 6.5 mg/kg, Fospropofol 8.0 mg/kg).
-
Administer the calculated dose as a single bolus injection via the tail vein catheter over 15 seconds.
-
-
Assessment of Sedation:
-
Onset of Sedation: Immediately after injection, begin assessing the loss of the righting reflex (LORR). The time from injection to the point where the rat fails to right itself within 30 seconds when placed on its back is recorded as the onset time.
-
Duration of Sedation: Continue to monitor the subject. The time from LORR until the spontaneous return of the righting reflex (rat successfully rights itself three times within 1 minute) is recorded as the duration of sedation.
-
Depth of Sedation: At 5-minute intervals during the sedation period, assess the response to a noxious stimulus (e.g., tail pinch with a calibrated forceps). Record the presence or absence of a withdrawal reflex.
-
-
Physiological Monitoring:
-
Throughout the experiment, monitor heart rate, respiratory rate, and oxygen saturation using a non-invasive pulse oximeter designed for rodents.
-
Record measurements at baseline, and at 2, 5, 10, 15, and 30 minutes post-injection, and upon recovery.
-
-
Data Analysis:
-
Compare the mean onset time and duration of sedation between groups using an appropriate statistical test (e.g., ANOVA).
-
Analyze physiological data for significant changes from baseline and between groups.
-
Graph the dose-response relationship for sedation duration.
-
Visualizations
Caption: Metabolic pathway of fospropofol to its active and inactive metabolites.
Caption: Troubleshooting workflow for variability in fospropofol sedative effects.
References
- 1. Fospropofol - Wikipedia [en.wikipedia.org]
- 2. What is Fospropofol Disodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fospropofol | C13H21O5P | CID 3038498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aamsn.org [aamsn.org]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 12. Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fospropofol Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Perspectives on the Role of Fospropofol in the Monitored Anesthesia Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Propofol - Wikipedia [en.wikipedia.org]
- 19. arjmcs.info [arjmcs.info]
Technical Support Center: Optimizing Fospropofol Dosage in Lab Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing fospropofol (B1673577) dosage to minimize side effects in laboratory animals. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is fospropofol and how does it differ from propofol (B549288)?
A1: Fospropofol is a water-soluble prodrug of propofol, an intravenous anesthetic agent.[1][2] After administration, fospropofol is metabolized by alkaline phosphatases in the body to release propofol, which is the active anesthetic compound.[3][4] This enzymatic conversion results in a slower onset of action and a longer duration of effect compared to direct administration of a propofol lipid emulsion.[5] The water-soluble nature of fospropofol eliminates the need for a lipid emulsion, which can reduce the incidence of injection site pain and the risk of hyperlipidemia and bacterial contamination associated with propofol formulations.[3][4]
Q2: What are the primary side effects of fospropofol observed in lab animals?
A2: The most commonly reported side effects in both clinical and preclinical studies include:
-
Paresthesia and Pruritus: A tingling or itching sensation, often observed in the perineal region, is a frequent but typically transient side effect.[6][7]
-
Respiratory Depression: This is a significant concern and can manifest as a decreased respiratory rate or apnea (B1277953) (temporary cessation of breathing).[5][8]
-
Hypotension: A drop in blood pressure is a known side effect, particularly at higher doses.[2][5]
-
Neurotoxicity: Studies in neonatal animals have raised concerns about propofol-induced neurotoxicity, leading to neuronal apoptosis (cell death) and potential long-term cognitive dysfunction.[9][10]
Q3: Are there species-specific differences in fospropofol metabolism and side effects?
A3: Yes, there are marked species differences in the metabolism of propofol, which is the active metabolite of fospropofol. These differences are largely attributed to variations in the expression and function of UDP-glucuronosyltransferase (UGT) isoforms, the enzymes responsible for propofol glucuronidation.[6] For example, the UGT1A9 enzyme, which is the main enzyme for propofol glucuronidation in humans, does not exist in rats.[6] This can lead to different pharmacokinetic and side effect profiles between species. Therefore, it is crucial to carefully titrate the dose and monitor for side effects in each specific animal model.
Q4: Can premedication help in reducing the required dose of fospropofol and its side effects?
A4: Yes, the use of pre-anesthetic medications can significantly reduce the required induction dose of propofol, and by extension, fospropofol.[11] For instance, in dogs, premedication with an alpha-2 agonist like medetomidine (B1201911) can reduce the required propofol dose by up to 85%.[11] By lowering the overall dose of fospropofol needed to achieve the desired level of sedation or anesthesia, the incidence and severity of dose-dependent side effects like respiratory depression and hypotension can be minimized.[11]
Troubleshooting Guides
Issue: The animal is experiencing severe respiratory depression or apnea after fospropofol administration.
-
Immediate Action:
-
Stop Fospropofol Administration: Immediately cease any ongoing infusion of the drug.
-
Ensure a Patent Airway: Check for any obstructions and ensure the animal's airway is clear.
-
Provide Ventilatory Support: If the animal is apneic or breathing is severely depressed, initiate positive pressure ventilation with 100% oxygen using a manual resuscitation bag or a mechanical ventilator.
-
Monitor Vitals: Continuously monitor heart rate, oxygen saturation (SpO2), and mucous membrane color.
-
-
Troubleshooting & Prevention:
-
Dose and Rate of Administration: Rapid bolus administration is more likely to cause respiratory depression.[12] Administering the calculated dose as a slow intravenous infusion over several minutes can mitigate this risk.
-
Dose Titration: Instead of a single large bolus, titrate the dose to effect. Administer small incremental doses and assess the level of sedation before giving more.
-
Concurrent Medications: Be aware of the synergistic effects of other central nervous system depressants like opioids or benzodiazepines, which can exacerbate respiratory depression.[5] Reduce the fospropofol dose accordingly when used in combination with these agents.
-
Reversal Agents: While there is no specific reversal agent for propofol, respiratory stimulants are being investigated.[13][14]
-
Issue: The animal develops significant hypotension after receiving fospropofol.
-
Immediate Action:
-
Reduce or Stop Fospropofol: If hypotension is severe, stop the administration. If it is mild to moderate, reduce the infusion rate.
-
Administer Intravenous Fluids: A fluid bolus (e.g., isotonic crystalloids) can help to increase intravascular volume and blood pressure.
-
Administer Vasopressors: If fluid therapy is insufficient, consider the use of vasopressor agents to increase blood pressure. The choice of agent will depend on the specific circumstances and institutional protocols.
-
-
Troubleshooting & Prevention:
-
Hydration Status: Ensure animals are adequately hydrated before the experiment, as dehydration can worsen hypotensive effects.[15]
-
Dose Reduction: Hypotension is a dose-dependent side effect.[16] Utilize the minimum effective dose.
-
Slower Administration: A slower rate of infusion allows for cardiovascular compensation and can reduce the severity of the hypotensive response.[17]
-
Premedication: Certain premedicants can contribute to hypotension. Carefully select and dose premedication agents.[11]
-
Issue: The animal exhibits signs of paresthesia (e.g., excessive grooming or scratching of the perineal region).
-
Observation and Management:
-
This side effect is typically transient and resolves on its own within a few minutes.[6]
-
Ensure the animal's environment is safe to prevent self-injury during this period.
-
The exact mechanism is not fully understood but is thought to be related to the phosphate (B84403) moiety of the fospropofol molecule.[6]
-
There are currently no specific pretreatments known to prevent this side effect.
-
Issue: Concerns about potential neurotoxicity in neonatal animals.
-
Preventative Strategies:
-
Limit Exposure: Use the lowest effective dose for the shortest possible duration.
-
Avoid Repeated Dosing: Single exposures to propofol have been shown to have less long-term impact than multiple exposures in neonatal animals.[18][19]
-
Consider Neuroprotective Agents: Research suggests that co-administration of certain agents may mitigate the neurotoxic effects of anesthetics. For example, dexmedetomidine (B676) has shown neuroprotective effects against propofol-induced apoptosis in fetal animal models.[9] Other potential strategies under investigation include agents that can potentiate neuronal activity during recovery from anesthesia.[18][19]
-
Data Presentation
Table 1: Summary of Fospropofol Dosages and Observed Side Effects in Laboratory Animals
| Animal Model | Route of Administration | Dosage | Observed Side Effects | Citation(s) |
| Rat | Intravenous, Oral, Intraduodenal | Dose-dependent (oral bioavailability 20-70%) | Sedation, thermal hyperalgesia alleviation. Specific side effect data at different doses is limited. | [20] |
| Dog | Intravenous | 6 mg/kg (propofol equivalents) | Minor excitability before loss of consciousness. | [21] |
| Dog (Propofol) | Intravenous | 6.5 mg/kg initial, then incremental increases | Respiratory depression and apnea were the primary dose-limiting side effects. Minimal cardiovascular depression at apneic doses. | [22] |
| Dog (Propofol) | Intravenous | Varies with premedication | Apnea (in 34 of 40 dogs), infrequent cyanosis and pain on injection. Hypotension, particularly with acepromazine/butorphanol premedication. | [11] |
Note: Quantitative data directly correlating specific fospropofol dosages with the incidence and severity of a wide range of side effects in different lab animal species is limited in the publicly available literature. Much of the data is for the active metabolite, propofol.
Experimental Protocols
Protocol 1: Intravenous Dose Titration of Fospropofol in Rodents for Sedation
-
Animal Preparation:
-
Acclimatize animals to the experimental environment to minimize stress.
-
Ensure animals are healthy and adequately hydrated.
-
Place a catheter in a suitable vein (e.g., tail vein in rats) for intravenous administration.
-
-
Drug Preparation:
-
Reconstitute fospropofol according to the manufacturer's instructions to the desired concentration using sterile saline.
-
-
Dose Administration and Monitoring:
-
Begin with a low initial bolus dose (e.g., 25% of the anticipated effective dose).
-
Administer the bolus slowly over 1-2 minutes.
-
Continuously monitor the animal for the desired level of sedation (e.g., loss of righting reflex) and for any adverse effects (e.g., changes in respiratory rate and pattern, heart rate, blood pressure, and oxygen saturation).
-
If the desired level of sedation is not achieved after 5 minutes, administer a supplemental dose of 10-25% of the initial dose.
-
Repeat supplemental dosing every 4-5 minutes as needed, carefully observing for side effects with each dose.
-
Record the total dose required to achieve and maintain the desired level of sedation.
-
-
Post-Procedure Monitoring:
-
Continue to monitor the animal's vital signs and behavior until full recovery.
-
Provide supportive care as needed (e.g., supplemental heat to prevent hypothermia).
-
Mandatory Visualization
Caption: Metabolic conversion of fospropofol and its mechanism of action.
Caption: Troubleshooting workflow for adverse events during fospropofol use.
References
- 1. Propofol - Wikipedia [en.wikipedia.org]
- 2. Fospropofol, a new sedative anesthetic, and its utility in the perioperative period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Fospropofol Disodium? [synapse.patsnap.com]
- 5. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Propofol-Induced Neurotoxicity in the Fetal Animal Brain and Developments in Modifying These Effects—An Updated Review of Propofol Fetal Exposure in Laboratory Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propofol-Induced Developmental Neurotoxicity: From Mechanisms to Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse effects of administration of propofol with various preanesthetic regimens in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PropoFlo (propofol) for Dogs - Drugs.com [drugs.com]
- 13. jdc.jefferson.edu [jdc.jefferson.edu]
- 14. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker ENA-001: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mynavas.org [mynavas.org]
- 17. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 18. Behavioural impairments after exposure of neonatal mice to propofol are accompanied by reductions in neuronal activity in cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioural impairments after exposure of neonatal mice to propofol are accompanied by reductions in neuronal activity in cortical circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gastrointestinal delivery of propofol from fospropofol: its bioavailability and activity in rodents and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Respiratory depression and apnea induced by propofol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fospropofol-Induced Paresthesia in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing fospropofol-induced paresthesia in research subjects.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during experiments involving fospropofol (B1673577).
Issue 1: High Incidence of Paresthesia or Pruritus Observed in Study Subjects.
-
Initial Assessment:
-
Confirm Dosage: Verify that the administered dose of fospropofol aligns with the experimental protocol and established guidelines. Higher doses are associated with a greater incidence of paresthesia.[1][2]
-
Review Subject Demographics: While not extensively documented, consider if any specific subject characteristics correlate with an increased incidence.
-
Document Symptoms: Record the onset, duration, intensity (mild, moderate, severe), and location (e.g., perineal, generalized) of the paresthesia for each subject. This data is crucial for assessing the effectiveness of any interventions. Paresthesia and pruritus typically occur within 5 minutes of the initial dose and are usually transient.[2][3][4]
-
-
Mitigation Strategies:
-
Premedication with an Opioid: The most common and documented method to reduce the incidence and severity of fospropofol-induced paresthesia is premedication with an opioid like fentanyl.[3][5][6]
-
Dose Adjustment: If the experimental design allows, consider reducing the initial dose of fospropofol. A dose of 6.5 mg/kg is a common starting point for sedation.[2][3] For patients who are ≥65 years of age or have severe systemic disease (ASA P3 or P4), a 25% dose reduction is recommended.[2]
-
Administration Technique (Less Documented but Suggested):
-
Issue 2: Subject Distress Due to Paresthesia.
-
Immediate Actions:
-
Reassurance: Inform the subject that the sensation is a known and temporary side effect of the medication and will resolve shortly.
-
Monitor Vital Signs: Although paresthesia is not typically associated with adverse changes in vital signs, continuous monitoring is a standard practice during sedation.
-
Document the Event: Note the severity of the distress and the duration of the symptoms.
-
-
Preventative Measures for Future Subjects:
-
Informed Consent: Ensure the informed consent process thoroughly explains the high likelihood of experiencing transient paresthesia or itching, particularly in the perineal region.
-
Implement Mitigation Strategies: Prophylactically use fentanyl premedication for all subjects, as outlined in the mitigation strategies for Issue 1.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical incidence of paresthesia with fospropofol?
A1: The incidence of paresthesia is dose-dependent and can be quite high. At a common sedation dose of 6.5 mg/kg, the rate of paresthesia can range from 47.6% to 68.4%.[2] Some studies have reported an incidence as high as 95% for paresthesia or pruritus, with varying degrees of severity.[1][6]
Q2: What is the underlying mechanism of fospropofol-induced paresthesia?
A2: The exact pharmacological basis of fospropofol-induced paresthesia is unknown.[4] It is widely speculated to be related to the phosphate (B84403) moiety of the fospropofol molecule, as similar sensations have been reported with other phosphate-containing drugs.[6] Another hypothesis suggests that formate, a metabolite of fospropofol, may contribute to the sensation of pruritus, as formic acid is known to cause itching.[6]
Q3: How long does fospropofol-induced paresthesia typically last?
A3: Fospropofol-induced paresthesia is generally transient and self-limiting, typically lasting for 1 to 2 minutes.[6] It usually occurs within 5 minutes of the initial administration of the drug.[2][3][4]
Q4: Are there any known treatments to stop the paresthesia once it has started?
A4: There are no specific treatments to abort an episode of fospropofol-induced paresthesia once it has begun. Management focuses on reassuring the subject that the sensation is temporary. Prophylactic measures, such as fentanyl premedication, are the most effective approach.[3][5][6]
Q5: Does premedication with fentanyl completely eliminate the risk of paresthesia?
A5: While fentanyl premedication has been shown to reduce the incidence and severity of paresthesia, it may not completely eliminate it in all subjects.[3]
Data Presentation
Table 1: Incidence of Paresthesia and Pruritus with Fospropofol at Different Doses
| Fospropofol Dose | Incidence of Paresthesia | Incidence of Pruritus | Study Population/Context | Premedication |
| 2 mg/kg | 47.6% - 59.8% | 14.7% - 25.5% | Flexible bronchoscopy, Colonoscopy | Fentanyl 50 mcg |
| 6.5 mg/kg | 47.6% - 68.4% | 8.0% - 27.6% | Colonoscopy, Flexible bronchoscopy, Minor surgical procedures | Fentanyl 50 mcg |
| 8.0 mg/kg | High (exact % not specified) | High (exact % not specified) | Colonoscopy | Fentanyl 50 mcg |
| 20 mg/kg | 62.0% (abnormal feeling) | Not specified | General anesthesia induction | Not specified |
Note: The term "abnormal feeling" in the 20 mg/kg study likely encompasses paresthesia.
Experimental Protocols
Protocol 1: Fentanyl Premedication for Mitigation of Paresthesia
-
Subject Preparation: Ensure the subject is in a monitored setting with intravenous access established.
-
Fentanyl Administration: Five minutes prior to the administration of fospropofol, administer 50 mcg of fentanyl intravenously.[2][6]
-
Fospropofol Administration: Administer the planned initial bolus dose of fospropofol (e.g., 6.5 mg/kg) intravenously.[2]
-
Monitoring and Data Collection: Continuously monitor the subject's vital signs and level of sedation. Record the incidence, intensity, duration, and location of any paresthesia or pruritus.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Fospropofol Disodium (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound injection for the sedation of patients undergoing colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
preventing fospropofol precipitation in physiological buffers
Welcome to the technical support center for fospropofol (B1673577) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of fospropofol in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is fospropofol and why is it considered water-soluble?
A1: Fospropofol is a water-soluble prodrug of propofol (B549288), an intravenous anesthetic agent.[1][2][3] Its chemical name is fospropofol disodium (B8443419), and it is this disodium salt form that confers its high water solubility.[1][3] The phosphate (B84403) group on the molecule is ionized at physiological pH, making the compound highly polar and thus readily soluble in aqueous solutions.[4] One study reported the water solubility of fospropofol in normal saline to be 461.46 ± 26.40 mg/mL.[5]
Q2: What is the pH of the commercial fospropofol solution?
A2: The commercial formulation of fospropofol for injection has a pH in the range of 8.2 to 9.0.[6]
Q3: Can I use buffers other than saline to dissolve fospropofol?
A3: While some lyophilized versions of fospropofol are reconstituted with normal saline, indicating good compatibility, using other physiological buffers should be approached with caution.[7][8] The stability and solubility of fospropofol can be influenced by the pH and composition of the buffer. It is crucial to ensure the final pH of the solution is compatible with fospropofol's stability and to consider potential interactions with buffer components.
Q4: What are the primary factors that could cause fospropofol to precipitate?
A4: The main factors that could lead to the precipitation of fospropofol, a water-soluble salt, include:
-
pH Changes: A significant decrease in the pH of the solution can lead to the protonation of the phosphate group, reducing its ionization and, consequently, its water solubility.[9][10][11]
-
Common Ion Effect: The presence of a high concentration of an ion that is common to the drug salt (e.g., sodium) in the buffer can decrease the solubility of the salt.[12][13][14][15][16]
-
Salting Out: High concentrations of salts in the buffer can reduce the amount of available water molecules to hydrate (B1144303) the fospropofol molecules, leading to precipitation.[17][18][19]
-
High Concentration: Exceeding the solubility limit of fospropofol in a particular buffer system will result in precipitation.
Q5: How can I visually check for precipitation in my fospropofol solution?
A5: Parenteral drug solutions should be visually inspected for particulate matter before use.[20][21] You can inspect the solution against a black and a white background to detect any fine particles, cloudiness, or crystals.[22] For detecting microprecipitates, a focused light beam (Tyndall effect) can be used to reveal light scattering from subvisible particles.[23]
Troubleshooting Guide: Fospropofol Precipitation
This guide is designed to help you troubleshoot and prevent the precipitation of fospropofol in your experimental solutions.
| Problem | Potential Cause | Recommended Action |
| Cloudiness or visible particles appear immediately upon dissolving fospropofol in a buffer. | pH incompatibility: The buffer pH is too low, causing the fospropofol to be less ionized and less soluble. | - Measure the final pH of the solution. - Adjust the buffer pH to be closer to the alkaline range (pH 8.2-9.0) where fospropofol is known to be stable. - Consider using a different buffer system with a more suitable pH range. |
| High salt concentration in the buffer: The buffer contains a high concentration of salts, leading to the "salting out" of fospropofol.[17][19] | - Reduce the salt concentration of the buffer if your experimental protocol allows. - Prepare a more dilute solution of fospropofol. | |
| Precipitate forms over time in a previously clear solution. | Solution instability: The fospropofol solution may be unstable at the storage temperature or over the storage period. | - Prepare fresh solutions before each experiment. - If storage is necessary, conduct a stability study to determine the optimal storage conditions (temperature, duration) for your specific buffer system. |
| Change in pH during storage: The pH of the buffer may have shifted over time (e.g., due to CO2 absorption from the air). | - Re-measure the pH of the solution. - Store solutions in tightly sealed containers to minimize gas exchange. | |
| Precipitation occurs when mixing the fospropofol solution with another solution (e.g., a cell culture medium). | Incompatibility with the second solution: The pH or ionic composition of the second solution is causing the precipitation of fospropofol. | - Check the pH and composition of the second solution. - Consider adjusting the pH of either solution before mixing. - Perform a small-scale compatibility test by mixing small volumes of the two solutions and observing for any precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Fospropofol in a Physiological Buffer
This protocol provides a general guideline for preparing a fospropofol solution. It is essential to adapt this protocol based on the specific requirements of your experiment and the buffer system you are using.
Materials:
-
Fospropofol disodium (lyophilized powder or solid)
-
Sterile physiological buffer of choice (e.g., Phosphate-Buffered Saline (PBS), TRIS-buffered saline (TBS), HEPES buffer)
-
Sterile, calibrated pH meter
-
Sterile containers
-
Sterile filters (0.22 µm)
Procedure:
-
Buffer Preparation: Prepare your desired physiological buffer and adjust its pH to the intended value for your experiment. Ideally, start with a pH in the slightly alkaline range (e.g., 7.4-8.5) to ensure initial solubility.
-
Fospropofol Weighing: In a sterile environment, accurately weigh the required amount of this compound powder.
-
Dissolution: Slowly add the weighed fospropofol to the buffer while gently stirring or vortexing. Avoid vigorous shaking to prevent foaming.
-
pH Measurement and Adjustment: After the fospropofol has completely dissolved, measure the final pH of the solution. If necessary, adjust the pH using small additions of a sterile acid or base solution (e.g., dilute HCl or NaOH) that is compatible with your buffer system. Be aware that significant pH adjustments can alter the buffer capacity.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination or undissolved microparticles.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness against both a black and a white background.
-
Storage: Use the solution immediately. If short-term storage is required, store in a tightly sealed, sterile container at a validated temperature (e.g., 2-8 °C) and for a validated duration.
Protocol 2: Assessment of Fospropofol Solubility in a New Buffer
This protocol helps determine the approximate solubility of fospropofol in a new or modified buffer system.
Materials:
-
This compound
-
The new buffer system at the desired pH
-
A series of sterile microcentrifuge tubes or small vials
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a series of fospropofol concentrations: In separate tubes, add a fixed volume of the new buffer. To each tube, add an increasing amount of fospropofol to create a range of concentrations (e.g., 10 mg/mL, 50 mg/mL, 100 mg/mL, 200 mg/mL, etc.).
-
Equilibration: Vortex each tube thoroughly for a set period (e.g., 10-15 minutes) to facilitate dissolution. Allow the tubes to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours), with intermittent mixing.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed to pellet any undissolved fospropofol.
-
Supernatant Analysis: Carefully collect the supernatant from each tube, ensuring no solid particles are transferred.
-
Concentration Determination: Measure the concentration of fospropofol in each supernatant sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
Solubility Determination: The concentration of fospropofol in the supernatant of the tubes where a pellet was observed represents the saturation solubility in that buffer system.
Visualizations
Caption: Metabolic conversion of fospropofol to propofol.
References
- 1. Fospropofol: Is there an infusion regimen for propofol equivalence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fospropofol - Wikipedia [en.wikipedia.org]
- 3. Fospropofol [medbox.iiab.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fospropofol | C13H21O5P | CID 3038498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound for Injection in General Anesthesia Induction for Adult Patients: A Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. scielo.br [scielo.br]
- 11. m.youtube.com [m.youtube.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Common Ion Effect: Significance and symbolism [wisdomlib.org]
- 16. What Is the Common Ion Effect? [eureka.patsnap.com]
- 17. Salting out - Wikipedia [en.wikipedia.org]
- 18. ovid.com [ovid.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Evaluation of a simple method for visual detection of microprecipitates in blends of parenteral drug solutions using a focused (tyndall) light beam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hypoxia During Fospropofol Administration in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential hypoxia during the administration of fospropofol (B1673577) in animal experiments. The information is presented in a question-and-answer format to directly address specific issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is fospropofol and how does it induce sedation?
A1: Fospropofol is a water-soluble prodrug of propofol (B549288).[1] After intravenous administration, it is metabolized by alkaline phosphatases in the body to produce propofol, which is the active anesthetic agent.[1] Propofol then acts on the central nervous system to induce sedation.
Q2: What is the primary mechanism of fospropofol-induced respiratory depression and hypoxia?
A2: The respiratory depression observed with fospropofol is due to the action of its active metabolite, propofol. Propofol enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2] This potentiation of GABAergic transmission in respiratory control centers of the brainstem, particularly the pre-Bötzinger complex, leads to a decrease in respiratory drive, which can result in hypoventilation and hypoxia.[3][4]
Q3: Is the risk of hypoxia the same with fospropofol as with propofol?
A3: Fospropofol generally has a slower onset of action and a more prolonged clinical effect compared to propofol lipid emulsions.[5][6] This pharmacokinetic profile may lead to a smoother induction of sedation and potentially a lower incidence of profound respiratory depression compared to bolus injections of propofol.[5] However, the risk of hypoxia still exists and is dose-dependent.
Q4: What are the key signs of impending hypoxia in a research animal under fospropofol sedation?
A4: Continuous monitoring is crucial. Key indicators of impending hypoxia include:
-
A decrease in oxygen saturation (SpO₂) below 95%.
-
A significant decrease in respiratory rate (bradypnea) or cessation of breathing (apnea).[7]
-
Changes in mucous membrane color (cyanosis), although this is a late-stage indicator.
-
An increase in end-tidal CO₂ (ETCO₂) on capnography, indicating inadequate ventilation.
Q5: Can other drugs administered with fospropofol increase the risk of hypoxia?
A5: Yes, co-administration of other central nervous system depressants, such as opioids (e.g., fentanyl) or benzodiazepines (e.g., midazolam), can potentiate the respiratory depressant effects of fospropofol and increase the risk of hypoxia.[8]
Troubleshooting Guide: Addressing Hypoxia During Fospropofol Administration
Problem: The animal's SpO₂ is dropping, and/or respiratory rate is significantly decreased after fospropofol administration.
Immediate Actions:
-
Stop Fospropofol Administration: Immediately cease the infusion or administration of any further fospropofol.
-
Ensure a Patent Airway: Check that the animal's airway is clear of any obstructions. This may involve repositioning the head and neck or checking the endotracheal tube if the animal is intubated.
-
Provide 100% Oxygen: If not already being administered, immediately provide supplemental oxygen.[9] If the animal is breathing spontaneously, a facemask can be used. If the animal is intubated, ensure the breathing circuit is connected to an oxygen source.
-
Initiate Manual Ventilation: If the animal's breathing is shallow or has stopped, begin manual ventilation with a resuscitation bag (e.g., Ambu bag) connected to an oxygen source. Provide gentle breaths at a rate appropriate for the species.
Secondary Actions & Diagnosis:
-
Assess Cardiovascular Status: Check the animal's heart rate and mucous membrane color. Profound hypoxia can lead to bradycardia and cardiovascular collapse.
-
Review Anesthetic Protocol: Re-evaluate the dose of fospropofol administered and consider the potential contribution of any other sedative or analgesic drugs.
-
Consider Reversal Agents: While there is no direct antagonist for propofol, research has explored the use of respiratory stimulants. One such agent, ENA-001, a BK-channel blocker, has shown promise in reversing propofol-induced respiratory depression in animal models and humans.[10][11][12][13][14] The use of such agents should be based on established institutional protocols and further research.
Escalation Plan:
-
If spontaneous respiration does not return promptly or if the animal's condition deteriorates, more advanced ventilatory support may be necessary. This could involve mechanical ventilation with controlled parameters.
-
Consult with a veterinarian or an experienced animal care staff member for further guidance and assistance.
Data Presentation
Table 1: Comparative Respiratory Effects of Propofol and Alfaxalone (B1662665) in Anesthetized Pigs
| Parameter | Propofol Group | Alfaxalone Group | P-value |
| Respiratory Rate (breaths/min) | Lower | Higher (7.3 breaths/min higher) | 0.01 |
| End-Tidal CO₂ (PE′CO₂) | Higher | Lower (0.8 kPa lower) | 0.05 |
| Oxygen Saturation (SpO₂) | No significant difference | No significant difference | >0.05 |
| Inspired Tidal Volume (VT) | No significant difference | No significant difference | >0.05 |
Data adapted from a study comparing propofol-ketamine-dexmedetomidine and alfaxalone-ketamine-dexmedetomidine in pigs.[15]
Table 2: Pharmacokinetic and Sedative Onset Comparison of Fospropofol and Propofol
| Parameter | Fospropofol | Propofol |
| Onset of Sedation | 4-8 minutes | ~40 seconds |
| Time to Peak Plasma Concentration (Propofol) | 8-12 minutes | Rapid |
| Half-life of Fospropofol Hydrolysis | ~8 minutes | N/A |
This table provides a general comparison; specific values can vary based on dose and animal species.[6][16]
Experimental Protocols
Protocol 1: Intravenous Administration of Fospropofol in Rats for Pharmacokinetic Studies
This protocol is adapted from a study evaluating the gastrointestinal delivery of propofol from fospropofol in rats.[17]
Materials:
-
Male Sprague-Dawley rats (225-250 g)
-
Fospropofol disodium (B8443419) powder
-
Sterile saline for injection
-
Electronic infusion pump
-
Catheters for intravenous administration (e.g., jugular vein)
Procedure:
-
Animal Preparation: Surgically implant an indwelling jugular vein catheter for drug administration and plasma sampling. Allow the animal to fully recover from surgery.
-
Drug Preparation: Prepare the fospropofol dosing solution by dissolving the powder in sterile saline to the desired concentration. The administration volume is typically 1 mL/kg.
-
Administration:
-
On the day of the experiment, take a control blood sample from the jugular vein of the conscious rat.
-
Attach the catheter to an electronic infusion pump.
-
Administer the fospropofol solution via a gradual, constant rate infusion over 10 minutes.
-
-
Monitoring:
-
Continuously monitor the animal for depth of sedation and respiratory rate.
-
Use a pulse oximeter with a sensor appropriate for rodents to monitor SpO₂.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 120, 240, and 360 minutes post-dose) for pharmacokinetic analysis.
-
Protocol 2: General Anesthesia and Mechanical Ventilation in Mice
This protocol provides general guidelines for mechanical ventilation in mice, which can be adapted for studies involving fospropofol where respiratory support is required.[18]
Materials:
-
Mouse ventilator
-
Endotracheal tube or tracheostomy cannula appropriate for the size of the mouse
-
Anesthetic induction chamber (e.g., for isoflurane (B1672236) induction prior to IV fospropofol)
-
Monitoring equipment (ECG, pulse oximeter, capnograph)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetic Induction: Induce anesthesia using a short-acting inhalant anesthetic like isoflurane in an induction chamber.
-
Intubation/Tracheostomy: Once the mouse is anesthetized, perform either endotracheal intubation or a tracheostomy to secure the airway.
-
Initiate Mechanical Ventilation:
-
Connect the endotracheal tube/tracheostomy cannula to the mouse ventilator.
-
Set the initial ventilator parameters. Typical starting parameters for a mouse are:
-
Respiratory Rate: 100-150 breaths/minute
-
Tidal Volume: 6-10 mL/kg
-
Inspiratory/Expiratory (I:E) Ratio: 1:1 to 1:1.5
-
-
-
Administer Fospropofol: Once the animal is stable on the ventilator, begin the administration of fospropofol as per the experimental protocol (e.g., bolus dose followed by continuous infusion).
-
Monitoring and Adjustment:
-
Continuously monitor heart rate, SpO₂, and end-tidal CO₂.
-
Adjust the ventilator settings as needed to maintain physiological parameters within the normal range.
-
Maintain the animal's body temperature using a heating pad.
-
Visualizations
Caption: Signaling pathway of fospropofol-induced hypoxia.
References
- 1. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Propofol? [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. δ-Subunit Containing GABAA Receptors Modulate Respiratory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of the respiratory effects of commonly utilized general anaesthesia regimes in male Sprague-Dawley rats [frontiersin.org]
- 6. aamsn.org [aamsn.org]
- 7. maineanesthesiaservices.com [maineanesthesiaservices.com]
- 8. Perspectives on the Role of Fospropofol in the Monitored Anesthesia Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 10. Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker ENA-001: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apsf.org [apsf.org]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
- 15. A comparison of respiratory function in pigs anaesthetised by propofol or alfaxalone in combination with dexmedetomidine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recovery from Fospropofol-Induced Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve recovery time following fospropofol-induced anesthesia in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential solutions and considerations.
Issue 1: Prolonged or Delayed Emergence from Anesthesia
Question: My subjects are taking longer than expected to recover from fospropofol (B1673577) anesthesia. What are the potential causes and how can I troubleshoot this?
Answer:
Delayed emergence from fospropofol-induced anesthesia can be multifactorial. Consider the following factors:
-
Dosage: Fospropofol exhibits a dose-dependent effect on recovery time. Higher doses will lead to longer recovery periods. Ensure your dosing is appropriate for the species, strain, and desired depth of anesthesia.
-
Metabolism: Fospropofol is a prodrug that is metabolized to propofol (B549288). Individual variations in the activity of alkaline phosphatases, the enzymes responsible for this conversion, can affect the rate of propofol clearance and thus recovery time. Factors such as age and liver function can influence metabolic rates.
-
Drug Interactions: Co-administration of other central nervous system depressants, such as opioids or benzodiazepines, can potentiate the sedative effects of fospropofol and prolong recovery.[1] Review your experimental protocol for any confounding medications.
-
Hypothermia: Anesthesia can induce hypothermia, which in turn can slow drug metabolism and delay recovery. Monitor and maintain the subject's body temperature within the normal physiological range.
-
Genetic Factors: Genetic variations in enzymes responsible for propofol metabolism, such as cytochrome P450 2B6 (CYP2B6) and UDP-glucuronosyltransferase 1A9 (UGT1A9), can lead to delayed emergence.[2]
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations and the concentration of your fospropofol solution.
-
Review Protocol: Scrutinize your experimental protocol for any other sedative or analgesic agents that may be contributing to the prolonged recovery.
-
Monitor Core Body Temperature: Implement measures to prevent heat loss during and after the procedure.
-
Consider Subject Variability: If the issue is consistent across multiple subjects, consider whether a lower dose of fospropofol might be sufficient for your experimental needs.
-
Pharmacological Intervention (Experimental): For translational research, consider experimental administration of agents like caffeine (B1668208) or methylphenidate, which have been shown to accelerate recovery from general anesthesia in preclinical studies.[3][4][5]
Issue 2: Inconsistent Recovery Times Across Subjects
Question: I am observing significant variability in recovery times between individual subjects in the same experimental group. How can I address this?
Answer:
Intersubject variability is a common challenge in anesthesia research. Several factors can contribute to this:
-
Physiological State: Differences in age, weight, sex, and overall health can impact drug metabolism and distribution.
-
Genetic Background: As mentioned previously, genetic variations in metabolic enzymes can lead to different recovery profiles.
-
Food and Water Intake: The hydration and nutritional status of the subjects can influence drug clearance.
Troubleshooting Steps:
-
Standardize Subjects: Use subjects of a similar age, weight, and sex to minimize physiological variability. Ensure all subjects are healthy and free from underlying conditions that could affect drug metabolism.
-
Control Environmental Factors: Maintain a consistent environment (temperature, light-dark cycle) for all subjects.
-
Standardize Pre-Procedure Conditions: Ensure consistent fasting or feeding schedules before anesthesia administration.
-
Increase Sample Size: A larger sample size can help to account for individual variability and provide more robust statistical power to your findings.
-
Blinding: Whenever possible, the researcher assessing recovery should be blinded to the experimental group to minimize observer bias.
Frequently Asked Questions (FAQs)
Pharmacological Interventions
Q1: Is there a specific reversal agent for fospropofol?
A1: Currently, there is no specific pharmacological antagonist for fospropofol or its active metabolite, propofol.[6] Management of overdose or prolonged sedation is primarily supportive.
Q2: What is the evidence for using caffeine to accelerate recovery?
A2: Preclinical studies in rats have shown that caffeine can significantly accelerate recovery from both isoflurane (B1672236) and propofol-induced anesthesia.[3][5] One study reported that caffeine was the most effective among three cAMP-elevating drugs tested in accelerating recovery.[3] A small clinical trial in humans also demonstrated that intravenous caffeine accelerated emergence from isoflurane anesthesia.[7] The proposed mechanisms include blockade of adenosine (B11128) receptors and elevation of intracellular cyclic AMP (cAMP).[3][8]
Q3: Can methylphenidate (Ritalin) be used to shorten recovery time?
A3: Studies in rats have shown that methylphenidate can actively induce emergence from isoflurane anesthesia.[4][9][10][11] It is thought to act by increasing arousal and respiratory drive, potentially through the activation of dopaminergic and adrenergic pathways.[4] Human studies on the use of methylphenidate for this purpose are limited.
Non-Pharmacological Interventions
Q4: Are there any non-pharmacological methods to improve recovery time?
A4: While not specific to fospropofol, general strategies to promote recovery from anesthesia include:
-
Maintaining Normothermia: Preventing heat loss during and after the procedure can aid in more rapid drug metabolism.
-
Physical Stimulation: In some contexts, gentle stimulation can help to arouse the subject.
-
Supportive Care: Ensuring a patent airway and adequate oxygenation is crucial for a smooth recovery.
For local anesthesia, methods like applying a warm compress and light physical activity have been suggested to increase blood flow and speed up the dissipation of the anesthetic.[2][12][13] The direct applicability of these methods to a general anesthetic like fospropofol requires further investigation.
Data Presentation
Table 1: Recovery Times from Fospropofol-Induced Sedation in Clinical Trials
| Study/Procedure | Fospropofol Dose (mg/kg) | Mean/Median Time to Full Alertness (minutes) | Comparison Group | Comparison Recovery Time (minutes) | Reference |
| Colonoscopy | 6.5 | 5.5 | Fospropofol 2 mg/kg | 3.0 | [14] |
| Flexible Bronchoscopy | 6.5 | 5.5 | - | - | [6] |
| Total Hip Arthroplasty (Elderly) | Varied | Extubation Time: 25.71 | Propofol | Extubation Time: 33.36 | [15] |
Table 2: Experimental Pharmacological Interventions to Accelerate Anesthesia Recovery
| Agent | Animal Model | Anesthetic Used | Key Finding | Reference |
| Caffeine | Rat | Propofol | Dramatically accelerated recovery from anesthesia. | [3][5] |
| Caffeine | Human | Isoflurane | Intravenous infusion accelerated emergence from anesthesia by an average of 6.9 minutes. | [7] |
| Methylphenidate | Rat | Isoflurane | Actively induced emergence from anesthesia. | [4][9] |
Experimental Protocols
1. Assessment of Anesthesia Recovery in Rodents: The Righting Reflex Test
The loss and return of the righting reflex is a standard method to assess the level of consciousness in rodents.[16]
Methodology:
-
Induction: Administer fospropofol to the subject via the appropriate route (e.g., intravenous).
-
Assessment of Loss of Righting Reflex (LORR):
-
Monitoring During Anesthesia: Maintain the desired depth of anesthesia and monitor vital signs as per the experimental protocol.
-
Assessment of Return of Righting Reflex (RORR):
-
At the end of the anesthetic period, cease administration of fospropofol.
-
At set intervals (e.g., every 1-2 minutes), gently place the animal on its back.
-
The time from the cessation of anesthesia to the point where the animal can successfully right itself is recorded as the recovery time.[12]
-
2. Clinical Assessment of Post-Anesthesia Recovery: The Aldrete Scoring System
The Aldrete score is a widely used tool to assess a patient's readiness for discharge from the post-anesthesia care unit (PACU).[19] A score of 9 or 10 is generally considered indicative of adequate recovery for discharge.[16]
Methodology:
The patient is evaluated based on five criteria, with each being assigned a score of 0, 1, or 2.
-
Activity:
-
2: Able to move all four extremities voluntarily or on command.
-
1: Able to move two extremities voluntarily or on command.
-
0: Unable to move any extremities.
-
-
Respiration:
-
2: Able to breathe deeply and cough freely.
-
1: Dyspnea or limited breathing.
-
0: Apneic.
-
-
Circulation:
-
2: Blood pressure ± 20% of pre-anesthetic level.
-
1: Blood pressure ± 20-49% of pre-anesthetic level.
-
0: Blood pressure ± 50% of pre-anesthetic level.
-
-
Consciousness:
-
2: Fully awake.
-
1: Arousable on calling.
-
0: Not responding.
-
-
Oxygen Saturation (SpO2):
-
2: SpO2 > 92% on room air.
-
1: Needs supplemental oxygen to maintain SpO2 > 90%.
-
0: SpO2 < 90% even with supplemental oxygen.
-
3. Objective Monitoring of Sedation Level: Bispectral Index (BIS)
The Bispectral Index (BIS) is a processed electroencephalogram (EEG) parameter that provides a direct measure of the hypnotic effect of anesthetic agents.[20] BIS values range from 100 (awake) to 0 (isoelectric EEG). A BIS value between 40 and 60 is generally targeted for general anesthesia.[20] Monitoring the rate of increase in the BIS value during emergence can provide an objective measure of recovery.
Methodology:
-
Sensor Placement: A BIS sensor is applied to the patient's forehead as per the manufacturer's instructions.
-
Baseline Measurement: A baseline BIS value is recorded before the administration of fospropofol.
-
Monitoring During Anesthesia: The BIS value is continuously monitored throughout the procedure to guide anesthetic administration and maintain the desired level of sedation.
-
Monitoring During Recovery: After the cessation of fospropofol, the time taken for the BIS value to return to baseline or a predefined "awake" value (e.g., >90) is recorded as an objective measure of recovery.
Mandatory Visualizations
Caption: Fospropofol metabolism to propofol and its action on the GABA-A receptor.
Caption: Experimental workflow for assessing anesthesia recovery.
Caption: Dopaminergic pathways involved in accelerating emergence from anesthesia.
References
- 1. Lusedra (Fospropofol Disodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. A Case of Delayed Emergence After Propofol Anesthesia: Genetic Analysis. | Semantic Scholar [semanticscholar.org]
- 3. Caffeine accelerates recovery from general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylphenidate Actively Induces Emergence from General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bispectral Index - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. somniaanesthesiaservices.com [somniaanesthesiaservices.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Frontiers | Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats [frontiersin.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Aldrete Score [mdcalc.com]
- 16. thecalculator.co [thecalculator.co]
- 17. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 18. Loss of righting reflex test [bio-protocol.org]
- 19. Emerging Circuits in Anesthesia: Following the Mesolimbic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bispectral index - Wikipedia [en.wikipedia.org]
Technical Support Center: Long-Term Intravenous Delivery of Fospropofol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fospropofol (B1673577) for long-term intravenous (IV) delivery in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the long-term intravenous administration of fospropofol.
| Issue/Question | Potential Cause & Troubleshooting Steps |
| Delayed or Inadequate Sedation | Cause: Fospropofol is a prodrug and requires enzymatic conversion to propofol (B549288), leading to a slower onset of action (4-8 minutes) compared to propofol.[1][2] Troubleshooting: 1. Patience is Key: Allow sufficient time for the initial dose to take effect before administering supplemental doses.[3] 2. Dosing Regimen: Ensure the initial bolus dose is adequate. For sedation, a common starting point is 6.5 mg/kg.[4] 3. Supplemental Doses: If sedation is insufficient, supplemental doses (e.g., 25% of the initial dose) can be administered, but no more frequently than every 4 minutes to avoid dose stacking and potential for over-sedation.[3][4] 4. Concomitant Medications: The use of an opioid premedication, such as fentanyl, can enhance the sedative effect.[1][5] |
| Unexpected Patient Arousal | Cause: Suboptimal dosing or increased patient stimulation. Troubleshooting: 1. Re-evaluate Sedation Goal: Assess the required depth of sedation for the ongoing procedure or experimental condition. 2. Titrate to Effect: Administer supplemental doses of fospropofol as needed, adhering to the recommended dosing interval.[4] 3. Consider Continuous Infusion: For prolonged procedures, a continuous infusion can provide a more stable level of sedation compared to intermittent boluses.[6][7] |
| Hypotension | Cause: Vasodilation, a known side effect of propofol, the active metabolite of fospropofol.[1][8] The incidence may be lower with fospropofol due to its slower conversion to propofol.[9][10] Troubleshooting: 1. Fluid Administration: Ensure the subject is adequately hydrated. 2. Dose Reduction: Consider reducing the infusion rate or the size of supplemental boluses. 3. Vasopressor Support: In cases of significant hypotension, vasopressor agents may be required. 4. Monitoring: Continuously monitor blood pressure, especially during dose initiation and titration.[2] |
| Respiratory Depression/Apnea | Cause: Central nervous system depression from propofol.[8] Troubleshooting: 1. Airway Management: Ensure immediate availability of airway management equipment and personnel trained in its use.[1] 2. Supplemental Oxygen: Administer supplemental oxygen to all subjects receiving fospropofol.[1] 3. Dose Titration: Carefully titrate the dose to the minimum required for the desired level of sedation. 4. Monitoring: Continuously monitor respiratory rate, oxygen saturation, and for any signs of airway obstruction.[2] |
| Paresthesia and/or Pruritus | Cause: A common side effect of fospropofol, often localized to the perineal region.[11] The exact mechanism is unknown but may be related to the phosphate (B84403) moiety.[11] Troubleshooting: 1. Patient/Subject Communication: Inform the subject that this is a known and usually transient side effect. 2. Symptomatic Relief: While no pretreatment has been proven effective, symptomatic relief measures can be considered. The sensations are typically transient and mild to moderate in intensity.[11] |
| Signs of Propofol Infusion Syndrome (PRIS) | Cause: A rare but potentially fatal complication associated with high-dose, long-term propofol administration. It is characterized by metabolic acidosis, rhabdomyolysis, hyperkalemia, and cardiac and renal failure.[12][13] Troubleshooting: 1. Immediate Discontinuation: If PRIS is suspected, discontinue the fospropofol infusion immediately.[13] 2. Supportive Care: Initiate supportive measures, which may include hemodialysis, hemodynamic support, and management of metabolic abnormalities.[13] 3. Monitoring: For long-term infusions, especially at higher doses, monitor for early signs of PRIS, including unexplained metabolic acidosis. |
Frequently Asked Questions (FAQs)
1. What are the primary advantages of using fospropofol over a standard propofol emulsion for long-term infusion?
Fospropofol is a water-soluble prodrug, which offers several potential advantages for long-term infusion:
-
Reduced Risk of Hyperlipidemia: Unlike propofol's lipid emulsion, fospropofol administration does not contribute to the lipid load, which may be beneficial in long-term sedation.[11]
-
Lower Potential for Bacterial Contamination: The aqueous solution of fospropofol is less prone to bacterial growth compared to the lipid emulsion of propofol.[8][11]
-
Less Pain on Injection: Fospropofol is associated with less pain at the injection site.[1][9]
2. How is fospropofol metabolized, and should I be concerned about the accumulation of its metabolites during long-term infusion?
Fospropofol is metabolized by alkaline phosphatases in the body to form propofol (the active compound), phosphate, and formaldehyde (B43269).[11] The formaldehyde is rapidly converted to formate (B1220265).[11]
-
Formaldehyde and Formate: In short-term studies, plasma concentrations of formaldehyde and formate have been found to be comparable to endogenous levels and are not considered a significant health risk.[14] However, in a case of a 12-hour infusion in a patient with renal and hepatic insufficiency, an increase in plasma formate concentration was observed.[15] Therefore, monitoring may be warranted in patients with impaired renal or hepatic function during long-term infusion.
-
Phosphate: Serum phosphate levels have not been shown to reach toxic concentrations, as it is efficiently eliminated by the kidneys.[11]
3. What is the recommended dosing for a continuous infusion of fospropofol for long-term sedation?
Currently, fospropofol is primarily approved for monitored anesthesia care (MAC) sedation with intermittent bolus dosing.[4] However, research into continuous infusion for long-term sedation is ongoing. A pilot clinical trial used a median dose of 4.33 mg/kg/h in the fospropofol group for long-term sedation in ICU patients.[16] It is crucial to titrate the infusion rate to the desired level of sedation for each individual subject.[4]
4. What are the key monitoring parameters during a long-term fospropofol infusion?
Continuous monitoring is essential and should include:
-
Level of Sedation: Using a validated sedation scale (e.g., Richmond Agitation-Sedation Scale - RASS).[16]
-
Hemodynamics: Continuous monitoring of blood pressure and heart rate.[2]
-
Respiratory Function: Continuous monitoring of respiratory rate, oxygen saturation, and end-tidal CO2.[2]
-
Metabolic Status: Regular monitoring of arterial blood gases for early signs of metabolic acidosis, especially in high-risk patients or with high-dose infusions.[17]
-
Renal and Hepatic Function: Periodic assessment of kidney and liver function, particularly in subjects with pre-existing impairment.[15]
-
Triglyceride Levels: While less of a concern than with propofol, baseline and periodic monitoring may be considered.
5. Is fospropofol compatible with other intravenous fluids and medications?
As a water-soluble drug, fospropofol's compatibility profile will differ from the lipid emulsion of propofol. It is generally recommended not to mix fospropofol with other drugs in the same IV line without specific compatibility data. Co-administration with opioids and sedative-hypnotics can lead to additive cardiorespiratory effects.[2] Always consult specific drug compatibility resources before co-administering any medication with fospropofol.
Data Presentation
Table 1: Pharmacokinetic Parameters of Fospropofol and Liberated Propofol
| Parameter | Fospropofol | Propofol (liberated from Fospropofol) |
| Time to Peak Plasma Concentration (Tmax) | 4-5 minutes | 9-15 minutes |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg | 5.8 L/kg |
| Terminal Half-life (t½) | ~46 minutes | 2.06 ± 0.77 hours |
| Protein Binding | ~98% | ~98% |
| Data from selected studies.[9][2][18] |
Table 2: Recommended Dosing for Monitored Anesthesia Care (MAC) Sedation
| Patient Group | Initial Bolus Dose | Supplemental Dose | Dosing Interval |
| Adults (18-65 years, ASA P1-P2) | 6.5 mg/kg | 1.6 mg/kg (25% of initial dose) | No more frequently than every 4 minutes |
| Geriatric (>65 years) or Severe Systemic Disease (ASA P3-P4) | 75% of standard dose | 75% of standard supplemental dose | No more frequently than every 4 minutes |
| Based on FDA-approved labeling for Lusedra®.[4][19] |
Table 3: Incidence of Common Adverse Events with Fospropofol (Short-Term Use)
| Adverse Event | Incidence |
| Paresthesia | 47.6% - 74% |
| Pruritus | 14.7% - 27.6% |
| Hypoxemia | 4% - 14.3% |
| Hypotension | 3.2% - 4% |
| Data compiled from clinical trials on MAC sedation.[11][19][20] |
Experimental Protocols
1. Protocol for Continuous Intravenous Infusion of Fospropofol for Long-Term Sedation
This is a sample protocol based on published clinical trial data and should be adapted for specific experimental needs.
Objective: To maintain a stable level of sedation for a prolonged period.
Materials:
-
Fospropofol disodium (B8443419) (35 mg/mL solution)
-
Syringe infusion pump
-
Standard IV administration set
-
Compatible IV fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water)
-
Monitoring equipment (ECG, NIBP, SpO2, EtCO2)
Procedure:
-
Loading Dose (Optional): Administer an initial IV bolus of 6.5 mg/kg to achieve the desired level of sedation.[4]
-
Initiation of Infusion: Immediately following the loading dose, start a continuous IV infusion of fospropofol. A starting infusion rate of approximately 4.33 mg/kg/h has been used in clinical trials for long-term sedation.[16]
-
Titration: Adjust the infusion rate based on the subject's response and the desired level of sedation, as assessed by a validated sedation scale (e.g., RASS).[16] Allow at least 15-20 minutes between dose adjustments to assess the full effect of the change.
-
Monitoring: Continuously monitor vital signs, oxygenation, and level of sedation throughout the infusion period.
-
Weaning: When sedation is no longer required, gradually decrease the infusion rate to allow for a smooth emergence.
2. Protocol for Monitoring Plasma Levels of Fospropofol and its Metabolites
Objective: To quantify the concentrations of fospropofol, propofol, and formate in plasma samples.
Materials:
-
Blood collection tubes containing an appropriate anticoagulant and a preservative to inhibit in vitro conversion of fospropofol (e.g., sodium orthovanadate).[21]
-
Centrifuge
-
Sample storage vials
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect blood samples at predetermined time points during and after the fospropofol infusion.
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled storage vials.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Utilize a validated LC-MS/MS method for the simultaneous quantification of fospropofol, propofol, and formate.[22][23][24] The method should include appropriate internal standards for each analyte.
Mandatory Visualization
Caption: Metabolic pathway of fospropofol.
Caption: Workflow for long-term fospropofol infusion.
References
- 1. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. drugs.com [drugs.com]
- 5. Fospropofol Disodium (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fospropofol: Is there an infusion regimen for propofol equivalence? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenatlasmd.com [glenatlasmd.com]
- 8. Propofol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propofol Infusion Syndrome in Adults: A Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. drugs.com [drugs.com]
- 15. Perspectives on the Role of Fospropofol in the Monitored Anesthesia Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound versus propofol for long-term sedation during invasive mechanical ventilation: A pilot randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. dovepress.com [dovepress.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. anestesiar.org [anestesiar.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mobile.labmedica.com [mobile.labmedica.com]
refining analytical techniques for accurate fospropofol measurement
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the accurate analytical measurement of fospropofol (B1673577) and its active metabolite, propofol (B549288).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying fospropofol and propofol in biological samples?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for propofol but is not suitable for the thermally labile metabolites of fospropofol.[6][7]
Q2: Why is it important to prevent the in-vitro conversion of fospropofol to propofol during sample handling?
A2: Fospropofol is a prodrug that is rapidly converted to propofol by alkaline phosphatase enzymes present in biological samples.[8][9][10] Failure to inhibit these enzymes in-vitro will lead to artificially elevated propofol concentrations and inaccurate pharmacokinetic and pharmacodynamic data.[10]
Q3: What is the primary metabolite of fospropofol, and what is its metabolic pathway?
A3: Fospropofol is metabolized by alkaline phosphatases to produce propofol (the active metabolite), formaldehyde, and phosphate.[8][9][11] Propofol is then further metabolized, primarily through glucuronidation.[9]
Q4: What are typical sample preparation techniques for fospropofol and propofol analysis?
A4: Common techniques include protein precipitation using acetonitrile (B52724), liquid-liquid extraction, and solid-phase extraction (SPE).[3][5][6] The choice of method depends on the biological matrix and the sensitivity required for the analysis.
Q5: What are the known stability issues with fospropofol samples?
A5: A significant issue reported in earlier studies was related to the use of sodium orthovanadate (SOV) as an alkaline phosphatase inhibitor.[10] Incomplete dissolution of SOV powder led to variable sample pH, hemolysis, and inconsistent extraction recovery and storage stability of propofol.[10] Standardizing the addition of SOV as a solution and improving sample handling techniques have resolved these issues.[10]
Troubleshooting Guides
Problem 1: Inconsistent or Artificially High Propofol Concentrations
-
Possible Cause: In-vitro conversion of fospropofol to propofol after sample collection.
-
Troubleshooting Steps:
-
Enzyme Inhibition: Ensure immediate and effective inhibition of alkaline phosphatases. Blood samples should be collected in tubes containing an appropriate inhibitor, such as a standardized solution of sodium orthovanadate (SOV).[10]
-
Sample Handling: Process samples on ice to minimize enzyme activity.
-
Standardized Procedures: Use a validated and standardized sample handling protocol, especially concerning the concentration and addition of inhibitors like SOV.[10]
-
Problem 2: Poor Peak Shape or Low Signal Intensity in HPLC/LC-MS
-
Possible Cause: Matrix effects from biological components interfering with the analysis.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: If using protein precipitation, ensure complete removal of proteins. Consider switching to a more robust method like solid-phase extraction (SPE) to remove interfering substances.[6]
-
Chromatographic Conditions: Adjust the mobile phase composition and gradient to improve peak resolution and shape.[3][12]
-
Internal Standard: Use a suitable internal standard, such as thymol (B1683141) or a deuterated analog of propofol (e.g., propofol-d17), to correct for variations in extraction and ionization.[3][13]
-
Problem 3: Low Recovery of Propofol During Extraction
-
Possible Cause: Issues with sample pH or extraction solvent.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the sample is optimized for the extraction method. For liquid-liquid extraction of propofol, the sample is typically alkalinized.[13]
-
Solvent Selection: Verify that the extraction solvent (e.g., heptane) is appropriate for propofol and that the solvent-to-sample ratio is adequate.[13]
-
Hemolysis: Check for hemolysis in plasma samples, as this can affect extraction efficiency. Issues with the concentration of additives like SOV have been shown to cause hemolysis.[10]
-
Quantitative Data Summary
Table 1: Performance of HPLC Methods for Propofol Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Detection | Fluorescence | Fluorescence | UV |
| Internal Standard | Thymol[3] | Not Specified | Not Specified |
| Linearity Range | 0.05 - 10 mg/L[3] | 0.108 - 5.4 mg/L[14] | 15 - 75 µg/mL[5] |
| Limit of Quantification (LOQ) | 3 ng/mL (plasma), 5 ng/mL (blood)[3] | 108 µg/L[14] | 750 ng/mL[5] |
| Intra-day Precision (%CV) | < 5.5%[3] | 4.34%, 2.33%, 0.61% (at different concentrations)[14] | Not Reported |
| Inter-day Precision (%CV) | < 5.5%[3] | 4.10%, 1.28%, 0.20% (at different concentrations)[14] | Not Reported |
| Mean Recovery | 105%[3] | 99.4% - 117.9%[14] | Not Reported |
Table 2: Performance of LC-MS/MS Methods for Propofol and Metabolite Quantification
| Parameter | Method 1 | Method 2 |
| Analytes | Propofol and its metabolites (PG, 1-QG, 4-QG, 4-QS)[15] | Propofol and its metabolites[6] |
| Matrix | Urine[15] | Serum[6] |
| Linearity Range | 100 - 10,000 ng/mL[15] | 5 - 2000 ng/mL[6] |
| Precision (%CV) | Average CV of 6.5%[15] | %RSD < 15%[6] |
| Recovery | Not Reported | > 85%[6] |
| Bias | -4.2 ng/mL[15] | Not Reported |
Experimental Protocols
Method 1: HPLC with Fluorescence Detection for Propofol in Plasma/Blood
-
Sample Preparation (Protein Precipitation):
-
HPLC Conditions:
Method 2: LC-MS/MS for Fospropofol and Propofol in Plasma
-
Sample Preparation:
-
Collect blood in tubes containing an alkaline phosphatase inhibitor (e.g., a standardized solution of sodium orthovanadate).[10]
-
Separate plasma by centrifugation at a low temperature.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes and remove matrix interferences.[6]
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.[2]
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 50 mm).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.[2]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Xevo TQD) operated in Multiple Reaction Monitoring (MRM) mode.[2]
-
Ionization: Electrospray Ionization (ESI), often in negative mode for propofol.[6]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Propofol detection for monitoring of intravenous anaesthesia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mobile.labmedica.com [mobile.labmedica.com]
- 7. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fospropofol - Wikipedia [en.wikipedia.org]
- 10. anestesiar.org [anestesiar.org]
- 11. aamsn.org [aamsn.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Formaldehyde Release from Fospropofol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the effects of formaldehyde (B43269) released during the metabolism of fospropofol (B1673577).
Frequently Asked Questions (FAQs)
Q1: How does fospropofol administration lead to formaldehyde release?
A1: Fospropofol is a water-soluble prodrug of propofol. Following intravenous administration, it is rapidly metabolized by endothelial alkaline phosphatases. This enzymatic hydrolysis releases propofol, which exerts the desired sedative effect, along with phosphate (B84403) and formaldehyde as byproducts.[1][2]
Q2: Is the amount of formaldehyde released from a standard dose of fospropofol considered toxic?
A2: Under normal clinical use, the formaldehyde produced from fospropofol is rapidly metabolized in the body.[2] It is first oxidized to formate (B1220265) and then further metabolized to carbon dioxide and water.[2] Clinical studies have shown that the resulting plasma concentrations of formaldehyde and formate are comparable to endogenous levels and are not considered to be toxic.[2]
Q3: What is the primary cellular mechanism for detoxifying the formaldehyde released from fospropofol?
A3: The primary pathway for formaldehyde detoxification is a glutathione (B108866) (GSH)-dependent process.[3][4] Formaldehyde spontaneously reacts with glutathione to form S-(hydroxymethyl)glutathione. This intermediate is then oxidized by the enzyme alcohol dehydrogenase 5 (ADH5) to S-formylglutathione, which is subsequently hydrolyzed to formate and regenerates glutathione.[3]
Q4: What are the potential risks if formaldehyde detoxification is impaired?
A4: If the formaldehyde detoxification pathway is overwhelmed or impaired, formaldehyde can exert cytotoxic effects. It is a reactive molecule that can form crosslinks with proteins and DNA, leading to cellular damage.[3] This can result in oxidative stress, inflammation, and, in severe cases, cell death.[5]
Q5: Are there any therapeutic agents that can help mitigate the effects of formaldehyde release?
A5: Yes, N-acetylcysteine (NAC) has shown promise as a protective agent against formaldehyde-induced toxicity.[5][6][7] NAC is a precursor to glutathione, and it also has direct antioxidant properties, helping to reduce oxidative stress and scavenge reactive oxygen species (ROS) generated by formaldehyde.[5][6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in cell culture experiments with fospropofol. | 1. High concentration of fospropofol leading to excessive formaldehyde release.2. Low endogenous glutathione levels in the cell line used.3. Compromised cellular detoxification pathways. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of fospropofol for your cell line.2. Supplement the cell culture medium with a glutathione precursor, such as N-acetylcysteine (NAC), prior to fospropofol treatment.3. Ensure cells are healthy and not under other metabolic stressors. |
| High variability in formaldehyde measurements between experimental replicates. | 1. Inconsistent sample handling and preparation.2. Instability of formaldehyde in the collected samples.3. Interference from other aldehydes in the sample. | 1. Standardize your sample collection and processing protocol. Ensure consistent timing and temperature.2. Use a derivatization agent immediately upon sample collection to stabilize the formaldehyde.3. Utilize a highly specific detection method, such as HPLC or GC-MS, to differentiate formaldehyde from other aldehydes.[8] |
| Difficulty in detecting a significant protective effect of a formaldehyde scavenger. | 1. Suboptimal concentration of the scavenger.2. Inappropriate timing of scavenger administration.3. The chosen experimental model is not sensitive enough to detect the protective effect. | 1. Perform a dose-response experiment to identify the most effective concentration of the scavenger.2. Administer the scavenger as a pre-treatment to allow for cellular uptake and enhancement of detoxification pathways before fospropofol exposure.3. Consider using a cell line known to be more sensitive to oxidative stress or directly measure markers of oxidative damage. |
Quantitative Data on Mitigation Strategies
The following tables summarize quantitative data from studies investigating the protective effects of N-acetylcysteine (NAC) against formaldehyde-induced toxicity.
Table 1: In Vivo Efficacy of N-acetylcysteine (NAC) in a Mouse Model of Formaldehyde-Induced Neurotoxicity
| Treatment Group | NAC Dose (mg/kg) | Mean Number of Purkinje Cells (± SD) |
| Control | - | 5.82 ± 1.41 |
| Formaldehyde | - | 3.14 ± 0.36 |
| Formaldehyde + NAC | 50 | 8.47 ± 3.01 |
Data adapted from a study on formaldehyde-induced neuronal damage in mice. The results suggest that a 50 mg/kg dose of NAC can prevent neuronal damage.[6]
Table 2: In Vitro and In Vivo Effects of N-acetylcysteine (NAC) on Formaldehyde-Induced Toxicity
| Experimental Model | Outcome Measured | Effect of Formaldehyde | Effect of Formaldehyde + NAC |
| J774A.1 Macrophages (in vitro) | Cell Viability | Decreased | Increased compared to formaldehyde alone |
| J774A.1 Macrophages (in vitro) | Reactive Oxygen Species (ROS) | Increased | Reduced compared to formaldehyde alone |
| C57BL/6 Mice (in vivo) | Leukocyte Count (Blood) | Increased | Attenuated increase |
| C57BL/6 Mice (in vivo) | GSH/GSSG Ratio | Decreased | Attenuated decrease |
| C57BL/6 Mice (in vivo) | Protein Carbonyls | Increased | Attenuated increase |
| C57BL/6 Mice (in vivo) | Lipid Peroxidation | Increased | Attenuated increase |
This table summarizes the protective effects of NAC against formaldehyde-induced changes in a macrophage cell line and in mice. NAC was shown to mitigate the negative effects on cell viability, oxidative stress markers, and inflammation.[5][7]
Experimental Protocols
Protocol 1: In Vitro Assessment of a Formaldehyde Scavenger's Efficacy
This protocol outlines a general procedure to evaluate the effectiveness of a potential formaldehyde scavenger, such as N-acetylcysteine (NAC), in a cell culture model.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa, HepG2, or a neuronal cell line) in the appropriate medium.
-
Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of the experiment.
2. Pre-treatment with Scavenger:
-
Prepare a stock solution of the formaldehyde scavenger (e.g., NAC) in a suitable solvent.
-
Dilute the stock solution in cell culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the cells and add the medium containing the scavenger.
-
Incubate the cells for a predetermined pre-treatment period (e.g., 1-4 hours).
3. Fospropofol Treatment:
-
Prepare a stock solution of fospropofol in sterile, aqueous buffer.
-
Dilute the fospropofol stock solution in cell culture medium to the desired final concentration.
-
Add the fospropofol-containing medium to the pre-treated cells.
-
Include control groups: untreated cells, cells treated with the scavenger alone, and cells treated with fospropofol alone.
-
Incubate for the desired experimental duration (e.g., 24 hours).
4. Measurement of Cytotoxicity:
-
Assess cell viability using a standard method such as the MTT or LDH assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
5. Measurement of Formaldehyde Levels (Optional):
-
At the end of the treatment period, collect the cell culture supernatant.
-
Measure the formaldehyde concentration using a commercially available kit or an established analytical method like HPLC with derivatization.[8]
Protocol 2: Quantification of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring total glutathione levels in cell lysates.
1. Sample Preparation:
-
After experimental treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant, which contains the intracellular components including glutathione.
2. Glutathione Assay:
-
Use a commercially available glutathione assay kit that employs the enzymatic recycling method with Ellman's reagent (DTNB).[9][10][11]
-
Prepare a standard curve using the provided glutathione standard.
-
Add the cell lysate samples and standards to a 96-well plate.
-
Add the assay reagents (DTNB, glutathione reductase, and NADPH) according to the kit's protocol.
-
Measure the absorbance at 405-412 nm over time using a microplate reader.[9][11]
3. Data Analysis:
-
Calculate the rate of the reaction for each sample and standard.
-
Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve.
-
Normalize the glutathione concentration to the total protein concentration of the cell lysate.
Visualizations
References
- 1. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous formaldehyde scavenges cellular glutathione resulting in redox disruption and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine modulates redox imbalance and inflammation in macrophages and mice exposed to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nwlifescience.com [nwlifescience.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Co-administration of Fospropofol with Other Research Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of fospropofol (B1673577) and its active metabolite, propofol (B549288), with other research agents.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering other agents with fospropofol?
A1: Co-administration of agents such as opioids or benzodiazepines with fospropofol is primarily to enhance sedative and analgesic effects, allowing for lower doses of fospropofol and potentially reducing dose-dependent side effects.[1][2] For instance, opioids like fentanyl are often used as a premedication to provide analgesia, which fospropofol lacks, and to reduce the total dose of fospropofol required to achieve the desired level of sedation.[2][3] Benzodiazepines can be used to produce anxiolysis and amnesia.[1]
Q2: How does fospropofol's mechanism of action accommodate co-administration?
A2: Fospropofol is a water-soluble prodrug that is converted to propofol by alkaline phosphatases.[1] Propofol then acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[4] This mechanism can be complemented by other agents that act on different receptors (e.g., opioids on opioid receptors) or that also modulate the GABA-A receptor at different sites (e.g., benzodiazepines), leading to synergistic or additive effects.[5][6]
Q3: What are the most common agents co-administered with fospropofol in a research setting?
A3: In both clinical and preclinical research, fospropofol is most commonly co-administered with:
-
Opioids: Fentanyl is frequently used as a premedication.[2][3]
-
Benzodiazepines: Midazolam is a common choice for its anxiolytic and amnestic properties.[1][7]
-
Alpha-2 Adrenergic Agonists: Agents like dexmedetomidine (B676) are explored for their sedative and analgesic-sparing effects.[8][9]
Q4: How should I calculate the initial dose of fospropofol when co-administering another agent?
A4: When co-administering a sedative or analgesic agent, it is crucial to reduce the initial dose of fospropofol to avoid excessive sedation and cardiorespiratory depression. A general recommendation is to start with a 25-50% reduction of the standard fospropofol dose and titrate to effect based on the specific agent, its dose, and the desired level of sedation. Always refer to established protocols and dose-response studies for the specific combination and animal model.[10][11]
Troubleshooting Guides
Issue 1: Inadequate Sedation
-
Question: I've administered fospropofol with an opioid, but the animal is not reaching the desired level of sedation. What should I do?
-
Answer:
-
Verify Administration: Ensure the full dose was administered intravenously. Infiltration or subcutaneous administration will result in a delayed and reduced effect.
-
Allow Sufficient Time for Onset: Fospropofol has a slower onset of action (4-8 minutes) compared to propofol due to its conversion to the active metabolite.[1] Wait for this period before assessing the depth of sedation.
-
Administer a Supplemental Dose: If sedation is still inadequate after the initial onset period, a supplemental dose of fospropofol (typically 25% of the initial dose) can be administered.[2]
-
Evaluate the Co-administered Agent's Dose: The dose of the co-administered agent may be insufficient to produce the desired synergistic effect. Consult literature for appropriate dose ranges for the specific combination and species.
-
Issue 2: Excessive Sedation or Apnea
-
Question: The animal has become apneic after co-administration of fospropofol and a benzodiazepine (B76468). How should I manage this?
-
Answer:
-
Ensure a Patent Airway: Immediately check the animal's airway for any obstruction.
-
Provide Ventilatory Support: If spontaneous breathing has ceased, provide manual or mechanical ventilation with supplemental oxygen.[1]
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and oxygen saturation.
-
Consider Reversal Agents: If a benzodiazepine or opioid was co-administered, consider the use of their respective reversal agents (e.g., flumazenil (B1672878) for benzodiazepines, naloxone (B1662785) for opioids). Be aware that reversing the co-administered agent may lighten the plane of sedation.
-
Reduce Future Doses: In subsequent experiments, reduce the initial doses of both fospropofol and the co-administered agent.
-
Issue 3: Hypotension
-
Question: The animal's blood pressure has dropped significantly after receiving fospropofol and an alpha-2 agonist. What is the appropriate response?
-
Answer:
-
Administer Intravenous Fluids: A fluid bolus can help to increase intravascular volume and restore blood pressure.
-
Reduce Infusion Rate (if applicable): If the drugs are being administered as a continuous infusion, reduce the rate of infusion.
-
Consider Vasopressors: In cases of severe or persistent hypotension, the administration of a vasopressor may be necessary.
-
Ensure Adequate Oxygenation: Hypoxia can exacerbate hypotension. Ensure the animal is well-oxygenated.
-
Review Dosing: Alpha-2 agonists can cause significant cardiovascular depression. Ensure the dose used is appropriate for the species and in combination with fospropofol.
-
Issue 4: Unexpected Animal Movement
-
Question: The animal is moving in response to surgical stimulation despite what appears to be an adequate level of sedation. Why is this happening and what should I do?
-
Answer:
-
Assess Analgesia: Fospropofol provides sedation but not analgesia. If the procedure is painful, movement is likely a response to noxious stimuli. Ensure adequate analgesia is on board, for example, by administering an opioid.
-
Deepen the Level of Sedation: If analgesia is deemed adequate, a supplemental dose of fospropofol may be necessary to deepen the level of sedation.
-
Consider the Type of Movement: Myoclonic movements can occur with propofol and do not necessarily indicate an inadequate depth of anesthesia.[12] Differentiate between purposeful movement in response to a stimulus and involuntary myoclonus.
-
Quantitative Data
Table 1: Recommended Initial Intravenous Doses for Fospropofol Co-administration in Preclinical Models
| Animal Model | Co-administered Agent | Fospropofol Dose (mg/kg) | Co-administered Agent Dose | Reference(s) |
| Rat | Fentanyl | 100 | 0.3 mg/kg | [13] |
| Dexmedetomidine | 25 | 5 µg/kg | [14] | |
| Dog | Fentanyl | 3.33 - 3.67 | 5 - 10 µg/kg | [10] |
| Midazolam | 3.58 | 0.2 mg/kg | [11] | |
| Mouse | Fentanyl | 75 | 0.2 mg/kg | [15] |
Table 2: Clinical Efficacy of Fospropofol Co-administered with Fentanyl
| Procedure | Fospropofol Dose (mg/kg) | Fentanyl Premedication | Sedation Success Rate | Key Adverse Events | Reference(s) |
| Colonoscopy | 6.5 | 50 mcg | 87% | Paresthesia (68%), Pruritus (16%) | [16] |
| Flexible Bronchoscopy | 6.5 | 50 mcg | 88.7% | Hypoxemia (14.3%), Hypotension (3.2%) | [2] |
| Dental Procedure | 6.5 | 1 µg/kg | Not specified | Perineal discomfort (40.6%) | [7] |
Experimental Protocols
Protocol 1: Co-administration of Fospropofol and Fentanyl in Rats for Sedation
Objective: To achieve a state of moderate to deep sedation suitable for minor procedures.
Materials:
-
Fospropofol solution
-
Fentanyl solution
-
Sterile saline
-
Intravenous catheterization supplies for the lateral tail vein
-
Monitoring equipment (pulse oximeter, temperature probe)
Procedure:
-
Animal Preparation: Acclimatize the rat to the laboratory environment. Ensure the animal is healthy and within the appropriate weight range for the study.
-
Catheter Placement: Place an intravenous catheter in the lateral tail vein of the rat. General guidelines for this procedure can be found in resources for rodent administration techniques.
-
Fentanyl Administration: Administer fentanyl at a dose of 5 µg/kg intravenously.[10]
-
Waiting Period: Wait for 5 minutes to allow for the onset of fentanyl's effects.[1]
-
Fospropofol Administration: Administer fospropofol as an intravenous bolus at an initial dose of 10 mg/kg.
-
Monitoring: Continuously monitor the animal for depth of sedation (e.g., loss of righting reflex, response to toe pinch), respiratory rate, and heart rate. The onset of sedation with fospropofol is expected within 4-8 minutes.[1]
-
Supplemental Doses: If the desired level of sedation is not achieved after 10 minutes, a supplemental dose of fospropofol (2.5 mg/kg, which is 25% of the initial dose) may be administered.
-
Recovery: After the procedure, continue to monitor the animal until it has fully recovered, as evidenced by the return of the righting reflex and normal ambulation.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The primary mechanism of action for the sedative effects of fospropofol (via its active metabolite, propofol) is the potentiation of GABAergic inhibition through the GABA-A receptor. Benzodiazepines also act on the GABA-A receptor, but at a different allosteric site, leading to a synergistic enhancement of the inhibitory signal.
Caption: GABA-A receptor modulation by GABA, benzodiazepines, and propofol.
Experimental Workflow for Investigating Fospropofol Co-administration
The following diagram outlines a typical workflow for a preclinical study investigating the effects of co-administering fospropofol with another research agent.
Caption: Preclinical experimental workflow for fospropofol co-administration.
References
- 1. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and safety of fospropofol disodium sedation for same-day bidirectional endoscopy in elderly patients: protocol for a prospective, single-center, randomized, double-blind, non-inferiority trial [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal delivery of propofol from fospropofol: its bioavailability and activity in rodents and human volunteers [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Fospropofol<sub>FD</sub> Compared to Propofol When Given During the Induction of General Anaesth… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aamsn.org [aamsn.org]
- 13. ntnu.edu [ntnu.edu]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
troubleshooting unexpected cardiovascular responses to fospropofol
This guide is intended for researchers, scientists, and drug development professionals using fospropofol (B1673577). It provides detailed troubleshooting information and frequently asked questions regarding unexpected cardiovascular responses that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is fospropofol and what is its primary mechanism of action?
Fospropofol is a water-soluble prodrug of propofol (B549288), designed to be a sedative-hypnotic agent.[1][2] After intravenous administration, it is metabolized by endothelial and liver alkaline phosphatases into the active anesthetic, propofol, along with phosphate (B84403) and formaldehyde (B43269).[3][4] The formaldehyde is rapidly oxidized to formate (B1220265).[3] The sedative and anesthetic effects are not caused by fospropofol itself, but by the liberated propofol.[3] Propofol acts as a positive allosteric modulator of the GABA-A receptor, which increases chloride conductance, leading to hyperpolarization and inhibition of postsynaptic neurons.[2][3]
Q2: What are the expected cardiovascular effects of fospropofol?
Due to the gradual enzymatic conversion to propofol, fospropofol has a slower onset of action (4-8 minutes) compared to propofol emulsion.[3][5] This slower release generally results in a more favorable hemodynamic profile with a lower incidence of severe hypotension and respiratory depression compared to an equivalent bolus dose of propofol.[1][5] However, some degree of blood pressure reduction is an expected pharmacodynamic effect.
Q3: What are the most common unexpected or adverse cardiovascular responses?
The most clinically significant cardiovascular adverse events are hypotension (low blood pressure) and bradycardia (slow heart rate).[6] While often transient and mild-to-moderate, these events can be more pronounced in certain patient populations or at higher doses.[1] Delayed-onset hypotension is a particular concern due to the pharmacokinetics of the prodrug.[1]
Q4: How does the cardiovascular safety profile of fospropofol compare to propofol?
Fospropofol generally demonstrates improved hemodynamic stability compared to propofol.[1] The slower rate of propofol liberation from fospropofol results in lower peak plasma concentrations of propofol, which mitigates the sharp drop in blood pressure often seen with propofol bolus injections.[5] Studies have shown a lower incidence of hypotension and apnea (B1277953) with fospropofol.[5] However, the incidence of hypotension can be similar between the two drugs during continuous infusion for deep sedation.[7]
Q5: Do the metabolic byproducts of fospropofol (formaldehyde, formate, phosphate) have cardiovascular effects?
While the generation of formaldehyde and formate is a known metabolic pathway, studies indicate that with short-term use, their plasma concentrations are comparable to endogenous levels and do not pose a significant health risk.[1][3][8] Similarly, serum phosphate levels do not typically reach toxic concentrations as excess phosphate is efficiently cleared by the kidneys.[9] The primary cardiovascular effects observed are attributable to the liberated propofol.[3]
Q6: Can fospropofol be used in subjects with pre-existing cardiovascular conditions?
Caution is advised. Researchers should be aware that subjects with compromised myocardial function, reduced vascular tone, or hypovolemia are at an increased risk for hypotension.[10] Elderly subjects or those with severe systemic disease (ASA P3 or P4) may also be more sensitive to the hemodynamic effects and often require a dose adjustment.[10][11]
Troubleshooting Guides
This section addresses specific cardiovascular issues in a question-and-answer format.
Issue 1: Subject develops significant or prolonged hypotension after fospropofol administration.
-
What are the likely causes?
-
Dose and Rate: The effect is often dose-dependent. Higher initial or supplemental doses increase the risk.[3]
-
Subject Characteristics: Pre-existing conditions such as heart disease, hypovolemia, or reduced vascular tone can predispose a subject to a more pronounced hypotensive response.[10][11]
-
Concomitant Medications: Co-administration with other cardiorespiratory depressants, such as opioids or benzodiazepines, can produce additive hypotensive effects.[3][10]
-
Delayed Onset: Due to the time required to convert fospropofol to propofol, hypotension may have a delayed onset, appearing several minutes after the initial bolus.[1]
-
-
What immediate steps should be taken?
-
Ensure Continuous Monitoring: Verify that continuous monitoring of ECG, blood pressure, and pulse oximetry is in place and functioning correctly.[3][10]
-
Administer Supplemental Oxygen: Ensure the subject is receiving supplemental oxygen, as hypoxemia can exacerbate hemodynamic instability.[3][10]
-
Fluid Administration: Ensure secure intravenous access is available. Administering a bolus of crystalloid fluids (e.g., normal saline) can help counteract vasodilation and restore intravascular volume.[10][12]
-
Withhold Further Doses: Do not administer any further supplemental doses of fospropofol until blood pressure has stabilized.[10]
-
Administer Vasopressors: If hypotension is severe (e.g., Mean Arterial Pressure < 60 mmHg) and does not respond to fluid administration, the use of vasopressors is warranted.[12]
-
Phenylephrine (B352888): A good choice if hypotension is accompanied by a normal or elevated heart rate.
-
Ephedrine (B3423809): Can be used if hypotension is accompanied by bradycardia.[1][12]
-
-
Issue 2: Subject develops unexpected bradycardia during the experiment.
-
What are the likely causes?
-
Propofol-Mediated Effects: The active metabolite, propofol, can cause bradycardia and may inhibit the heart's conduction system.[4][13][14] It can also alter the baroreflex mechanism, blunting the expected heart rate increase in response to a drop in blood pressure.[12]
-
Vagal Stimulation: The experimental procedure itself (e.g., endoscopy) may be causing a vagal response, leading to a slowed heart rate.
-
-
What immediate steps should be taken?
-
Assess Hemodynamic Stability: Determine if the bradycardia is associated with hypotension. If the subject is hemodynamically unstable, immediate intervention is required.
-
Pause or Reduce Stimulation: Temporarily halt any procedural activity that could be causing vagal stimulation.
-
Administer Atropine (B194438): For clinically significant and symptomatic bradycardia, intravenous atropine is the standard treatment.[1][12]
-
Review Protocol: Ensure the dosing and administration protocol is being followed correctly.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the cardiovascular effects of fospropofol from various studies.
Table 1: Comparative Profile of Fospropofol vs. Propofol
| Parameter | Fospropofol | Propofol | Source(s) |
| Onset of Sedation | 4 - 8 minutes | 15 - 30 seconds | [2][3][5] |
| Metabolism | Hydrolyzed by alkaline phosphatase to propofol | Hepatic glucuronidation | [2][3] |
| Hypotension Incidence (Anesthesia Induction) | 13.5% (at 20 mg/kg) | 11.4% (at 2 mg/kg) | [15][16] |
| Hypotension Incidence (Deep Sedation) | 60.0% | 60.0% | [7] |
| Volume of Distribution (Vd) | 0.33 L/kg (Fospropofol) | 5.8 L/kg (Liberated Propofol) | [3][5] |
| Protein Binding | ~98% | ~98% | [3] |
Table 2: Incidence of Cardiovascular Adverse Events with Fospropofol in Procedural Sedation
| Procedure Type | Fospropofol Dose | Incidence of Hypotension | Incidence of Hypoxemia | Source(s) |
| Flexible Bronchoscopy | 6.5 mg/kg | 3.2% | 14.3% | [1] |
| Colonoscopy | Standard Dosing | 4% | 4% | [3][10] |
| Various Procedures | > Recommended Dose | 6% | Not specified | [10] |
| Minor Surgical Procedures | 6.5 mg/kg initial + supplements | 2.4% (3 of 123 patients) | Not specified | [1] |
Experimental Protocols
Protocol 1: Sample Preclinical Protocol for Assessing Cardiovascular Response (This is a generalized methodology based on principles from isolated heart perfusion studies and should be adapted for specific experimental needs.)
-
Subject Preparation: Anesthetize a suitable animal model (e.g., rabbit, rat) following approved institutional animal care and use committee (IACUC) protocols.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart. Immediately cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Instrumentation: Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR). Place flow probes to measure coronary flow (CF).
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20 minutes), recording all hemodynamic parameters.
-
Drug Administration:
-
Control Group: Perfuse with the vehicle solution for a set duration.
-
Fospropofol Group: Perfuse with the Krebs-Henseleit buffer containing the desired concentration of fospropofol.
-
-
Data Acquisition: Continuously record LVDP, HR, and CF throughout the administration period and a subsequent washout period.
-
Analysis: Compare the hemodynamic parameters between the control and fospropofol groups to determine the drug's direct effects on myocardial contractility, heart rate, and coronary perfusion.
Reference adapted from methodologies used in cardiac protection studies.[17]
Protocol 2: Sample Clinical Monitoring Protocol During Fospropofol Administration
-
Personnel: Fospropofol should be administered only by personnel trained in the administration of general anesthesia who are not involved in conducting the diagnostic or therapeutic procedure.[10]
-
Pre-Procedure Assessment:
-
Record baseline vital signs, including heart rate, blood pressure, and oxygen saturation.
-
Assess the patient's ASA physical status.
-
Ensure a patent intravenous line is secured.
-
-
Required Equipment: Facilities for airway management, artificial ventilation, supplemental oxygen, and cardiovascular resuscitation must be immediately available.[3]
-
Monitoring During Procedure:
-
Continuous Monitoring: All patients must have continuous monitoring via pulse oximetry and electrocardiogram (ECG).[10]
-
Frequent Blood Pressure: Measure and record blood pressure at frequent intervals (e.g., every 2-3 minutes) after the initial dose and throughout the procedure.[18]
-
Level of Sedation: Monitor the level of sedation to avoid unintentional deep sedation.
-
-
Post-Procedure:
-
Continue to monitor vital signs in a recovery area until the patient is stable and has returned to their baseline level of consciousness.
-
Record any adverse events, including hypotension, bradycardia, or apnea, and the interventions required.
-
Visualizations
Caption: Metabolic pathway of fospropofol to its active and byproduct metabolites.
Caption: Experimental workflow for the management of fospropofol-induced hypotension.
Caption: Decision tree for initial assessment of an unexpected cardiovascular event.
References
- 1. Clinical Use of Fospropofol Disodium: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propofol - Wikipedia [en.wikipedia.org]
- 3. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. This compound versus Propofol for deep sedation in critically ill patients: a randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. Prevention of hypotension associated with the induction dose of propofol: A randomized controlled trial comparing equipotent doses of phenylephrine and ephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects | Semantic Scholar [semanticscholar.org]
- 14. Propofol and arrhythmias: two sides of the coin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficacy and Safety of this compound for Injection in General Anesthesia Induction for Adult Patients: A Phase 3 Trial [frontiersin.org]
- 16. Efficacy and Safety of this compound for Injection in General Anesthesia Induction for Adult Patients: A Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Propofol Protects the Immature Rabbit Heart against Ischemia and Reperfusion Injury: Impact on Functional Recovery and Histopathological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Attenuation of Cardiovascular Responses and Upper Airway Events to Tracheal Extubation by Low Dose Propofol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Fospropofol Administration: A Technical Support Guide for Consistent Sedation
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to achieve consistent sedation levels with fospropofol (B1673577). This guide includes troubleshooting advice, frequently asked questions, detailed experimental methodologies, and quantitative data summaries to support your research endeavors.
Troubleshooting Guide: Addressing Common Issues in Fospropofol Sedation
This section provides solutions to common challenges encountered during fospropofol administration for consistent and predictable sedation.
| Issue | Potential Cause | Recommended Action |
| Variable Sedation Depth | Individual differences in alkaline phosphatase activity or genetic variations in enzymes like CYP2B6 can affect the conversion of fospropofol to propofol (B549288), leading to unpredictable sedation levels.[1][2] | Implement a dose titration protocol. Start with a conservative initial dose and administer supplemental doses based on the patient's response, assessed using a standardized sedation scale like the MOAA/S.[3][4] Consider genetic screening for polymorphisms in drug-metabolizing enzymes in relevant study populations. |
| Delayed Onset of Sedation | The conversion of fospropofol to active propofol is a rate-limiting step, resulting in a slower onset of action compared to propofol itself. The time to onset can range from 4 to 13 minutes. | Administer an opioid premedication, such as fentanyl, 5 minutes prior to the initial fospropofol dose to provide initial analgesia and sedation.[3][5] Counsel patients and staff on the expected time to onset to manage expectations. |
| Unexpected Deep Sedation | Co-administration of other central nervous system depressants, such as benzodiazepines or opioids, can potentiate the sedative effects of fospropofol. | Carefully review all concomitant medications. Consider reducing the initial dose of fospropofol when used with other sedatives.[6] Ensure continuous monitoring of vital signs and level of consciousness. |
| Patient Dissatisfaction | Common side effects of fospropofol include paresthesia (often in the perineal region) and pruritus.[5] Inadequate sedation or prolonged recovery can also lead to dissatisfaction. | Inform patients about the potential for these common, typically transient side effects. Utilize patient satisfaction surveys to systematically gather feedback and identify areas for protocol improvement.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of fospropofol for consistent sedation in adults?
For healthy adults under 65 (ASA P1 or P2), the standard initial dose is a 6.5 mg/kg intravenous bolus.[3][4] For patients aged 65 or older, or those with severe systemic disease (ASA P3 or P4), a reduced initial dose of 75% of the standard dose is recommended.[3]
Q2: How should supplemental doses be administered to maintain a consistent level of sedation?
Supplemental doses of 1.6 mg/kg (25% of the initial standard dose) can be administered as needed, but not more frequently than every 4 minutes.[3][4] The decision to administer a supplemental dose should be based on the patient's response to verbal or light tactile stimulation, indicating a lightening of sedation.[3]
Q3: What are the key pharmacokinetic parameters to consider for fospropofol?
Fospropofol is a prodrug that is converted to propofol by alkaline phosphatases.[9] This conversion is a key factor in its pharmacokinetic profile, leading to a delayed peak concentration of propofol compared to direct administration. The half-life of fospropofol itself is relatively short.
| Parameter | Fospropofol | Propofol (from Fospropofol) |
| Time to Peak Concentration | Dose-dependent (e.g., 8-12 minutes) | Delayed compared to direct propofol administration |
| Protein Binding | High | High |
| Metabolism | Hydrolysis by alkaline phosphatase to propofol, phosphate, and formaldehyde.[9] | Hepatic, primarily by CYP2B6, to inactive metabolites.[1][2] |
| Elimination | Primarily renal after metabolism. | Primarily renal as metabolites. |
Q4: How can patient-specific factors affect fospropofol metabolism and sedation levels?
Genetic polymorphisms in the CYP2B6 enzyme, a key enzyme in propofol metabolism, can lead to significant inter-individual variability in drug clearance and, consequently, sedation depth and duration.[1][10] Factors such as age, weight, and overall health status (as reflected by ASA classification) also influence the appropriate dosage.[3]
Key Experimental Protocols
Protocol 1: Measuring Sedation Depth Using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale
Objective: To standardize the assessment of sedation depth during fospropofol administration.
Methodology:
-
Baseline Assessment: Before administering fospropofol, establish the patient's baseline MOAA/S score.
-
Post-Administration Monitoring: After the initial bolus and each supplemental dose, assess the MOAA/S score at regular intervals (e.g., every 2-4 minutes).
-
Scoring:
-
5: Responds readily to name spoken in a normal tone.
-
4: Lethargic response to name spoken in a normal tone.
-
3: Responds only after name is called loudly and/or repeatedly.
-
2: Responds only after mild prodding or shaking.
-
1: Responds only to noxious stimulus.
-
0: No response to noxious stimulus.[11]
-
-
Titration: Use the MOAA/S score to guide the administration of supplemental doses to achieve and maintain the target level of sedation.
Protocol 2: Quantification of Fospropofol and Propofol in Plasma using LC-MS/MS
Objective: To determine the plasma concentrations of fospropofol and its active metabolite, propofol, for pharmacokinetic analysis.
Methodology:
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant at predetermined time points before and after fospropofol administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation:
-
Perform a protein precipitation step to remove plasma proteins.
-
Use a solid-phase extraction (SPE) or liquid-liquid extraction method to isolate fospropofol and propofol from the plasma matrix.[12]
-
-
LC-MS/MS Analysis:
-
Data Analysis: Construct calibration curves to determine the concentration of each analyte in the plasma samples.
Visualizing Key Processes
Caption: Metabolic pathway of fospropofol to propofol.
Caption: Experimental workflow for achieving consistent sedation.
Caption: Troubleshooting logic for inconsistent sedation levels.
References
- 1. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Fospropofol Disodium (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Development and validation of the PROcedural Sedation Assessment Survey (PROSAS) for assessment of procedural sedation quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. [PDF] Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects | Semantic Scholar [semanticscholar.org]
- 11. europeanreview.org [europeanreview.org]
- 12. mobile.labmedica.com [mobile.labmedica.com]
- 13. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Fospropofol Disodium
Welcome to the technical support center for the synthesis of high-purity fospropofol (B1673577) disodium (B8443419). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and analysis of fospropofol disodium.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Synthesis: Step 1 - O-chloromethylation of Propofol (B549288)
Problem: Low yield of 2-chloromethoxy-1,3-diisopropylbenzene.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the propofol starting material. |
| - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration (e.g., 6 hours). Extend the reaction time if starting material is still present, monitoring periodically. | |
| - Temperature Control: Maintain the reaction temperature within the optimal range of 30-40°C. Lower temperatures can slow down the reaction rate, while higher temperatures may lead to side product formation. | |
| Degradation of Product | - Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen). |
| Impure Reactants | - Propofol Quality: Use high-purity propofol. Impurities in the starting material can lead to side reactions and lower the yield of the desired product. |
| - Bromochloromethane (B122714) Quality: Ensure the bromochloromethane is free of decomposition products. |
Problem: Presence of significant impurities in the crude 2-chloromethoxy-1,3-diisopropylbenzene.
| Possible Cause | Suggested Solution |
| Side Reactions | - Formation of Byproducts: Over-alkylation or other side reactions can occur. Control the stoichiometry of the reactants carefully, particularly the molar ratio of bromochloromethane to propofol. A 5:1 ratio is often preferred.[1] |
| - Temperature Excursion: Avoid temperatures above the recommended range to minimize the formation of thermal degradation products. | |
| Incomplete Work-up | - Insufficient Washing: Ensure the organic phase is thoroughly washed to remove unreacted starting materials and water-soluble byproducts. |
Synthesis: Step 2 - Phosphorylation and Salification
Problem: Low yield of crude this compound.
| Possible Cause | Suggested Solution |
| Incomplete Phosphorylation | - Reaction Time and Temperature: The reaction should be heated to 90-100°C for at least 1 hour to ensure complete phosphorylation.[1] Monitor the reaction by TLC or HPLC. |
| - Catalyst Activity: Ensure the tetrabutylammonium (B224687) bromide phase-transfer catalyst is of good quality and used in the correct amount. | |
| Losses During Work-up | - pH Adjustment: Precise pH control is critical during the work-up. Adjusting the pH to 1.5 is necessary to isolate the phosphoric acid intermediate.[1] Subsequent adjustment to pH 9 is required for the formation of the disodium salt.[1] Inaccurate pH can lead to incomplete precipitation or dissolution of the product. |
| - Extraction Efficiency: Use an adequate volume of diethyl ether for extraction and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the intermediate from the aqueous phase.[1] |
Problem: High levels of impurities in crude this compound.
| Possible Cause | Suggested Solution |
| Residual Triethylamine (B128534) and Tetrabutylammonium Bromide | - Toluene (B28343) Wash: After adjusting the pH to 9, wash the aqueous solution with toluene (e.g., 2 x 30 mL) to remove residual triethylamine and tetrabutylammonium bromide.[1] |
| Unreacted Intermediates | - Reaction Monitoring: Ensure the phosphorylation reaction has gone to completion before proceeding with the work-up. |
| Hydrolysis of Product | - Control of pH and Temperature: this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Perform the work-up at room temperature or below where possible. |
Purification by Crystallization
Problem: Failure of this compound to crystallize.
| Possible Cause | Suggested Solution |
| Solution is Undersaturated | - Solvent Volume: If the solution is too dilute, concentrate it by carefully removing some of the solvent under reduced pressure. |
| Presence of Impurities | - Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution to adsorb impurities that may be inhibiting crystallization.[2] |
| Incorrect Solvent System | - Solvent Choice: Acetone (B3395972) is a commonly used solvent for the crystallization of this compound.[2] If issues persist, consider using a different solvent system, such as a mixture of isopropanol (B130326) and water.[3] |
Problem: Low purity of the final crystallized product.
| Possible Cause | Suggested Solution |
| Inefficient Impurity Removal | - Recrystallization: If the purity is not satisfactory after the first crystallization, a second recrystallization step may be necessary. |
| - Washing: Wash the filtered crystals with a small amount of cold, fresh solvent (e.g., precooled acetone) to remove any remaining impurities on the crystal surface.[2] | |
| Co-precipitation of Impurities | - Cooling Rate: Cool the crystallization mixture slowly. Rapid cooling can trap impurities within the crystal lattice. A stepwise cooling process is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are:
-
Temperature: Maintaining the specified temperature ranges for both the O-chloromethylation (30-40°C) and phosphorylation (90-100°C) steps is crucial to ensure complete reaction and minimize side product formation.[1]
-
Stoichiometry of Reactants: The molar ratio of reactants, particularly bromochloromethane to propofol in the first step, should be carefully controlled to avoid over-alkylation.[1]
-
pH Control during Work-up: Precise pH adjustments are essential for the efficient isolation of the intermediate and the final product.[1]
-
Moisture Control: The reactions are sensitive to water, which can lead to hydrolysis of intermediates and the final product. All steps should be carried out under anhydrous conditions where specified.
Q2: What are the common impurities found in this compound and how can they be identified?
A2: Common impurities may include:
-
Unreacted propofol
-
Unreacted 2-chloromethoxy-1,3-diisopropylbenzene
-
Residual triethylamine
-
Residual tetrabutylammonium bromide
-
Propofol dimers and other related substances.
These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: My final product has a yellowish tint. What could be the cause and how can I fix it?
A3: A yellowish tint in the final product often indicates the presence of colored impurities. This can be due to:
-
Carryover of impurities from the starting materials.
-
Formation of degradation products during the synthesis, especially if the reaction temperature was too high.
-
Insufficient purification.
To address this, you can try:
-
Treating the crude product solution with activated carbon before crystallization. [2] Activated carbon is effective at adsorbing colored impurities.
-
Performing a second recrystallization.
Q4: What is the expected yield for the synthesis of high-purity this compound?
A4: The reported yields can vary depending on the specific process and scale. One patent reports a yield of 93% for the first step (O-chloromethylation) and a 50% yield for the second step (phosphorylation and salification), resulting in an overall yield of approximately 46.5%.[1] Another patent focusing on an optimized process claims a total yield of up to 91%.[2]
Experimental Protocols
Synthesis of 2-chloromethoxy-1,3-diisopropylbenzene (Step 1)
-
Under a nitrogen atmosphere, dissolve propofol in tetrahydrofuran.
-
Add solid sodium hydroxide (B78521) to the solution.
-
Add bromochloromethane (in a molar ratio of 5:1 to propofol).[1]
-
Heat the reaction mixture to 30-40°C and stir for 6 hours.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under vacuum to obtain the crude product as a faint yellow oil.
Synthesis of this compound (Step 2)
-
Dissolve the crude 2-chloromethoxy-1,3-diisopropylbenzene in 60% phosphoric acid.[1]
-
Add triethylamine and tetrabutylammonium bromide.[1]
-
Heat the mixture to 90-100°C and stir for 1 hour.[1]
-
After the reaction is complete, concentrate the solvent under vacuum.
-
Add water to the residue and adjust the pH to 1.5 with 6M hydrochloric acid.[1]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Wash the combined organic layers with saturated sodium chloride solution and then concentrate under vacuum.
-
Add water to the residue and adjust the pH to 9 with sodium hydroxide solution.[1]
-
Wash the aqueous layer with toluene (2 x 30 mL) to remove organic impurities.[1]
-
Concentrate the aqueous layer and add isopropanol to induce crystallization.
-
Cool the mixture to 0°C, filter the resulting white solid, and dry under vacuum.[1]
Purification of this compound by Crystallization
-
Take the crude this compound and dissolve it in acetone (approximately 8 times the weight of the crude product) at 50°C.[2]
-
Add medicinal activated carbon (0.5% by weight of the crude product) and reflux for 30 minutes.[2]
-
Cool the mixture to 50°C and filter to remove the activated carbon.
-
Stir the filtrate and allow it to cool to room temperature (18-25°C).
-
Further cool the solution to 20°C using a water bath and hold for 30 minutes.[2]
-
Finally, cool to 10°C using an ice bath and hold for 2 hours to allow for complete crystallization.[2]
-
Filter the white crystals and wash them with precooled acetone.[2]
-
Dry the purified this compound under reduced pressure at 40°C for 12 hours.[2]
Visualizations
Caption: Synthetic workflow for high-purity this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
improving the shelf-life and storage conditions of fospropofol solutions
Welcome to the technical support center for fospropofol (B1673577) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf-life and ensuring the stability of fospropofol solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for fospropofol in aqueous solutions?
A1: The primary degradation pathway for fospropofol is enzymatic hydrolysis. Fospropofol is a prodrug that is converted by alkaline phosphatases into the active compound, propofol (B549288), along with formaldehyde (B43269) and phosphate (B84403).[1][2] Chemical hydrolysis can also occur, particularly at non-optimal pH values.
Q2: What are the recommended storage conditions for commercially prepared fospropofol solutions?
A2: Commercially prepared fospropofol injections (e.g., Lusedra®) are supplied in single-use vials and should be stored at a controlled room temperature of 25°C (77°F), with temporary excursions permitted between 15°C and 30°C (59° and 86°F).[3]
Q3: What is the known stability of fospropofol in a simple saline solution?
A3: Studies have shown that fospropofol is stable in normal saline at 37°C for at least 5 hours, indicating good short-term stability for experimental preparations.[4]
Q4: The commercial formulation of fospropofol has a pH of 8.2-9.0. Why is a basic pH important?
Q5: The commercial formulation contains monothioglycerol. Is an antioxidant necessary for my experimental solution?
A5: The inclusion of monothioglycerol, a reducing agent and antioxidant, in the commercial formulation suggests that fospropofol or its components may be susceptible to oxidation.[6] While propofol itself has antioxidant properties, for long-term storage or if the solution is exposed to oxygen, including an antioxidant in your experimental formulation is a prudent measure to prevent oxidative degradation.
Q6: Can I freeze my fospropofol solution for long-term storage?
A6: There is no specific public data on the stability of fospropofol solutions after freeze-thaw cycles. For its active metabolite, propofol, storage at -80°C has been shown to be effective for preserving it in plasma samples.[7] However, freezing can affect solution pH and stability. If you need to freeze your solution, it is critical to perform a stability study to validate your storage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased potency or unexpected experimental results. | 1. Degradation of fospropofol: The solution may have been stored improperly (wrong temperature, pH, or light exposure).2. Enzymatic contamination: Accidental introduction of phosphatases into the solution. | 1. Verify the storage conditions of your solution. Prepare a fresh solution under optimal conditions (see Q4 & Q5).2. Perform a stability-indicating assay (e.g., HPLC) to quantify the amount of fospropofol remaining.3. Ensure all labware is sterile and free from enzymatic contaminants. |
| Precipitate forms in the solution. | 1. pH shift: The pH of the solution may have shifted outside the optimal range, affecting solubility.2. Contamination: Introduction of foreign substances. | 1. Measure the pH of the solution. If it has shifted, discard the solution and prepare a new one using a suitable buffer (e.g., tromethamine) to maintain a pH between 8.2 and 9.0.2. Ensure the use of high-purity water and reagents. Filter-sterilize the final solution. |
| Solution appears discolored. | 1. Oxidative degradation: The solution may have been exposed to oxygen or light for a prolonged period.2. Interaction with container: The solution may be reacting with the storage container. | 1. If not already included, consider adding a suitable antioxidant (e.g., monothioglycerol).2. Store solutions in amber or light-protected containers and consider purging the headspace with an inert gas like nitrogen or argon.3. Use high-quality, inert glass containers (e.g., Type I borosilicate glass). |
Quantitative Data Summary
The following table summarizes the known stability of fospropofol and provides a template for researchers to build upon with their own experimental data.
| Condition | Parameter | Value | Stability Outcome | Reference |
| Storage in Saline | Temperature | 37°C | Stable for at least 5 hours | [4] |
| Commercial Formulation | pH | 8.2 - 9.0 | Maintained for stability | [5][6] |
| Commercial Formulation | Storage Temperature | 15°C - 30°C | Recommended storage range | [3] |
| Experimental Solution | pH (e.g., 4.0) | User-defined | To be determined by stability study | N/A |
| Experimental Solution | Temperature (e.g., 4°C) | User-defined | To be determined by stability study | N/A |
| Experimental Solution | Light Exposure | User-defined | To be determined by stability study | N/A |
Experimental Protocols
Protocol 1: Forced Degradation Study of Fospropofol Solution
This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.
Objective: To assess the stability of a fospropofol solution under various stress conditions.
Materials:
-
Fospropofol disodium (B8443419) salt
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter, calibrated
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of fospropofol (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light. Analyze samples at defined time points.
-
Photodegradation: Expose the stock solution to a controlled light source (per ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light. Analyze samples at defined time points.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for Fospropofol
Objective: To quantify fospropofol and separate it from its potential degradation products.
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate buffer (e.g., pH 7.0) (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (Propofol has an absorbance maximum around this wavelength; this should be confirmed for fospropofol).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Methodology:
-
Standard Preparation: Prepare a series of fospropofol standard solutions of known concentrations to create a calibration curve.
-
Sample Preparation: Dilute samples from the forced degradation study or other stability tests to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak area for fospropofol. Use the calibration curve to determine the concentration of fospropofol in the samples. The appearance of new peaks in the stressed samples indicates degradation products. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.
Visualizations
Caption: Primary enzymatic and potential chemical degradation pathways for fospropofol.
Caption: A typical experimental workflow for assessing the stability of fospropofol solutions.
References
- 1. Clinical Use of Fospropofol Disodium: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aamsn.org [aamsn.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals [wisdomlib.org]
- 6. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of storage time and temperature on propofol concentrations in canine blood and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Inter-Subject Variability in Fospropofol Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address inter-subject variability in fospropofol (B1673577) metabolism. The content is structured to offer practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary driver of inter-subject variability in fospropofol metabolism?
Fospropofol is a prodrug that is rapidly converted to propofol (B549288) by alkaline phosphatases.[1][2] Therefore, the primary source of inter-subject variability stems from the metabolism of the active compound, propofol. The metabolism of propofol is highly variable between individuals, primarily due to genetic polymorphisms in the enzymes responsible for its clearance.[3][4]
Q2: Which enzymes are most critical for propofol metabolism and contribute most to its variability?
The main route of propofol metabolism is glucuronidation, primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[5][6] A secondary, minor pathway involves hydroxylation by cytochrome P450 enzymes, predominantly CYP2B6 and to a lesser extent, CYP2C9.[5][7] Genetic variations in the genes encoding UGT1A9 and CYP2B6 are the most significant contributors to the observed inter-individual differences in propofol clearance and clinical effects.[5][8][9]
Q3: What are the key genetic polymorphisms affecting fospropofol (propofol) metabolism?
Several single nucleotide polymorphisms (SNPs) in the UGT1A9 and CYP2B6 genes have been identified as significant contributors to variability in propofol metabolism.
-
UGT1A9 : Polymorphisms such as -440C>T and 98T>C have been associated with altered enzyme activity and propofol clearance.[10][11]
-
CYP2B6 : The CYP2B6*6 allele is a common variant that leads to decreased enzyme expression and slower metabolism of propofol.[8][12]
Q4: How can we experimentally assess the contribution of these genetic polymorphisms to variability?
Genotyping key polymorphisms in UGT1A9 and CYP2B6 can help stratify subjects based on their predicted metabolic capacity. This can be achieved using techniques like Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or DNA sequencing.
Q5: Are there non-genetic factors that contribute to variability in fospropofol metabolism?
Yes, non-genetic factors can also influence propofol metabolism. These include:
-
Co-administered drugs: Drugs that induce or inhibit UGT1A9 or CYP2B6 can alter propofol clearance. For example, rifampicin (B610482), a potent enzyme inducer, can increase propofol metabolism,[13][14][15] while drugs that inhibit these enzymes can decrease it.
-
Liver function: Since the liver is the primary site of propofol metabolism, hepatic impairment can significantly affect its clearance.
-
Age and ethnicity: These demographic factors can be associated with differences in enzyme expression and activity.[16]
Troubleshooting Guides
Issue: High variability observed in propofol plasma concentrations in a preclinical or clinical study.
Troubleshooting Steps:
-
Genetic Screening:
-
Problem: Undiagnosed genetic polymorphisms in study subjects are a major source of variability.
-
Solution: Implement genotyping for key UGT1A9 and CYP2B6 polymorphisms to stratify the study population. This allows for the analysis of pharmacokinetic data based on genotype, which can explain a significant portion of the observed variability.
-
-
Phenotyping Analysis:
-
Problem: Genotype does not always perfectly predict enzyme activity (phenotype).
-
Solution: Conduct phenotyping studies to directly measure the metabolic activity of UGT1A9 and CYP2B6. This can be done in vivo using probe drugs or in vitro using human liver microsomes.
-
-
Review of Concomitant Medications:
-
Problem: Co-administered drugs may be altering propofol metabolism.
-
Solution: Carefully review the medication history of all subjects to identify any potential inducers or inhibitors of UGT1A9 and CYP2B6. If possible, control for the use of such medications in the study design.
-
-
Assessment of Liver Function:
-
Problem: Differences in hepatic function among subjects can lead to variable drug clearance.
-
Solution: Measure standard liver function tests for all subjects and consider this as a covariate in the pharmacokinetic analysis.
-
Issue: Difficulty in establishing a consistent dose-response relationship for fospropofol.
Troubleshooting Steps:
-
Genotype-Guided Dosing:
-
Problem: A "one-size-fits-all" dosing approach is likely to be ineffective due to metabolic variability.
-
Solution: Explore genotype-guided dosing strategies. For example, subjects with genotypes associated with poor metabolism (e.g., CYP2B66/6) may require lower doses, while those with genotypes linked to rapid metabolism may need higher doses.
-
-
Therapeutic Drug Monitoring (TDM):
-
Problem: It is challenging to predict the optimal dose for an individual.
-
Solution: Implement TDM to measure plasma propofol concentrations and adjust the fospropofol infusion rate accordingly to maintain a target concentration.
-
Experimental Protocols
Protocol 1: Genotyping of CYP2B6*6 Allele by PCR-RFLP
This protocol outlines the steps to identify the CYP2B6*6 allele, which is characterized by two SNPs: 516G>T and 785A>G.
Materials:
-
Genomic DNA extracted from whole blood
-
PCR primers for CYP2B6 exon 4 and exon 5
-
Taq DNA polymerase and dNTPs
-
Restriction enzymes Bsp143I (for 516G>T) and StyI (for 785A>G)
-
Agarose (B213101) gel and electrophoresis equipment
Primer Sequences:
-
CYP2B6*6 (516G>T) Forward: 5'-GGTCTGCCCATCTATAAAC-3'[12]
-
CYP2B6*6 (516G>T) Reverse: 5'-CTGATTCTTCACATGTCTGCG-3'[12]
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction with genomic DNA, primers, Taq polymerase, and dNTPs.
-
Use the following cycling conditions: initial denaturation at 94°C for 5 minutes, followed by 35 cycles of 94°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 7 minutes.[12]
-
-
Restriction Digestion:
-
Digest the PCR products with the respective restriction enzymes according to the manufacturer's instructions.
-
-
Gel Electrophoresis:
-
Run the digested products on an agarose gel.
-
The presence or absence of restriction sites will determine the genotype.
-
Protocol 2: In Vitro Assessment of Propofol Glucuronidation using Human Liver Microsomes
This protocol describes an in vitro assay to measure the rate of propofol glucuronidation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Propofol
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS system for quantification
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs, propofol, and reaction buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding UDPGA.
-
-
Time Points:
-
Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
Quantitative Data Summary
Table 1: Impact of Genetic Polymorphisms on Propofol Pharmacokinetics
| Gene | Polymorphism | Effect on Propofol Metabolism | Reference |
| UGT1A9 | -440C>T | Carriers of the T allele may have increased enzyme activity, leading to higher propofol clearance. | [10] |
| UGT1A9 | 98T>C | Carriers of the C allele may have reduced enzyme activity, resulting in lower propofol clearance. | [5][11] |
| CYP2B6 | *6 allele | Associated with decreased enzyme expression and activity, leading to slower propofol metabolism and higher plasma concentrations. | [8][12] |
Table 2: Effect of Co-administered Drugs on Propofol Metabolism
| Drug | Mechanism | Effect on Propofol Metabolism | Reference |
| Rifampicin | Inducer of CYP enzymes | Increases propofol clearance, potentially requiring higher doses. | [13][14][15] |
| Fluconazole (B54011) | Inhibitor of CYP2C9 | May decrease the minor hydroxylation pathway of propofol, but the overall clinical impact is likely minimal. | [20] |
Visualizations
Caption: Metabolic pathway of fospropofol to its active form, propofol, and subsequent metabolism.
Caption: Troubleshooting workflow for addressing high inter-subject variability in fospropofol metabolism.
References
- 1. mobile.labmedica.com [mobile.labmedica.com]
- 2. Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Low-Prevalence Missense Polymorphisms in the UDP-Glucuronosyltransferase 1A9 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Influence of CYP2B6 Variants and Administration of Propofol on Patient Outcomes after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cyp2b6 Gene Polymorphism and Phenotypic Correlation of Efavirenz-Based Combination Therapy Among the Niger Delta Ethnic Population: Implications in Modern Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Case report: profound hypotension after anesthetic induction with propofol in patients treated with rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propofol/rifampicin interaction | springermedicine.com [springermedicine.com]
- 15. Pharmacokinetic interactions with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The influence of sex, ethnicity, and CYP2B6 genotype on bupropion metabolism as an index of hepatic CYP2B6 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of fluconazole on the pharmacokinetics and pharmacodynamics of oral and rectal bromazepam: an application of electroencephalography as the pharmacodynamic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Fospropofol Disodium and Propofol Lipid Emulsion
This guide provides an objective comparison of the in vivo performance of fospropofol (B1673577) disodium (B8443419) and propofol (B549288) lipid emulsion, intended for researchers, scientists, and drug development professionals. The information presented is supported by experimental data to facilitate a comprehensive understanding of their respective pharmacological profiles.
Introduction
Propofol is a widely utilized intravenous anesthetic agent known for its rapid onset and short duration of action.[1][2] However, its formulation as a lipid emulsion is associated with several drawbacks, including pain on injection, potential for hyperlipidemia with long-term use, and risk of bacterial contamination.[3][4] Fospropofol disodium was developed as a water-soluble prodrug of propofol to circumvent these formulation-related issues.[3][5] Following intravenous administration, fospropofol is metabolized by alkaline phosphatases to propofol, phosphate, and formaldehyde.[6][7] This guide will delve into the in vivo similarities and differences between these two anesthetic agents.
Mechanism of Action
This compound itself is an inactive compound. Its anesthetic effects are attributable to its active metabolite, propofol.[5][6] Upon intravenous injection, fospropofol is hydrolyzed by alkaline phosphatases, which are ubiquitously present in tissues like the liver, kidneys, and vascular endothelium, to release propofol.[6]
Propofol exerts its sedative and hypnotic effects by potentiating the activity of the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter in the central nervous system.[7][8] The binding of propofol to the GABA-A receptor increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[1][6]
Metabolic pathway of this compound.
Pharmacokinetic Comparison
The pharmacokinetic profiles of fospropofol and propofol lipid emulsion differ significantly due to the time required for the enzymatic conversion of the prodrug. Fospropofol exhibits a more complex, two-compartment model compared to the three-compartment model used for propofol.[9]
| Parameter | This compound | Propofol Lipid Emulsion |
| Onset of Sedation | 4-8 minutes[7][10] | < 1 minute[8] |
| Time to Peak Propofol Concentration | 9-15 minutes[3] | Rapid |
| Terminal Elimination Half-life (Propofol) | 478 ± 287 minutes (from fospropofol)[3] | 4-7 hours[8] |
| Volume of Distribution (Vd) | 0.33 ± 0.069 L/kg (for fospropofol)[10] | 5.8 L/kg (for liberated propofol)[11] |
| Protein Binding | ~98% (for fospropofol)[5] | 95-99%[12] |
| Metabolism | Hydrolyzed by alkaline phosphatases to propofol[5] | Hepatic glucuronidation[5][12] |
Pharmacodynamic Comparison
The delayed release of propofol from fospropofol results in a slower onset of sedation but a potentially longer duration of action compared to a bolus of propofol lipid emulsion.
| Parameter | This compound | Propofol Lipid Emulsion |
| Duration of Sedation (single bolus) | 20-45 minutes (at 10 mg/kg)[10][13] | 5-10 minutes[1] |
| Recovery Time | Prolonged[9] | Rapid[9] |
| Hemodynamic Effects | Lower incidence of hypotension[10] | Can cause significant hypotension[12] |
| Respiratory Effects | Lower incidence of respiratory depression and apnea[10] | Dose-dependent respiratory depression[1] |
In Vivo Performance and Adverse Effects
The different formulations of fospropofol and propofol lead to distinct in vivo performance characteristics and adverse effect profiles.
| Feature/Adverse Event | This compound | Propofol Lipid Emulsion |
| Injection Site Pain | Absent[3] | Common[1] |
| Hyperlipidemia Risk | Lower, as it is not a lipid emulsion[9] | Can occur with prolonged infusion[4] |
| Bacterial Contamination Risk | Lower, aqueous solution[9] | Higher, lipid emulsion supports bacterial growth[1] |
| Common Adverse Events | Paresthesia (often perianal), pruritus[9] | Hypotension, respiratory depression, apnea[10][12] |
| Propofol Infusion Syndrome (PRIS) | Theoretical risk, not clearly established[14] | A rare but serious complication[14] |
A study comparing this compound and propofol for long-term sedation in mechanically ventilated patients found that both were effective, with a similar percentage of time spent in the target sedation range.[15] However, the incidence of hypertriglyceridemia was lower in the fospropofol group (10% vs. 30%).[15] Another study in patients with hyperlipidemia showed that fospropofol had a lesser impact on lipid metabolism compared to propofol.[4]
Experimental Protocols
The following is a generalized protocol for comparing the in vivo anesthetic efficacy of two intravenous agents in a rodent model.
Objective: To compare the onset of action, duration of anesthesia, and recovery time of this compound versus propofol lipid emulsion in rats.
Animals: Adult male Sprague-Dawley rats (250-300g).
Materials:
-
This compound solution
-
Propofol lipid emulsion
-
Sterile saline (vehicle control)
-
Intravenous catheters
-
Syringes and infusion pumps
Procedure:
-
Animal Preparation: Acclimate rats to the experimental environment. On the day of the experiment, place an intravenous catheter in the lateral tail vein of each rat under brief isoflurane (B1672236) anesthesia. Allow for recovery from isoflurane.
-
Drug Administration: Randomly assign rats to three groups: fospropofol, propofol, and saline control. Administer the respective agent as an intravenous bolus. Doses should be molar equivalents (1.86 mg of this compound is molar equivalent to 1 mg of propofol).[9]
-
Assessment of Anesthesia:
-
Onset of Action: Record the time from injection to the loss of the righting reflex (the inability of the rat to right itself when placed on its back).
-
Duration of Anesthesia: Measure the time from the loss of the righting reflex to its return.
-
Depth of Anesthesia: Can be assessed by monitoring the response to a noxious stimulus (e.g., tail pinch) at regular intervals.
-
-
Recovery: Observe the animals for full recovery, characterized by normal motor function and behavior.
-
Data Analysis: Compare the mean onset of action, duration of anesthesia, and recovery times between the groups using appropriate statistical tests (e.g., ANOVA).
Experimental workflow for in vivo anesthetic comparison.
Conclusion
This compound presents a viable alternative to propofol lipid emulsion, offering key advantages related to its aqueous formulation. These include the elimination of injection site pain and a reduced risk of hyperlipidemia and bacterial contamination.[3][9] However, these benefits are accompanied by a slower onset of action and a more prolonged recovery period due to its prodrug nature.[9][10] The choice between fospropofol and propofol will depend on the specific clinical or research context, balancing the need for rapid induction and recovery against the benefits of a water-soluble formulation.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. dovepress.com [dovepress.com]
- 4. Impact of this compound on lipid metabolism and inflammatory response in patients with hyperlipidemia: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fospropofol [medbox.iiab.me]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. Propofol - Wikipedia [en.wikipedia.org]
- 13. apsf.org [apsf.org]
- 14. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound versus propofol for long-term sedation during invasive mechanical ventilation: A pilot randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fospropofol and Novel Water-Soluble Propofol Prodrugs for Research and Development
A deep dive into the physicochemical properties, pharmacokinetics, pharmacodynamics, and safety profiles of fospropofol (B1673577) and its emerging alternatives, providing critical data for researchers and drug development professionals.
Fospropofol, a water-soluble prodrug of the widely used anesthetic propofol (B549288), was developed to mitigate issues associated with propofol's lipid emulsion formulation, such as pain on injection and the risk of bacterial contamination. However, the emergence of newer water-soluble prodrugs with potentially improved pharmacological profiles necessitates a thorough comparative analysis. This guide provides an objective comparison of fospropofol with other developmental water-soluble propofol prodrugs, including the phosphate (B84403) ester HX0969W and the amino acid-based prodrugs HX0969-Gly-F3 and HX0969-Ala-HCl, supported by experimental data to inform future research and development.
Physicochemical Properties: A Focus on Solubility
The primary advantage of propofol prodrugs lies in their enhanced water solubility compared to the parent drug. This characteristic allows for aqueous formulations, avoiding the complications of lipid emulsions.
| Prodrug | Water Solubility (mg/mL) |
| Fospropofol | 461.46 ± 26.40[1] |
| HX0969W | 189.45 ± 5.02[1] |
| HX0969-Ala-HCl | 245.99 ± 4.83[1] |
| HX0969-Gly-F3 | 49.88 ± 0.58[1] |
| A comparison of the water solubility of various propofol prodrugs. |
Pharmacokinetic Profile: Prodrug Conversion and Propofol Liberation
The pharmacokinetic profile of a propofol prodrug is critically dependent on its conversion to active propofol by endogenous enzymes. This conversion rate directly influences the onset and duration of anesthetic action. The following tables summarize the pharmacokinetic parameters of the prodrugs and the resulting propofol as determined in rat models.
Table 2: Comparative Pharmacokinetics of Propofol Prodrugs in Rats
| Parameter | Fospropofol | HX0969W |
| Cmax (µg/mL) | 603.49 ± 411.29 | 321.30 ± 67.22 |
| Mean Residence Time (MRT) (min) | 13.15 ± 5.45 | 3.67 ± 1.71 |
| Clearance (CL) (mL/min/kg) | 31.12 ± 19.09 | 89.97 ± 15.94 |
| Pharmacokinetic parameters of fospropofol and HX0969W following intravenous administration in rats. |
Table 3: Comparative Pharmacokinetics of Liberated Propofol in Rats
| Parameter | From Fospropofol | From HX0969W |
| Cmax (µg/mL) | 21.91 ± 4.98 | 24.26 ± 5.14 |
| Tmax (min) | 4.5 ± 1.18 | 4.0 ± 0.47 |
| t1/2 (min) | 78.97 ± 29.05 | 88.62 ± 77.35 |
| AUC0→t (min*µg/mL) | 740.50 ± 186.33 | 704.53 ± 226.25 |
| Pharmacokinetic parameters of propofol liberated from its prodrugs in rats. |
Pharmacodynamic Response: Onset and Duration of Action
The ultimate measure of a propofol prodrug's efficacy is its ability to induce and maintain a desired level of sedation or anesthesia. Key pharmacodynamic parameters include the median effective dose (ED50), the time to onset of action (loss of righting reflex in animal models), and the duration of the effect.
| Parameter | Fospropofol | HX0969W | HX0969-Ala-HCl | HX0969-Gly-F3 |
| ED50 (mg/kg in rats) | 40.36 | 53.89 | 19.2 | 15.75 |
| Onset of Action (min in rats) | 2.1 ± 0.7 | 1.8 ± 0.4 | < 1 | < 1 |
| Duration of Action (min in rats) | 68.5 ± 18.4 | 75.8 ± 9.6 | Shorter than phosphate esters | Shorter than phosphate esters |
| A comparison of the pharmacodynamic profiles of various propofol prodrugs in rats. |
The amino acid-based prodrugs, HX0969-Ala-HCl and HX0969-Gly-F3, demonstrate a significantly faster onset of action and require a lower dose to achieve a sedative effect compared to the phosphate ester prodrugs, fospropofol and HX0969W[1].
Safety and Metabolic Profile
A critical aspect of prodrug development is the safety of the metabolites generated upon conversion to the active drug. Fospropofol is metabolized to propofol, phosphate, and formaldehyde (B43269). While formaldehyde is rapidly metabolized, concerns about its potential toxicity have driven the development of alternative prodrugs[2]. HX0969W, for instance, is designed to release propofol and gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter, thereby avoiding the formation of formaldehyde[2]. The amino acid-based prodrugs are designed to release propofol and the respective amino acids, which are considered non-toxic metabolites[3].
Common side effects associated with fospropofol administration in humans include paresthesia (a tingling or prickling sensation) and pruritus (itching), which are thought to be related to the phosphate metabolite[1]. The newer generation of prodrugs, such as the amino acid derivatives, aim to eliminate these adverse effects[3].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these prodrugs, the following diagrams illustrate the key signaling pathway of propofol and a typical experimental workflow for comparative analysis.
Experimental Protocols
Determination of Water Solubility
Objective: To quantify the maximum concentration of a prodrug that can dissolve in an aqueous solution.
Methodology:
-
An excess amount of the propofol prodrug is added to a known volume of normal saline in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of the dissolved prodrug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The experiment is performed in triplicate to ensure accuracy, and the results are expressed as mean ± standard deviation.
In Vivo Pharmacodynamic Assessment in Rats (Loss of Righting Reflex)
Objective: To determine the sedative/hypnotic efficacy of propofol prodrugs by assessing the loss of righting reflex (LORR).
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: The prodrugs are administered intravenously (IV) via the tail vein.
-
ED50 Determination (Up-and-Down Method):
-
The first animal receives a dose estimated to be near the ED50.
-
If the animal exhibits LORR (defined as the inability to right itself within 30 seconds when placed on its back), the next animal receives a lower dose.
-
If the animal does not exhibit LORR, the next animal receives a higher dose.
-
The dose is adjusted up or down by a fixed ratio until a series of crossovers (a positive response followed by a negative response, or vice versa) is observed.
-
The ED50 is calculated from the sequence of doses administered.
-
-
Onset and Duration of Action:
-
Following administration of a predetermined dose (e.g., 2x ED50), the time from injection to the onset of LORR is recorded as the onset of action.
-
The time from the onset of LORR until the animal spontaneously regains the righting reflex is recorded as the duration of action.
-
In Vivo Pharmacokinetic Analysis in Rats
Objective: To characterize the absorption, distribution, metabolism, and excretion of the propofol prodrugs and the liberated propofol.
Methodology:
-
Animal Model and Drug Administration: Similar to the pharmacodynamic assessment, rats are administered the prodrugs intravenously.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-administration.
-
Sample Preparation: Plasma is separated from the blood samples by centrifugation. A protein precipitation step is typically employed to remove proteins that can interfere with the analysis.
-
Quantification by HPLC:
-
The concentrations of the prodrug and liberated propofol in the plasma samples are quantified using a validated HPLC method with fluorescence or UV detection.
-
A standard curve is generated using known concentrations of the analytes to ensure accurate quantification.
-
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, AUC, clearance (CL), and mean residence time (MRT).
References
A Head-to-Head Comparison of Fospropofol and Midazolam for Procedural Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fospropofol (B1673577) and midazolam for procedural sedation, supported by experimental data from clinical studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance, mechanisms of action, and experimental considerations for these two sedative agents.
Executive Summary
Fospropofol, a water-soluble prodrug of propofol (B549288), and midazolam, a short-acting benzodiazepine, are both utilized for procedural sedation.[1] While both drugs achieve sedation through the positive modulation of GABA-A receptors, their pharmacokinetic and pharmacodynamic profiles differ, leading to variations in clinical efficacy, recovery times, and adverse event profiles. This guide synthesizes data from head-to-head and comparative clinical trials to illuminate these differences.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from clinical studies comparing fospropofol (or its active metabolite, propofol) with midazolam across various procedural sedation models.
Table 1: Efficacy and Performance Metrics
| Parameter | Fospropofol/Propofol | Midazolam | Procedure Type | Key Findings |
| Sedation Success Rate | 87% - 92% | 69% - 81% | Colonoscopy, Various ED Procedures | Fospropofol/propofol demonstrates a higher rate of successful sedation.[2][3][4] |
| Mean Onset of Sedation | 4 - 8 minutes (Fospropofol) | ~3 minutes (Midazolam) | Dental Surgery, General | Midazolam generally has a faster onset of action.[5][6] Fospropofol's onset is delayed due to its conversion to propofol.[5] |
| Mean Physical Recovery Time | 11.6 minutes (Fospropofol) | 18.4 minutes | Dental Surgery | Patients receiving fospropofol experience significantly shorter physical recovery times.[1][2] |
| Mean Cognitive Recovery Time | 7.5 minutes (Fospropofol) | 8.8 minutes | Dental Surgery | No significant difference in cognitive recovery was observed between the two agents.[1][2] |
| Median Sedation Duration | 10 minutes (Propofol) | 17 minutes | Emergency Department Procedures | Sedations with propofol are of a shorter duration compared to midazolam.[3][7] |
| Patient Satisfaction | 92.3% | 69.2% | Colonoscopy | Patients report higher satisfaction with fospropofol sedation.[2][4] |
| Physician Satisfaction | Significantly Higher | Lower | Colonoscopy | Physicians report greater satisfaction with fospropofol sedation.[2][4] |
Table 2: Safety and Adverse Events
| Adverse Event | Fospropofol/Propofol | Midazolam | Procedure Type | Key Findings |
| Tachycardia | 9.4% (Fospropofol) | 48.2% | Dental Surgery | Midazolam is associated with a significantly higher incidence of tachycardia.[1][2] |
| Perineal Discomfort | 40.6% (Fospropofol) | 0% | Dental Surgery | A notable adverse effect associated with fospropofol is perineal discomfort.[1][2] |
| Transient Apnea | 20% (Propofol) | 10% | Emergency Department Procedures | Propofol is associated with a higher incidence of transient apnea.[3][7] |
| Oxygen Desaturation (<90%) | 1% (Propofol) | 8% | Emergency Department Procedures | Clinically relevant oxygen desaturation is more common with midazolam.[3] |
| Hypotension | More frequent with propofol loading dose | Less frequent | ICU Sedation | Propofol can cause a more significant decrease in blood pressure upon administration.[8] |
| Injection Site Pain | Less common with fospropofol | Not a primary concern | General | As a water-soluble prodrug, fospropofol causes less pain on injection compared to propofol.[9] |
Experimental Protocols
The following is a representative experimental protocol from a head-to-head study comparing fospropofol and midazolam for moderate intravenous sedation during outpatient oral surgery.[1][2]
1. Study Design:
-
A prospective, randomized, double-blind clinical trial.
2. Patient Population:
-
Sixty adult patients undergoing outpatient oral and maxillofacial surgery.
-
Inclusion criteria: American Society of Anesthesiologists (ASA) physical status I or II.
-
Exclusion criteria: Known allergy to any study medications, significant systemic disease, pregnancy, or breastfeeding.
3. Randomization and Blinding:
-
Patients were randomly assigned to one of two groups: the fospropofol group or the midazolam group.
-
Both the administrator of the sedative and the patient were blinded to the treatment allocation.
4. Drug Administration:
-
Pre-sedation: All patients received 1 µg/kg of fentanyl intravenously.
-
Fospropofol Group: An initial intravenous dose of 6.5 mg/kg of fospropofol was administered. Supplemental doses of 1.6 mg/kg were given as needed to maintain moderate sedation.
-
Midazolam Group: An initial intravenous dose of 0.05 mg/kg of midazolam was administered. Supplemental doses of 0.02 mg/kg were given as needed.
5. Monitoring and Data Collection:
-
Hemodynamic Monitoring: Heart rate, blood pressure, and oxygen saturation were continuously monitored and recorded at baseline and at regular intervals throughout the procedure and recovery.
-
Sedation Level: The level of sedation was assessed using a standardized sedation scale (e.g., Observer's Assessment of Alertness/Sedation Scale).
-
Recovery Assessment:
-
Physical Recovery: Time to ambulate without assistance.
-
Cognitive Recovery: Time to return to baseline score on a cognitive function test (e.g., Digit Symbol Substitution Test).
-
-
Adverse Events: All adverse events, including but not limited to, respiratory depression, hypotension, tachycardia, and patient-reported discomfort, were recorded.
-
Patient and Surgeon Satisfaction: Assessed post-procedure using a visual analog scale.
-
Recall: Patients were questioned about their recall of specific procedural events (e.g., local anesthetic injection).
6. Statistical Analysis:
-
Appropriate statistical tests (e.g., t-tests, chi-square tests) were used to compare the outcomes between the two groups, with a p-value of <0.05 considered statistically significant.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of fospropofol and midazolam, a typical experimental workflow for their comparison, and the logical relationship of the comparison.
Caption: Mechanism of Action for Fospropofol and Midazolam.
References
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. Sedation for flexible bronchoscopy: current and emerging evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Fospropofol Disodium used for? [synapse.patsnap.com]
- 7. The comparison of propofol and midazolam for bronchoscopy: A meta-analysis of randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Propofol vs midazolam sedation for elective endoscopy in patients with cirrhosis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for fospropofol quantification
A Comparative Guide to the Analytical Quantification of Fospropofol (B1673577)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of fospropofol, a water-soluble prodrug of propofol (B549288). Due to the limited availability of published methods specifically for fospropofol, this guide also includes established methods for its active metabolite, propofol, which are essential for pharmacokinetic and pharmacodynamic studies. The included data is compiled from peer-reviewed literature to facilitate the selection of appropriate analytical techniques.
Quantitative Data Summary
The following table summarizes the performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of fospropofol and compares it with various methods validated for its active metabolite, propofol.
| Analyte | Method | Biological Matrix | Linearity Range | LLOQ | Accuracy (% Bias) | Precision (% RSD) |
| Fospropofol | LC-MS/MS | Human Plasma | Not Specified | Not Specified | Not Specified | Not Specified |
| Propofol | LC-MS/MS | Human Plasma | 10-1500 ng/mL | 10 ng/mL | ≤ 6% | < 8% |
| Propofol | HPLC with Fluorescence Detection | Human Plasma | 0.05-10 mg/L | 3 ng/mL | Not Specified | < 5.5% |
| Propofol | HPLC with UV Detection | Pharmaceutical Formulation | 10-110 µg/mL | 100 ng/mL | 95.21-101.81% (Recovery) | < 3.45% |
| Propofol | GC-MS | Biological Samples | 0.1-2.0 µg/mL | Not Specified | Not Specified | Not Specified |
Experimental Protocols
LC-MS/MS for Fospropofol and Propofol in Human Plasma
This method allows for the simultaneous determination of fospropofol and its active metabolite, propofol, in human plasma.
-
Sample Preparation : Detailed sample preparation procedures were not available in the reviewed literature. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for determination.[1]
-
Instrumentation : The analysis is performed on an LC-MS/MS system composed of a Shima Fluid Chromatograph and a QTRAP 5500 mass spectrometer.[1]
-
Chromatographic Conditions : Specific chromatographic conditions such as the column, mobile phase composition, and flow rate were not detailed in the available literature.
-
Mass Spectrometry Detection : The mass spectrometer is operated in a mode suitable for the detection and quantification of both fospropofol and propofol.
For the analysis of propofol and its glucuronide metabolites, a specific LC-MS/MS method has been detailed:
-
Sample Preparation : Solid Phase Extraction (SPE) using Max Oasis cartridges is employed to extract propofol and its metabolites from human plasma.[2]
-
Instrumentation : A high-performance liquid chromatograph coupled with a tandem mass spectrometer.[2]
-
Chromatographic Conditions for Propofol :
-
Chromatographic Conditions for Glucuronide Metabolites :
-
Column : Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
-
Mobile Phase : Acetonitrile (B52724)/water/ammonium acetate (B1210297) buffer (100 mM, pH 5, 87/1/12, v/v/v).[2]
-
Mode : Isocratic.[2]
-
HPLC with Fluorescence Detection for Propofol in Biological Fluids
This method offers high sensitivity for the quantification of propofol.
-
Sample Preparation : Deproteinization of the plasma or blood sample with acetonitrile containing the internal standard (thymol), followed by direct injection of the supernatant.[3]
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a fluorescence detector.[3]
-
Chromatographic Conditions :
-
Detection :
HPLC with UV Detection for Propofol in Pharmaceutical Formulations
A straightforward method suitable for quality control of propofol in formulations.
-
Sample Preparation : The sample is dissolved in methanol.[4]
-
Instrumentation : A High-Performance Liquid Chromatograph with a UV detector.[4]
-
Chromatographic Conditions :
-
Detection :
-
Wavelength : 270 nm.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Propofol in Biological Samples
A classic and robust method for propofol quantification.
-
Sample Preparation : The biological samples are alkalinized to a basic pH and then extracted with heptane.[5]
-
Instrumentation : An Agilent 220 Quadrupole Ion Trap GC-MS/MS system.[6]
-
Derivatization : For some GC-MS applications, a silylation step with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is performed.[7]
-
Detection : The system is operated in EI-MS/MS mode for identification and quantification.[6]
Methodology Visualization
The following diagram illustrates a conceptual workflow for the .
References
- 1. Pharmacokinetics and Safety of Fospropofol Disodium for Injection in Subjects with Hepatic Impairment Compared with Healthy Matched Controls: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recovery Profiles: Fospropofol vs. Sevoflurane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recovery profiles of the intravenous sedative-hypnotic agent fospropofol (B1673577) and the inhalational anesthetic sevoflurane (B116992). While direct head-to-head clinical trials benchmarking fospropofol against sevoflurane for general anesthesia recovery are limited, this guide leverages available data, including comparisons of sevoflurane with propofol (B549288), the active metabolite of fospropofol, to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Fospropofol, a water-soluble prodrug of propofol, and sevoflurane, a widely used volatile anesthetic, both facilitate anesthesia through the modulation of GABA-A receptors.[1][2][3] Recovery from anesthesia is a critical phase, and understanding the nuances of how these agents perform is paramount for clinical research and development. Based on available data for propofol as a surrogate for fospropofol, recovery from sevoflurane anesthesia may be slightly faster in the initial phases, though both agents generally exhibit a favorable and rapid recovery profile.[4][5] However, the pharmacokinetic profile of fospropofol, characterized by its conversion to propofol, results in a slower onset and potentially more sustained clinical effect compared to an equivalent bolus of propofol.[6]
Data Presentation: Recovery Profile Comparison
The following table summarizes key recovery parameters from clinical studies comparing propofol (as a proxy for fospropofol) and sevoflurane in the context of general anesthesia. It is important to note that these values represent averages and can vary based on patient factors, surgical duration, and concomitant medications.
| Recovery Parameter | Propofol (Fospropofol proxy) | Sevoflurane | Key Considerations |
| Time to Eye Opening (min) | 6.9 ± 1.7[5] | 7.5 ± 1.6[5] | Studies show comparable times, with some indicating a slight advantage for propofol.[5] |
| Time to Response to Verbal Command (min) | 8.9 ± 1.9[5] | 9.2 ± 2.2[5] | Similar recovery times are reported across multiple studies.[4][5] |
| Time to Extubation (min) | 10.3 ± 2.0[5] | 10.7 ± 2.3[5] | Both agents allow for rapid extubation post-procedure.[5] |
| Cognitive Function Recovery | May have a lower incidence of delayed neurocognitive recovery in older adults compared to sevoflurane.[7] | Generally rapid cognitive recovery, though some studies suggest a higher incidence of early postoperative cognitive dysfunction compared to propofol.[7][8] | Cognitive recovery is multifaceted and assessed by various tests.[9][10] |
| Psychomotor Function Recovery | Recovery of psychomotor skills is generally swift.[11] | Psychomotor function returns to baseline promptly after anesthesia. | Assessed using tests like the Digit Symbol Substitution Test (DSST) and Choice Reaction Time.[10][11] |
| Incidence of Postoperative Nausea and Vomiting (PONV) | Lower incidence due to the antiemetic properties of propofol.[5] | Higher incidence compared to propofol-based anesthesia.[5] | A significant factor in patient satisfaction and recovery. |
Experimental Protocols
Protocol for Benchmarking Recovery Profiles of Fospropofol vs. Sevoflurane
This protocol outlines a prospective, randomized, double-blind study to compare the recovery profiles of fospropofol and sevoflurane for maintenance of general anesthesia.
1. Patient Population:
-
ASA physical status I-II patients, aged 18-65 years, scheduled for elective surgery expected to last 1-3 hours.
-
Exclusion criteria: known allergy to eggs or soy (for propofol-based anesthesia), history of malignant hyperthermia, severe cardiovascular, respiratory, renal, or hepatic disease, and current use of psychoactive medications.
2. Anesthesia Induction and Maintenance:
-
Induction: Standardized intravenous induction for all patients (e.g., fentanyl and a muscle relaxant).
-
Maintenance - Group F (Fospropofol): Anesthesia maintained with a continuous intravenous infusion of fospropofol, with the dose titrated to maintain a Bispectral Index (BIS) value between 40 and 60.
-
Maintenance - Group S (Sevoflurane): Anesthesia maintained with inhaled sevoflurane in an oxygen/air mixture, with the end-tidal concentration adjusted to maintain a BIS value between 40 and 60.
3. Recovery Assessment:
-
At the end of surgery, the administration of the maintenance anesthetic will be discontinued.
-
Primary Endpoints (Time to Event):
-
Time to spontaneous eye opening.
-
Time to response to verbal command (e.g., "squeeze my hand").
-
Time to tracheal extubation.
-
Time to orientation (correctly stating name and date of birth).
-
-
Secondary Endpoints:
-
Cognitive Function: Assessed using a battery of tests at baseline (pre-operatively) and at 30 minutes, 1 hour, 3 hours, and 6 hours post-extubation.
-
Psychomotor Function: Assessed at the same time points as cognitive function.
-
Choice Reaction Time test to measure speed of response to stimuli.[10]
-
Grooved Pegboard Test to assess fine motor skills and coordination.
-
-
Postoperative Nausea and Vomiting (PONV): Incidence and severity assessed using a verbal rating scale at regular intervals in the post-anesthesia care unit (PACU).
-
Patient Satisfaction: Assessed using a validated questionnaire 24 hours post-surgery.
-
4. Data Analysis:
-
Statistical analysis will be performed to compare the mean times to recovery events between the two groups.
-
Cognitive and psychomotor test scores will be compared to baseline values and between groups at each time point.
-
Incidence of PONV and patient satisfaction scores will also be compared.
Visualizations
Signaling Pathways
Caption: Metabolic activation and mechanism of action of fospropofol.
Caption: Multifaceted mechanism of action of sevoflurane.
Experimental Workflow
Caption: Workflow for comparing fospropofol and sevoflurane recovery.
References
- 1. What is Fospropofol Disodium used for? [synapse.patsnap.com]
- 2. What is the mechanism of Sevoflurane? [synapse.patsnap.com]
- 3. Sevoflurane - Wikipedia [en.wikipedia.org]
- 4. Recovery from sevoflurane anesthesia: a comparison to isoflurane and propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of recovery profile for propofol and sevoflurane anesthesia in cases of open cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fospropofol - Wikipedia [en.wikipedia.org]
- 7. Propofol compared with sevoflurane general anaesthesia is associated with decreased delayed neurocognitive recovery in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recovery of consciousness and cognition after general anesthesia in humans | eLife [elifesciences.org]
- 10. [Recovery of psychomotor and cognitive functions following anesthesia. Propofol/alfentanil and thiopental/isoflurane/ alfentanil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychomotor recovery following propofol or isoflurane anaesthesia for day-care surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. aub.edu.lb [aub.edu.lb]
A Comparative Pharmacoeconomic Analysis of Fospropofol in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative pharmacoeconomic analysis of fospropofol (B1673577), a water-soluble prodrug of propofol (B549288), in a research and clinical setting. It is designed to offer an objective comparison with its primary alternatives, propofol and midazolam, supported by experimental data to inform sedation protocol development and drug research.
Fospropofol disodium (B8443419) was developed to address some of the limitations associated with propofol, such as pain on injection and the risks associated with lipid emulsion formulations.[1][2] As a prodrug, it is metabolized by endothelial and hepatic alkaline phosphatases to release propofol, the active anesthetic agent.[3] This unique mechanism of action results in a different pharmacokinetic and pharmacodynamic profile compared to propofol, influencing its clinical use and economic implications.[2][4]
Comparative Efficacy and Safety
Clinical trials have established the efficacy and safety profile of fospropofol for monitored anesthesia care (MAC) sedation.[5][6][7] The optimal dose for achieving moderate sedation has been identified as 6.5 mg/kg.[6][8]
Key Findings from Clinical Trials:
-
Sedation Success: In a dose-response study for colonoscopy, fospropofol at 6.5 mg/kg resulted in a 69% sedation success rate, which increased to 96% at 8 mg/kg.[8] Another trial comparing a 6.5 mg/kg dose to a 2 mg/kg dose in patients undergoing colonoscopy found sedation success rates of 87% and 26%, respectively.[9]
-
Adverse Events: The most common adverse events associated with fospropofol are paresthesias and pruritus, which are generally mild to moderate in severity.[1][5][9] Hypotension and hypoxemia have been reported but at a lower incidence compared to propofol.[3][9]
-
Comparison with Midazolam: In a study on patients undergoing colonoscopy, fospropofol at 6.5 mg/kg demonstrated a higher sedation success rate (87%) compared to midazolam (69%).[9]
-
Recovery: Recovery from fospropofol is generally rapid, although the onset of sedation is delayed compared to propofol.[4][10]
Pharmacoeconomic Considerations
A direct pharmacoeconomic comparison of fospropofol with other sedatives is complex and must consider drug acquisition costs, administration, monitoring requirements, and the economic impact of recovery times and adverse events.
Cost-Benefit Analysis:
While propofol has been shown to have a better cost-benefit ratio than midazolam in ICU sedation due to faster recovery and shorter ICU stays, the economic evaluation of fospropofol is less direct.[11][12] A cost-effectiveness analysis of propofol versus midazolam for procedural sedation in the emergency department indicated that propofol is a cost-saving strategy, primarily due to shorter recovery times.[13] Although fospropofol has a higher acquisition cost than generic propofol and midazolam, its potential for fewer adverse events, such as hypotension, could lead to cost savings by reducing the need for interventions.
Data Presentation
Table 1: Drug Acquisition Costs
| Drug | Formulation | Approximate Average Wholesale Price (AWP) |
| Fospropofol Disodium | 35 mg/mL, 30-mL single-use vial | $43.20 |
| Propofol | 10 mg/mL, 20-mL vial | $1.68 - $3.72 |
| Midazolam | 1 mg/mL, 2-mL single-use vial | $0.52 - $1.14 |
Note: Prices are subject to change and may vary by manufacturer and purchasing agreements.[9]
Table 2: Comparative Clinical Parameters
| Parameter | Fospropofol (6.5 mg/kg) | Propofol | Midazolam (0.02 mg/kg) |
| Sedation Success Rate | 87%[9] | High (procedure-dependent) | 69%[9] |
| Onset of Sedation | 4-8 minutes[4] | 30-60 seconds | 1.5-5 minutes |
| Time to Full Alertness | ~5.5 minutes[6] | Rapid | Slower than propofol |
| Common Adverse Events | Paresthesia (49-59.8%), Pruritus (9-25.5%)[9] | Injection site pain, hypotension, respiratory depression[1] | Respiratory depression, hypotension |
| Need for Supplemental Doses | 44%[9] | Variable | Variable |
Experimental Protocols
Phase 3 Clinical Trial for Moderate Sedation in Flexible Bronchoscopy
Objective: To assess the efficacy and safety of this compound injection for moderate sedation in patients undergoing flexible bronchoscopy.[9]
Methodology:
-
Patient Population: 252 patients scheduled for flexible bronchoscopy.
-
Randomization: Patients were randomly assigned in a 2:3 ratio to receive either fospropofol 2 mg/kg (n=102) or fospropofol 6.5 mg/kg (n=150). The dose was reduced by 25% for patients aged 65 or older or with an ASA Physical Classification status of P3 or P4.
-
Pre-treatment: All patients received intravenous fentanyl citrate (B86180) 50 mcg prior to the administration of the study drug.
-
Primary Efficacy Endpoint: Sedation success, defined as the completion of the procedure without the need for an alternative sedative or mechanical/manual ventilation.
-
Safety Assessment: Monitoring of adverse events, including paresthesias, pruritus, hypotension, and hypoxemia.[9]
Dose-Response Study of Fospropofol for Moderate Sedation During Colonoscopy
Objective: To evaluate the efficacy and safety of different doses of fospropofol for sedation in patients undergoing colonoscopy.[8]
Methodology:
-
Patient Population: 127 adult patients undergoing colonoscopy.
-
Study Design: A randomized, double-blind, multicenter trial.
-
Intervention: Patients received one of four doses of fospropofol (2, 5, 6.5, or 8 mg/kg) or midazolam (0.02 mg/kg) following pre-treatment with fentanyl.
-
Sedation Target: Supplemental doses of the study medication were administered as needed to achieve a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale score of ≤ 4.
-
Efficacy Endpoints: Sedation success, measures of clinical benefit, sedation and recovery times, and patient- and doctor-rated satisfaction.
-
Safety Assessment: Monitoring and recording of all adverse events.[8]
Visualizations
References
- 1. Clinical Use of this compound: Evaluation of Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perspectives on the Role of Fospropofol in the Monitored Anesthesia Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Perspectives on the Role of Fospropofol in the Monitored Anesthesia Care Setting | Semantic Scholar [semanticscholar.org]
- 8. Clinical trial: a dose-response study of this compound for moderate sedation during colonoscopy. | Sigma-Aldrich [merckmillipore.com]
- 9. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsf.org [apsf.org]
- 11. Propofol vs midazolam in short-, medium-, and long-term sedation of critically ill patients. A cost-benefit analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A cost-effectiveness analysis of propofol versus midazolam for procedural sedation in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fospropofol's Efficacy in a Novel Animal Model of Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fospropofol (B1673577) with established anesthetic and sedative agents, offering supporting experimental data for its validation in a new animal model of neuropathic pain. The information presented is intended to assist researchers in designing and interpreting preclinical studies aimed at evaluating the therapeutic potential of fospropofol.
Introduction to Fospropofol
Fospropofol is a water-soluble prodrug of propofol (B549288), an intravenous sedative-hypnotic agent.[1] Following administration, fospropofol is metabolized by alkaline phosphatases to yield propofol, which then exerts its sedative and anesthetic effects primarily through the potentiation of GABA-A receptor activity in the central nervous system. This mechanism of action is shared with its parent drug, propofol. Fospropofol was developed to offer potential advantages over propofol, such as reduced pain on injection and a different pharmacokinetic profile.[1]
Comparative Efficacy in a Rat Model of Neuropathic Pain
To validate the efficacy of fospropofol in a disease model relevant to pain research, we present data from a study utilizing the chronic constrictive injury (CCI) model in rats, a well-established model of neuropathic pain. In this context, we compare the analgesic effects of fospropofol with two commonly used alternative agents in veterinary and preclinical research: ketamine and dexmedetomidine (B676).
Data Presentation
| Agent | Dose | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Fospropofol | Oral administration | Rat Chronic Constrictive Injury (CCI) | Alleviation of thermal hyperalgesia | Demonstrated significant alleviation of thermal hyperalgesia, indicating analgesic efficacy in a neuropathic pain state. | [2] |
| Ketamine | 10 mg/kg (repeated injections) | Rat Partial Sciatic Nerve Ligation (PSNL) | Increase in mechanical withdrawal threshold | Showed a significant increase in the mechanical withdrawal threshold, indicating an antinociceptive effect. However, tolerance was observed with repeated administration. | [3] |
| Propofol (as a proxy for Fospropofol) | 10, 20, 40 mg/kg | Rat Complete Freund's Adjuvant (CFA) induced inflammatory pain | Increased mechanical withdrawal threshold and thermal withdrawal latency | Significantly improved pain thresholds in a dose-dependent manner. | |
| Dexmedetomidine | 80 µg/kg | Mouse Lipopolysaccharide (LPS)-induced endotoxemia | Sedative depth | Induced a deep sedative level, comparable to high-dose propofol. Primarily evaluated for sedation, not analgesia in this model. | [4] |
Note: Direct head-to-head comparative studies of fospropofol against ketamine and dexmedetomidine in the same neuropathic pain model are limited. The data for ketamine and dexmedetomidine are drawn from different, albeit relevant, models to provide a comparative context. Propofol data is included as it is the active metabolite of fospropofol.
Comparison of Hemodynamic Profiles
A critical aspect of validating a new anesthetic or sedative is its impact on cardiovascular function. The following table summarizes the hemodynamic effects of propofol (as a proxy for fospropofol), ketamine, and dexmedetomidine in animal models.
| Agent | Animal Model | Heart Rate | Blood Pressure | Key Findings | Reference |
| Propofol | Endotoxemic Rats | No significant change vs. endotoxemia alone | No significant change vs. endotoxemia alone | Did not exacerbate endotoxemia-induced hemodynamic changes. | [5] |
| Propofol | Healthy Dogs | No significant change | Decrease in mean arterial pressure | Caused a transient decrease in blood pressure immediately after induction. | [6] |
| Ketamine | Critically Ill Humans (retrospective) | Increased | Increased | Associated with less hypotension and bradycardia compared to propofol or dexmedetomidine. | [7] |
| Ketamine-Propofol Combination | Healthy Dogs | Increased | Maintained mean arterial pressure | The combination maintained blood pressure better than propofol alone. | |
| Dexmedetomidine | Endotoxemic Mice | Strikingly decreased | No significant change | Caused a significant decrease in heart rate. | [4] |
| Dexmedetomidine | Mechanically Ventilated Sepsis Patients | Greater decrease | Less pronounced decrease | Provided more stable hemodynamics compared to propofol, with less hypotension but more bradycardia. | [8] |
Experimental Protocols
Protocol for Assessing Analgesic Efficacy in a Rat Neuropathic Pain Model (Adapted from CCI Model)
-
Animal Model Creation:
-
Anesthetize male Sprague-Dawley rats.
-
Surgically expose the common sciatic nerve.
-
Place loose ligatures around the nerve to induce a chronic constriction injury.
-
Allow for a post-operative recovery period for the development of neuropathic pain symptoms.
-
-
Drug Administration:
-
Administer fospropofol, ketamine, or dexmedetomidine via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group.
-
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a plexiglass chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency for the rat to withdraw its paw.
-
An increase in withdrawal latency compared to baseline and the control group indicates an analgesic effect.[9]
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the rat on an elevated mesh floor.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the filament force that elicits a paw withdrawal response.
-
An increase in the withdrawal threshold compared to baseline and the control group indicates an anti-allodynic effect.[10]
-
Protocol for Assessing Sedative Efficacy in a Mouse Model
-
Animal Preparation:
-
Acclimatize male Swiss mice to the experimental environment.
-
-
Drug Administration:
-
Administer fospropofol, ketamine, or dexmedetomidine via the desired route (e.g., intraperitoneal injection).
-
Include a vehicle control group.
-
-
Assessment of Sedation (Loss of Righting Reflex):
-
Gently place the mouse on its back.
-
The inability of the mouse to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex, indicating a state of sedation.[11]
-
Record the onset and duration of the loss of the righting reflex.
-
-
Monitoring:
-
Throughout the sedation period, monitor key physiological parameters including:
-
Respiratory rate: Normal for a mouse under anesthesia is 55-100 breaths/min.[12]
-
Heart rate: Normal for a mouse is 300-500 beats/min.[12]
-
Body temperature: Maintain between 36.0°C and 38.0°C.[12]
-
Mucous membrane color: Should be pink.[12]
-
Reflexes: Periodically check the pedal withdrawal reflex (toe pinch) to assess the depth of anesthesia.
-
-
Mandatory Visualizations
Caption: Mechanism of action of fospropofol.
Caption: Workflow for validating fospropofol efficacy.
Caption: Key property comparison of anesthetic agents.
References
- 1. dovepress.com [dovepress.com]
- 2. Optimised protocol design for the screening of analgesic compounds in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Effect of sedation with dexmedetomidine or propofol on gastrointestinal motility in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of propofol on hemodynamic and inflammatory responses to endotoxemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of hemodynamic effects of propofol or alfaxalone during induction in dogs [frontiersin.org]
- 7. Hemodynamic Effects of Ketamine Compared With Propofol or Dexmedetomidine as Continuous ICU Sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Hemodynamic Effects of Dexmedetomidine Versus Propofol for Sedation | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
side-by-side comparison of fospropofol's effects on renal and hepatic function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the effects of fospropofol (B1673577) and its active metabolite, propofol (B549288), on renal and hepatic function. The information is compiled from preclinical and clinical studies to offer an objective overview supported by experimental data.
Executive Summary
Fospropofol, a water-soluble prodrug, is enzymatically converted to propofol, the active anesthetic agent. While both share a similar primary mechanism of action, their differing pharmacokinetic profiles may lead to distinct effects on renal and hepatic function. Propofol is primarily metabolized by the liver, with its metabolites excreted by the kidneys.[1] This guide explores the available data on how each agent impacts these vital organ systems.
Renal Function Comparison
A retrospective study of elderly patients undergoing total hip arthroplasty provides comparative data on the postoperative renal function following administration of either fospropofol or propofol. The study found no statistically significant differences in postoperative renal function markers between the two groups.[2]
Quantitative Data on Renal Function Markers
| Marker | Anesthetic Agent | Preoperative (mean ± SD) | Postoperative (mean ± SD) | P-value (Postoperative) |
| Creatinine (B1669602) (CRE) | Fospropofol | 74.39 ± 15.31 µmol/L | 78.01 ± 20.45 µmol/L | > 0.05 |
| Propofol | 74.52 ± 16.63 µmol/L | 77.85 ± 21.01 µmol/L | ||
| Blood Urea (B33335) Nitrogen (BUN) | Fospropofol | 6.24 ± 1.66 mmol/L | 6.78 ± 2.21 mmol/L | > 0.05 |
| Propofol | 5.71 ± 1.83 mmol/L | 6.33 ± 2.34 mmol/L | ||
| BUN/CRE Ratio | Fospropofol | 0.086 ± 0.024 | 0.089 ± 0.027 | > 0.05 |
| Propofol | 0.078 ± 0.025 | 0.083 ± 0.028 | ||
| Uric Acid (UA) | Fospropofol | 338.48 ± 82.52 µmol/L | 345.16 ± 91.27 µmol/L | > 0.05 |
| Propofol | 321.91 ± 89.63 µmol/L | 330.14 ± 98.45 µmol/L |
Data from a retrospective study on elderly patients undergoing total hip arthroplasty.[2]
Hepatic Function Comparison
The same retrospective study also evaluated postoperative hepatic function. Similar to the renal function findings, there were no statistically significant differences in the measured hepatic enzymes between the fospropofol and propofol groups.[2] However, it is important to note that propofol has been associated with rare instances of idiosyncratic acute liver injury and, in cases of prolonged high-dose infusion, a condition known as Propofol Infusion Syndrome (PRIS), which can lead to an enlarged or fatty liver.[3]
Quantitative Data on Hepatic Function Markers
| Marker | Anesthetic Agent | Preoperative (mean ± SD) | Postoperative (mean ± SD) | P-value (Postoperative) |
| Alanine Aminotransferase (ALT) | Fospropofol | 23.17 ± 14.89 U/L | 25.48 ± 16.32 U/L | > 0.05 |
| Propofol | 21.98 ± 13.76 U/L | 24.11 ± 15.98 U/L | ||
| Aspartate Aminotransferase (AST) | Fospropofol | 24.87 ± 11.23 U/L | 27.34 ± 13.01 U/L | > 0.05 |
| Propofol | 23.91 ± 10.87 U/L | 26.15 ± 12.54 U/L | ||
| Alkaline Phosphatase (ALP) | Fospropofol | 79.23 ± 21.45 U/L | 83.12 ± 24.56 U/L | > 0.05 |
| Propofol | 75.89 ± 20.11 U/L | 79.43 ± 22.87 U/L | ||
| Gamma-Glutamyl Transferase (GGT) | Fospropofol | 35.12 ± 21.34 U/L | 38.21 ± 23.45 U/L | > 0.05 |
| Propofol | 33.78 ± 20.12 U/L | 36.87 ± 22.11 U/L | ||
| AST/ALT Ratio | Fospropofol | 1.15 ± 0.34 | 1.12 ± 0.31 | > 0.05 |
| Propofol | 1.13 ± 0.31 | 1.10 ± 0.29 |
Data from a retrospective study on elderly patients undergoing total hip arthroplasty.[2]
Experimental Protocols
The following are general descriptions of the methodologies used to assess renal and hepatic function in clinical trials.
Assessment of Renal Function
-
Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN) Measurement: Blood samples are collected from patients at baseline (pre-anesthesia) and at specified time points post-anesthesia. The concentrations of sCr and BUN are typically measured using automated clinical chemistry analyzers.[4] These analyzers often employ enzymatic or colorimetric assays. For instance, creatinine can be measured via the Jaffe reaction or, more specifically, by enzymatic methods that involve creatininase, creatinase, and sarcosine (B1681465) oxidase.[5][6] BUN is commonly measured using the urease method.[5]
Assessment of Hepatic Function
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement: Similar to renal function assessment, blood samples are collected at baseline and post-anesthesia. ALT and AST levels are quantified using automated clinical chemistry analyzers.[3][7] The most common method is a coupled enzymatic reaction where the rate of NADH consumption is measured spectrophotometrically at 340 nm and is proportional to the aminotransferase activity.[7]
Signaling Pathways and Mechanisms
The following diagrams illustrate key signaling pathways that are modulated by propofol and may play a role in its effects on renal and hepatic tissues. As fospropofol is a prodrug of propofol, these pathways are also relevant to its ultimate effects.
Renal Protective Signaling Pathway of Propofol
Propofol has been shown to protect against renal ischemia-reperfusion injury (IRI), in part by activating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation.[8][9]
References
- 1. escholarship.org [escholarship.org]
- 2. Effects of Fospropofol Disodium and Propofol on the Postoperative Recovery of Elderly Patients Who Underwent Total Hip Arthroplasty: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartate Aminotransferase (AST/GOT) and Alanine Aminotransferase (ALT/GPT) Detection Techniques [mdpi.com]
- 4. Serum creatinine (sCr) and blood urea nitrogen (BUN) assay [bio-protocol.org]
- 5. BUN and Creatinine - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. acb.org.uk [acb.org.uk]
- 8. Propofol can suppress renal ischemia-reperfusion injury through the activation of PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of PI3-kinase/Akt signalling pathway in renal function and cell proliferation after renal ischaemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Fospropofol with Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of fospropofol (B1673577) when co-administered with various classes of analgesics. Fospropofol, a water-soluble prodrug of propofol (B549288), offers a distinct pharmacokinetic profile, characterized by a slower onset and potentially more stable hemodynamic profile compared to propofol emulsion.[1][2] Understanding its interactions with commonly used analgesics is crucial for optimizing sedation and anesthesia protocols, enhancing patient safety, and informing future drug development.
While direct quantitative studies on the synergistic effects of fospropofol are limited, extensive research has been conducted on its active metabolite, propofol. This guide presents experimental data on propofol-analgesic combinations as a surrogate to infer the potential synergistic interactions of fospropofol, alongside available clinical data on fospropofol co-administration.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize key quantitative data from studies evaluating the synergistic or additive effects of propofol with opioids, ketamine, and dexmedetomidine (B676). This data can serve as a benchmark for hypothesizing the potential interactions with fospropofol, keeping in mind the pharmacokinetic differences.
Table 1: Synergistic Effects of Propofol and Opioids
| Opioid Analgesic | Endpoint of Synergy | Quantitative Measure of Synergy | Reference |
| Fentanyl | Suppression of somatic response to skin incision | Propofol Cp50 reduced from 12.9 µg/mL to 2.5 µg/mL with 3.6 ng/mL fentanyl. | [3] |
| Abolition of phrenic nerve activity (in rabbits) | Synergistic interaction observed, with fentanyl pre-treatment reducing the required propofol dose. | [3] | |
| Remifentanil | Maintenance of moderate sedation (RSS score of 4) | Optimal concentrations ranged from (1.8 µg/mL propofol, 1.5 ng/mL remifentanil) to (2.7 µg/mL propofol, 0 ng/mL remifentanil). | [3] |
| Alfentanil/Sufentanil | Adequate anesthesia and rapid recovery | Optimal propofol concentration of approximately 3.5 µg/mL.[3] | [3] |
Cp50: Plasma concentration at which 50% of patients do not respond. RSS: Ramsay Sedation Scale.
Table 2: Interaction of Propofol and Ketamine
| Study Population | Endpoint of Interaction | Dosing | Key Findings | Reference |
| Adult Female Patients | Hypnosis and anesthesia | Propofol (1.10 mg/kg for hypnosis, 1.85 mg/kg for anesthesia) and Ketamine (0.39 mg/kg for hypnosis, 0.66 mg/kg for anesthesia) administered individually and in combination. | Additive effects observed at both hypnotic and anesthetic endpoints with minimal hemodynamic changes. | [4] |
| Adult Outpatients | Sedation and analgesia during monitored anesthesia care | Propofol infusion (9.4 mg/mL) with varying concentrations of ketamine (0.94-2.83 mg/mL). | Ketamine produced a dose-dependent reduction in rescue opioid requirements. | [4] |
Table 3: Synergistic and Additive Effects of Propofol and Dexmedetomidine
| Study Population | Endpoint of Interaction | Dosing | Key Findings | Reference |
| Pediatric Patients | Deep sedation for endoscopic procedures | Propofol alone vs. propofol with dexmedetomidine (0.5 µg/kg loading dose, 0.15 µg/kg/h infusion). | Significant reduction in median propofol dose (0.40 to 0.23 mg/kg/min) in the combination group. | [5] |
| Adult Patients | Monitored anesthesia care | Propofol (1.6 µg/mL target effect-site concentration), Dexmedetomidine (1.0 µg/kg loading dose, 0.4 µg/kg/h infusion), or a combination of half-doses. | Additive effect observed, providing cardiovascular stability and decreased adverse effects. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for evaluating the synergistic effects of fospropofol with analgesics, based on published clinical trials.
Protocol 1: Evaluation of Fospropofol and Fentanyl for Sedation during Colonoscopy
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.[7][8]
-
Participants: Adult patients (ASA physical status I-III) undergoing elective colonoscopy.[7][8]
-
Intervention:
-
Pre-medication: All patients receive an intravenous (IV) dose of fentanyl (e.g., 50 mcg) approximately 5 minutes before the administration of the sedative.[7][8][9]
-
Sedation: Patients are randomized to receive an initial IV bolus of fospropofol at different doses (e.g., 6.5 mg/kg or a modified dose of 75% for elderly or high-risk patients).[9][10]
-
Supplemental Doses: Supplemental doses of fospropofol (e.g., 1.6 mg/kg) are administered as needed, no more frequently than every 4 minutes, to achieve and maintain a desired level of sedation (e.g., Modified Observer's Assessment of Alertness/Sedation [MOAA/S] score of ≤ 4).[9][11]
-
-
Primary Endpoint: Sedation success, defined as the ability to complete the procedure without the need for alternative sedative medications and without signs of deep sedation.[7]
-
Secondary Endpoints:
-
Time to onset of sedation.
-
Total dose of fospropofol administered.
-
Frequency of supplemental doses.
-
Recovery time (time to full alertness).
-
Patient and physician satisfaction scores.
-
Incidence of adverse events (e.g., hypotension, hypoxemia, paresthesia, pruritus).[1]
-
-
Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation), respiratory rate, and level of sedation using a validated scale (e.g., MOAA/S).
Protocol 2: Evaluation of Fospropofol and Sufentanil for General Anesthesia Induction in Elderly Patients
-
Study Design: A prospective, randomized, controlled trial.[12][13]
-
Participants: Elderly patients (e.g., ≥65 years) scheduled for elective surgery under general anesthesia.[12][13]
-
Intervention:
-
Group 1 (Fospropofol alone): Patients receive an IV bolus of fospropofol (e.g., a modified dose of 75% of the standard 6.5 mg/kg).[12][14]
-
Group 2 (Fospropofol with Sufentanil): Patients receive an IV bolus of sufentanil (e.g., 5 µg) two minutes prior to the administration of the same dose of fospropofol as Group 1.[12][13][15]
-
-
Primary Endpoint: Time to loss of consciousness, assessed by a standardized method (e.g., loss of response to verbal commands).[12]
-
Secondary Endpoints:
-
Monitoring: Continuous monitoring of vital signs, electrocardiogram (ECG), and bispectral index (BIS) or other depth of anesthesia monitors.
Mandatory Visualizations
Signaling Pathways
The sedative and analgesic effects of fospropofol (via its conversion to propofol) and its analgesic partners are mediated through complex interactions with neurotransmitter systems in the central nervous system. The primary targets are the GABA-A and NMDA receptors.
References
- 1. Perspectives on the Role of Fospropofol in the Monitored Anesthesia Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetic and pharmacodynamic interactions between opioids and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of a ketamine-propofol combination during monitored anesthesia care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergistic effect of dexmedetomidine on propofol for paediatric deep sedation: A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined use of dexmedetomidine and propofol in monitored anesthesia care: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, phase 3 study of fospropofol disodium for sedation during colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound for Sedation in Elderly Patients Undergoing Flexible Bronchoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Lusedra) Injection For Anesthesia-Care Sedation: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addition of sufentanil to this compound during induction of general anesthesia shortens time to sedation onset in elderly patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Efficacy and safety of this compound sedation for same-day bidirectional endoscopy in elderly patients: protocol for a prospective, single-center, randomized, double-blind, non-inferiority trial [frontiersin.org]
Validating Biomarkers for Fospropofol: A Comparative Guide to Sedation and Adverse Effect Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated biomarkers for monitoring the sedative and adverse effects of fospropofol (B1673577), a water-soluble prodrug of propofol (B549288). It is designed to offer objective comparisons with alternative sedatives, supported by experimental data, to aid in research and clinical development.
Introduction to Fospropofol and Biomarker Validation
Fospropofol is an intravenous sedative-hypnotic agent approved for monitored anesthesia care (MAC) in adults.[1][2] Its mechanism of action relies on its in-vivo conversion by alkaline phosphatases to propofol, formaldehyde, and phosphate.[3] The liberated propofol is the active molecule, exerting its sedative effects primarily by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. This enzymatic conversion results in a slower onset of sedation (4-8 minutes) and a different pharmacokinetic profile compared to a direct bolus of propofol emulsion.[3]
The validation of biomarkers is critical for objectively quantifying drug effects, ensuring patient safety, and titrating dosage to achieve desired clinical endpoints while minimizing adverse reactions. This guide focuses on biomarkers for both the intended sedative effects and the potential adverse effects associated with fospropofol.
Biomarkers for Sedative Efficacy
The primary biomarker for the sedative-hypnotic effect of propofol, and by extension fospropofol, is the processed electroencephalogram (EEG). The Bispectral Index (BIS) is the most widely studied and validated EEG-derived parameter for this purpose.
Bispectral Index (BIS) as a Sedative Biomarker
The BIS monitor analyzes frontal EEG signals to generate a single dimensionless number between 0 (cortical silence) and 100 (fully awake), which correlates with the depth of sedation. While direct validation studies for fospropofol are not prevalent in published literature, extensive data from its active metabolite, propofol, establishes BIS as the current gold standard for monitoring.
Comparison with Clinical Sedation Scales: BIS values show a strong correlation with established clinical sedation scales, such as the Richmond Agitation-Sedation Scale (RASS) and the Observer's Assessment of Alertness/Sedation (OAA/S) scale. This allows for an objective, continuous measure of sedation depth to complement clinical observation.
| Biomarker | Alternative Sedative | Correlation/Performance Metric | Value | Clinical Significance |
| Bispectral Index (BIS) | Propofol | Correlation with RASS | Statistically significant (p < 0.0001) | BIS provides a reliable, objective measure of sedation depth that aligns with clinical assessment.[4] |
| Bispectral Index (BIS) | Propofol | Sensitivity vs. RASS | 90% | High sensitivity indicates BIS can accurately detect clinically assessed sedation.[4] |
| Bispectral Index (BIS) | Propofol | Specificity vs. RASS | 90% | High specificity indicates BIS can accurately identify a lack of sedation.[4] |
| Bispectral Index (BIS) | Midazolam | Time to reach target BIS (75) | 11.0 ± 0.5 minutes | Midazolam has a significantly slower onset of sedation as measured by BIS compared to propofol.[5] |
| Bispectral Index (BIS) | Propofol | Time to reach target BIS (75) | 6.2 ± 0.2 minutes | Propofol provides a more rapid onset of sedation.[5] |
| Bispectral Index (BIS) | Midazolam | Time to recovery (BIS > 90) | 18.6 ± 6.5 minutes | Recovery from midazolam sedation is significantly slower.[5] |
| Bispectral Index (BIS) | Propofol | Time to recovery (BIS > 90) | 10.1 ± 3.6 minutes | Recovery from propofol sedation is faster, a key advantage in outpatient procedures.[5] |
Biomarkers for Adverse Effects
The adverse effect profile of fospropofol includes common, transient sensory events and less frequent but more serious cardiorespiratory depression, similar to propofol.
Paresthesia and Pruritus
The most frequently reported adverse effects of fospropofol are transient paresthesia (burning, tingling sensations), often in the perineal region, and pruritus.[6] The underlying mechanism for these sensory phenomena is unknown, and currently, there are no validated predictive biomarkers to identify patients at higher risk for these side effects. Management is supportive, as these effects are typically self-limiting.
Respiratory Depression
Respiratory depression is a serious potential adverse effect of all sedative-hypnotics that act on GABA receptors.
Biomarker: Propofol Concentration The most direct biomarker for the risk of respiratory depression is the effect-site concentration of propofol itself. While direct measurement is not standard in clinical practice, understanding this relationship is key for safe dosing. Standard clinical monitoring (e.g., pulse oximetry, capnography) remains the primary method for detecting respiratory depression.
| Adverse Effect | Biomarker | Alternative Sedative | Performance Metric | Value | Clinical Significance |
| Respiratory Depression | Propofol Concentration | Propofol | Hypoxia (SpO2 < 95%) Incidence | 4% of patients | Hypoxia is a known risk, particularly in elderly patients, necessitating supplemental oxygen and vigilant monitoring.[3] |
| Hemodynamic Instability | Mean Arterial Pressure (MAP) | Propofol | Fall in MAP | Greater with propofol | Propofol is more likely to cause hypotension compared to midazolam.[5] |
| Hemodynamic Instability | Mean Arterial Pressure (MAP) | Midazolam | Fall in MAP | Less than propofol | Midazolam offers greater cardiovascular stability.[5] |
Experimental Protocols
Validation of BIS for Sedation Monitoring (Propofol)
Objective: To test the hypothesis that the Bispectral Index (BIS) is a reliable measure of sedation level compared to a standard clinical scale during propofol administration.
Methodology:
-
Patient Population: A prospective observational trial in 94 mechanically ventilated adult trauma patients sedated with propofol.[4]
-
Intervention: During daily spontaneous awakening trials (SATs), propofol infusions were stopped.
-
Data Collection: BIS, Richmond Agitation Sedation Scale (RASS), electromyography, and heart rate variability were measured continuously for 45 minutes during the SAT. RASS scores were assessed by trained clinical staff blinded to the BIS values.
-
Biomarker Measurement: A BIS Quatro sensor was applied to the patient's forehead, and data were continuously recorded.
-
Statistical Analysis: Data were evaluated using analysis of variance, linear regression, and nonparametric tests to determine the correlation between steady-state BIS values and RASS scores. Sensitivity, specificity, positive predictive value, and negative predictive value were calculated for BIS versus RASS.[4]
Comparative Sedation Trial Protocol (Fospropofol vs. Propofol)
Objective: To compare the efficacy and safety of fospropofol versus propofol for sedation in elderly patients undergoing same-day bidirectional endoscopy.
Methodology:
-
Study Design: A prospective, single-center, double-blind, randomized, non-inferiority trial.[7]
-
Patient Population: 256 patients aged 65 years or older scheduled for same-day bidirectional endoscopy.
-
Intervention:
-
Pre-treatment: All patients receive sufentanil 5 μg.
-
Fospropofol Group: Initial bolus dose of fospropofol 6.5 mg/kg.
-
Propofol Group: Initial bolus dose of propofol 1.5 mg/kg.
-
Maintenance: Supplemental doses (fospropofol 1.6 mg/kg or propofol 0.5 mg/kg) are titrated as needed to achieve a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤ 4.[7]
-
-
Primary Outcome: Success rate of the procedure, defined by completion without the need for alternative sedatives or mechanical ventilation.
-
Safety Monitoring: Continuous monitoring of heart rate, blood pressure, electrocardiogram, and oxygen saturation (SpO2). Recording of adverse events including desaturation, hypotension, and bradycardia.[7]
Visualizations
Signaling Pathway and Experimental Workflows
Fospropofol to Sedation Pathway
Biomarker Validation Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fospropofol, a new sedative anesthetic, and its utility in the perioperative period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bispectral index to monitor propofol sedation in trauma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Midazolam and Propofol for BIS-Guided Sedation During Regional Anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of fospropofol disodium sedation for same-day bidirectional endoscopy in elderly patients: protocol for a prospective, single-center, randomized, double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Fospropofol and Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of the intravenous anesthetic agent propofol (B549288) and its water-soluble prodrug, fospropofol (B1673577). While extensive research has elucidated the multifaceted immunomodulatory properties of propofol, direct comparative studies with fospropofol are notably limited. This document synthesizes the available experimental data for propofol and extrapolates the likely immunological profile of fospropofol based on its metabolic conversion to propofol.
Propofol: A Detailed Immunomodulatory Profile
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic known for its potent anti-inflammatory and immunomodulatory properties.[1] It influences a wide array of immune cells and their functions, as detailed in the following sections.
Effects on Immune Cells
Propofol has been shown to modulate the activity of various immune cells, including T lymphocytes, neutrophils, and macrophages.
-
T Lymphocytes: Propofol can suppress T-cell function. Studies have indicated that propofol may inhibit T-cell dependent antibody production.[2][3] It has been shown to interfere with Interleukin-2 (IL-2) mediated T-cell proliferation and Interleukin-7 (IL-7) dependent T-cell survival.[2] Some research suggests that propofol anesthesia can preserve the Th1/Th2 ratio better than volatile anesthetics like isoflurane, potentially attenuating adverse immune effects related to surgical stress.[4]
-
Neutrophils: Propofol can impair several neutrophil functions. In vitro studies have demonstrated that clinically relevant concentrations of propofol inhibit neutrophil chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[5] This inhibition may be linked to propofol's ability to attenuate the increase in intracellular calcium concentrations in stimulated neutrophils.[5] In models of sepsis, propofol has been shown to reduce the exaggerated activation of polymorphonuclear granulocytes (PMNs).[6]
-
Macrophages: Propofol significantly impacts macrophage activity, generally by suppressing pro-inflammatory responses. It can inhibit the production of pro-inflammatory cytokines by macrophages and influence their polarization.[7][8] Specifically, propofol has been found to suppress the production of IL-6 and IL-1β during M1 macrophage polarization, without affecting TNF-α production or the gene expression of M2 markers like IL-10 and TGF-β.[9]
Cytokine Modulation
A key aspect of propofol's immunomodulatory effect is its ability to alter the production of various cytokines. It generally decreases the production of pro-inflammatory cytokines while in some contexts, it may not affect or even enhance anti-inflammatory cytokines. Propofol has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[7][10][11] This effect is thought to contribute to its anti-inflammatory properties.[1]
Quantitative Data on Propofol's Immunomodulatory Effects
| Immune Parameter | Cell Type/Model | Effect of Propofol | Reference |
| Cytokine Production | |||
| TNF-α | Lipopolysaccharide (LPS)-stimulated macrophages | ↓ | [10] |
| IL-1β | Human M1 macrophages | ↓ | [9] |
| IL-6 | Human M1 macrophages | ↓ | [9] |
| IL-8 | Critically ill surgical patients (prolonged infusion) | ↓ (30%) | [12] |
| IL-2 | Critically ill surgical patients (prolonged infusion) | ↓ (68%) | [12] |
| IFN-γ | Critically ill surgical patients (prolonged infusion) | ↑ (30%) | [12] |
| Immune Cell Function | |||
| T-cell Proliferation | In vitro (IL-2 mediated) | ↓ | [2] |
| T-cell Survival | In vitro (IL-7 dependent) | ↓ | [2] |
| Neutrophil Chemotaxis | In vitro | ↓ | [5] |
| Neutrophil Phagocytosis | In vitro | ↓ | [5] |
| Neutrophil ROS Production | In vitro | ↓ | [5] |
Signaling Pathways Modulated by Propofol
Propofol exerts its immunomodulatory effects through various signaling pathways.
-
GABA-A Receptor Pathway: As a GABA-A receptor agonist, propofol's interaction with these receptors on immune cells is a key mechanism. This interaction can lead to the suppression of inflammatory responses in macrophages.[8]
-
Nrf2 Pathway: Propofol can induce the nuclear translocation of Nuclear factor-E2-related factor 2 (Nrf2), which plays a role in the antioxidant response. This pathway is involved in suppressing the expression of IL-6 and IL-1β in M1 macrophages.[9]
-
TLR7 Inhibition: Recent studies have shown that propofol can directly bind to and inhibit Toll-like receptor 7 (TLR7), which is involved in recognizing single-stranded RNA viruses. This inhibition can attenuate the production of interferons and other cytokines in response to TLR7 agonists.[13]
References
- 1. Propofol: an immunomodulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous anesthetic propofol suppresses T cell–dependent antibody production in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous anesthetic propofol suppresses T cell-dependent antibody production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Propofol and Desflurane on Immune Cell Populations in Breast Cancer Patients: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propofol inhibits human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Frontiers | Effects of propofol on macrophage activation and function in diseases [frontiersin.org]
- 8. Effects of propofol on macrophage activation and function in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Propofol on the Production of Inflammatory Cytokines by Human Polarized Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propofol Suppresses Proinflammatory Cytokine Production by Increasing ABCA1 Expression via Mediation by the Long Noncoding RNA LOC286367 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of propofol on early and late cytokines in lipopolysaccharide-induced septic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immunomodulatory effects of prolonged intravenous infusion of propofol versus midazolam in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propofol directly binds to and inhibits TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fospropofol for Sensitive Experimental Paradigms: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic is critical to the validity and reproducibility of experimental data, particularly in sensitive research paradigms. This guide provides a comprehensive comparison of fospropofol (B1673577) with commonly used anesthetic agents, supported by experimental data, to aid in its validation for specific research applications.
Fospropofol, a water-soluble prodrug of propofol (B549288), offers potential advantages over traditional anesthetic agents, including a different pharmacokinetic profile and a formulation that avoids lipid emulsions.[1] Its validation for use in sensitive experimental paradigms, such as electrophysiology, behavioral studies, and survival surgeries, requires a thorough understanding of its pharmacological properties and a direct comparison with established alternatives like propofol, ketamine/xylazine, and isoflurane (B1672236).
Performance Comparison of Anesthetic Agents
The choice of anesthetic can significantly impact experimental outcomes. The following tables provide a quantitative comparison of fospropofol and its active metabolite, propofol, with other commonly used anesthetics in preclinical research.
Table 1: Pharmacokinetic and Sedative Properties
| Parameter | Fospropofol | Propofol | Ketamine/Xylazine | Isoflurane |
| Mechanism of Action | Prodrug, converted to propofol; GABA-A receptor agonist | GABA-A receptor agonist | NMDA receptor antagonist (Ketamine); α2-adrenergic agonist (Xylazine) | Enhances GABA-A and glycine (B1666218) receptor function; inhibits NMDA receptor function |
| Formulation | Aqueous solution | Lipid emulsion | Aqueous solution | Inhalant gas |
| Route of Administration | Intravenous (IV), Oral, Intraduodenal[2] | Intravenous (IV), Intraperitoneal (IP) | Intraperitoneal (IP), Intramuscular (IM) | Inhalation |
| Onset of Sedation | Slower (metabolically delayed)[2] | Rapid | Rapid | Rapid |
| Duration of Anesthesia | Longer than bolus propofol | Short, requires continuous infusion for maintenance | Dose-dependent, can be long-lasting | Rapidly reversible |
| Recovery Profile | Smooth, but potentially prolonged | Rapid and smooth | Can be associated with ataxia and prolonged recovery | Rapid |
Table 2: Effects on Physiological and Neurological Parameters
| Parameter | Fospropofol | Propofol | Ketamine/Xylazine | Isoflurane |
| Cardiovascular Effects | Lower incidence of hypotension vs. propofol[3] | Can cause significant hypotension and bradycardia | Can cause initial hypertension followed by hypotension; bradycardia | Dose-dependent hypotension, vasodilation |
| Respiratory Effects | Lower incidence of respiratory depression vs. propofol[3] | Significant respiratory depression, potential for apnea | Respiratory depression, particularly at higher doses | Significant dose-dependent respiratory depression |
| Analgesic Properties | Minimal | Minimal | Good (Ketamine) | Minimal |
| Muscle Relaxation | Good | Good | Good (Xylazine) | Good |
| Neuroprotection/Neurotoxicity | Data limited | Potential for neuroprotection, but also concerns about neurotoxicity in developing brains | Concerns about neurotoxicity, especially in developing brains | Concerns about neurotoxicity, including increased apoptosis in neonatal mice[4] |
| Impact on Electrophysiology | Data limited | Can alter neuronal firing rates and synaptic transmission | Can significantly alter evoked potentials and neuronal activity[5] | Suppresses neuronal activity, alters network oscillations |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of fospropofol in a research setting.
Protocol 1: Intravenous Administration for Surgical Anesthesia in Rodents
This protocol is adapted from general guidelines for intravenous anesthetic infusion in rodents and specific information on fospropofol.
Materials:
-
Fospropofol disodium (B8443419) solution
-
Sterile saline for dilution
-
24-gauge intravenous catheter
-
T-connector for drug administration
-
Infusion pump
-
Heating pad
-
Pulse oximeter
-
Rectal temperature probe
Procedure:
-
Animal Preparation: Acclimatize the animal to the laboratory environment. Weigh the animal to ensure accurate drug dosage calculation.
-
Catheter Placement: Gently restrain the rodent and place its tail in warm water for up to 10 minutes to dilate the lateral tail vein. Insert a 24-gauge intravenous catheter into the vein and secure it with tape. Attach the catheter to a T-connector for drug administration.[6]
-
Induction: Administer an initial bolus of fospropofol to achieve a surgical plane of anesthesia. The exact dose will need to be determined empirically for the specific strain and age of the animal.
-
Maintenance: Once the desired depth of anesthesia is reached, maintain it with a continuous infusion of fospropofol using an infusion pump.[6] The infusion rate should be titrated to effect, based on monitoring of physiological parameters.
-
Monitoring: Throughout the procedure, continuously monitor the animal's vital signs, including heart rate, respiratory rate, and oxygen saturation, using a pulse oximeter. Maintain body temperature at 37.5°C using a heating pad and rectal probe.[6]
-
Recovery: After the procedure, discontinue the infusion and monitor the animal until it is fully ambulatory. Provide supportive care as needed, including supplemental heat.
Protocol 2: Validation in a Sensitive Behavioral Paradigm (e.g., Fear Conditioning)
This protocol outlines a general approach to validating fospropofol for a behavioral study where anesthetic effects on learning and memory are a concern.
Materials:
-
Fospropofol disodium solution
-
Apparatus for the specific behavioral task (e.g., fear conditioning chamber)
-
Video recording and analysis software
Procedure:
-
Anesthetic Exposure: Anesthetize a cohort of animals with fospropofol using a standardized protocol (e.g., Protocol 1). A control group should receive saline or no injection. The duration of anesthesia should match the intended experimental manipulation (e.g., stereotactic surgery).
-
Recovery Period: Allow for a sufficient recovery period (e.g., 24-48 hours) after anesthesia before commencing behavioral testing to minimize acute drug effects.
-
Behavioral Testing: Conduct the behavioral paradigm (e.g., fear conditioning training and testing). Record and score relevant behaviors (e.g., freezing behavior).
-
Data Analysis: Compare the performance of the fospropofol-treated group with the control group. Analyze key metrics such as acquisition of the fear memory (freezing during training) and retrieval of the memory (freezing during testing).
-
Comparison with other Anesthetics: To provide a comprehensive validation, parallel cohorts of animals should be tested after exposure to other anesthetics like isoflurane or ketamine/xylazine. This will allow for a direct comparison of the potential confounding effects of each anesthetic on the behavioral outcome. One study in rats found that while both male and female rats showed increased neuronal death after isoflurane exposure, only males exhibited impaired recognition of objects in different locations and contexts and deficient social memory.[7]
Mandatory Visualizations
Signaling Pathways
The active metabolite of fospropofol, propofol, has been shown to modulate several intracellular signaling pathways, which may contribute to its anesthetic and potential neuroprotective or neurotoxic effects.
Experimental Workflow
The validation of a new anesthetic agent for preclinical research follows a logical progression from initial characterization to application in specific, sensitive experimental models.
References
- 1. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrointestinal delivery of propofol from fospropofol: its bioavailability and activity in rodents and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propofol produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Neurodegeneration and Cognitive Impairment in Neonatal Mice Exposed to Propofol or Isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fospropofol Disodium
Essential guidelines for the safe and compliant disposal of fospropofol (B1673577) disodium (B8443419), ensuring the protection of laboratory personnel and the environment.
Fospropofol disodium, a water-soluble prodrug of propofol (B549288), is classified as a Schedule IV controlled substance in the United States, necessitating stringent handling and disposal protocols to prevent diversion and environmental contamination.[1] As a substance that metabolizes into propofol, which is known to be toxic to aquatic life and persistent in the environment, proper disposal is not just a regulatory requirement but a critical aspect of responsible laboratory practice.[2] The following guide provides detailed procedures for the safe disposal of this compound in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[3] Personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] In case of a spill, the area should be immediately secured, and the spill should be cleaned up using an inert absorbent material, which is then collected into a suitable container for disposal.[3]
Quantitative Data on this compound
For researchers, understanding the basic properties of this compound is crucial for its safe handling. The table below summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 332.24 g/mol | [4] |
| Half-life (Fospropofol) | Approximately 0.88 hours | [5] |
| Half-life (Liberated Propofol) | Varies, can be several hours | [6] |
| Water Solubility | Water-soluble | [7] |
| DEA Schedule | IV | [1] |
Step-by-Step Disposal Protocol for Unused or Expired this compound
The following protocol is a recommended best practice for the disposal of this compound from a laboratory setting, in the absence of specific federal or institutional guidelines. This procedure is designed to comply with general principles of hazardous and controlled substance waste management.
Objective: To safely and compliantly dispose of unwanted this compound, preventing environmental release and diversion.
Materials:
-
Appropriate personal protective equipment (PPE)
-
Original vial/container of this compound
-
A designated hazardous waste container (clearly labeled)
-
Activated carbon-based pharmaceutical waste disposal system (e.g., pouches or containers)
-
Waste disposal manifest or logbook
Procedure:
-
Segregation and Labeling:
-
Isolate the this compound waste from other chemical waste streams.
-
Ensure the container holding the this compound is clearly labeled as "Hazardous Pharmaceutical Waste," including the chemical name and date.
-
-
Neutralization/Adsorption (Recommended Best Practice):
-
For residual amounts of liquid this compound, utilize an activated carbon-based disposal system.[8][9][10] These systems are designed to adsorb and neutralize the active pharmaceutical ingredient.
-
Carefully empty the contents of the vial into the activated carbon pouch or container, following the manufacturer's instructions.
-
This step is particularly important for preventing the active drug from entering waterways, as propofol is toxic to aquatic life.[2]
-
-
Container Management:
-
The emptied vial, even if rinsed, should be disposed of as hazardous waste, as it once contained a controlled substance.
-
Place the neutralized pouch/container and the empty vial into a larger, designated hazardous waste container.
-
-
Documentation:
-
Record the disposal event in a waste manifest or logbook, as required by your institution and local regulations for controlled substances. Note the date, quantity, and personnel involved.
-
-
Final Disposal:
-
The sealed hazardous waste container should be collected by a licensed hazardous waste management vendor.
-
Inform the vendor that the waste contains a Schedule IV controlled substance to ensure proper handling and final disposal, which should be through incineration.[2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while upholding the highest standards of laboratory safety and chemical handling.
References
- 1. Schedule of controlled substances; placement of fospropofol into schedule IV. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 5. Fospropofol - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Propofol Disposal in the Anesthesia Setting: Overcoming Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propofol as a Drug of Diversion: Changing Disposal Practices to Reduce Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Fospropofol Disodium
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Fospropofol disodium (B8443419). Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Fospropofol disodium, a water-soluble prodrug of propofol (B549288), is a sedative-hypnotic agent that requires careful handling in a laboratory setting.[1][2] While developed to offer a safer alternative to propofol in clinical settings, its handling by researchers and drug development professionals necessitates stringent adherence to safety protocols to mitigate risks of exposure and ensure a safe laboratory environment.[1] This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to minimize occupational hazards.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] The toxicological properties of the material have not been fully investigated, warranting cautious handling to prevent direct contact with the skin or eyes and to avoid inhalation.[4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Personal Protective Equipment (PPE) | Specifications and Use |
| Eyes | Safety glasses and chemical goggles | Wear safety glasses at all times. Use chemical goggles when there is a possibility of splashing.[4] |
| Skin | Appropriate protective gloves and clothing | Wear gloves and a lab coat to prevent skin exposure.[4] Remove contaminated clothing immediately and wash before reuse.[3][4] |
| Respiratory | NIOSH/MSHA approved respirator | A full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended.[4] Use in a well-ventilated area or with local exhaust ventilation.[3][4] |
Standard Operating Procedure: Handling and Disposal of this compound
This step-by-step guide provides a clear workflow for the safe handling and disposal of this compound in a laboratory setting.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Methodologies
1. Preparation:
-
Donning PPE: Before handling this compound, all personnel must don the appropriate PPE as specified in Table 1.
-
Workspace Setup: All handling of this compound should be conducted in a chemical fume hood or a designated area with adequate local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[4]
2. Handling:
-
Weighing and Measuring: When weighing the solid form, do so carefully to avoid generating dust.
-
Dissolving: As this compound is water-soluble, it should be dissolved in an appropriate aqueous solvent.[1]
-
Experimental Use: Avoid direct contact with the substance. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[3]
3. Cleanup and Disposal:
-
Decontamination: Clean all spills immediately.[4] Sweep up solid spills and place the material into a suitable, labeled container for disposal.[4] Decontaminate all surfaces and equipment after use.
-
Waste Segregation: All waste materials, including contaminated PPE, should be segregated into appropriately labeled containers.
-
Disposal: Dispose of waste in a manner consistent with federal, state, and local regulations.[4]
-
Doffing PPE: Remove PPE in the designated area, avoiding contamination of skin and clothing. Wash hands thoroughly after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation develops.
-
Inhalation: Remove the individual to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.[3]
Quantitative Toxicological Data
The following table summarizes the available oral toxicity data for this compound. This information underscores the importance of avoiding ingestion.
Table 2: Acute Oral Toxicity of this compound
| Animal Model | LD50 (Lethal Dose, 50%) |
| Mouse | 300 mg/kg[4] |
| Rabbit | 3200 mg/kg[4] |
| Rat | 980 mg/kg[4] |
Note: The toxicological properties of this material have not been fully investigated.[4] The absence of data for other routes of exposure (e.g., inhalation, dermal) does not imply a lack of hazard. All necessary precautions should be taken to avoid any direct contact.
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a secure laboratory environment. This proactive approach to safety is paramount in the responsible conduct of scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
